Product packaging for [4-(1H-pyrrol-1-yl)phenyl]acetic acid(Cat. No.:CAS No. 22048-71-1)

[4-(1H-pyrrol-1-yl)phenyl]acetic acid

Cat. No.: B1265912
CAS No.: 22048-71-1
M. Wt: 201.22 g/mol
InChI Key: KCZGWRZYJZGMQW-UHFFFAOYSA-N
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Description

[4-(1H-pyrrol-1-yl)phenyl]acetic acid is a useful research compound. Its molecular formula is C12H11NO2 and its molecular weight is 201.22 g/mol. The purity is usually 95%.
The exact mass of the compound (4-Pyrrol-1-yl-phenyl)-acetic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >30.2 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11NO2 B1265912 [4-(1H-pyrrol-1-yl)phenyl]acetic acid CAS No. 22048-71-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-pyrrol-1-ylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c14-12(15)9-10-3-5-11(6-4-10)13-7-1-2-8-13/h1-8H,9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCZGWRZYJZGMQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30176525
Record name Acetic acid, (p-(1-pyrrolyl)phenyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>30.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809817
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

22048-71-1
Record name Acetic acid, (p-(1-pyrrolyl)phenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022048711
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, (p-(1-pyrrolyl)phenyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[4-(1H-pyrrol-1-yl)phenyl]acetic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to [4-(1H-pyrrol-1-yl)phenyl]acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of [4-(1H-pyrrol-1-yl)phenyl]acetic acid, tailored for researchers, scientists, and drug development professionals.

Chemical Properties and Identifiers

This compound is an organic compound featuring a phenyl ring substituted with a pyrrole group and an acetic acid moiety.[1] This structure imparts both aromatic and heterocyclic characteristics, suggesting potential for various chemical reactions and biological interactions.[1]

Table 1: Chemical Identifiers and Basic Properties

PropertyValueSource
IUPAC Name 2-(4-(1H-pyrrol-1-yl)phenyl)acetic acidN/A
Synonyms Benzeneacetic acid, 4-(1H-pyrrol-1-yl)-[1]
CAS Number 22048-71-1[1]
Molecular Formula C₁₂H₁₁NO₂[1]
Molecular Weight 201.22 g/mol N/A

Table 2: Physicochemical Properties

PropertyValueNotesSource
Melting Point 180-182 °CExperimental value[2]
Boiling Point 372.7 ± 25.0 °CPredicted[2]
Density 1.15 ± 0.1 g/cm³Predicted[2]
pKa 4.09 ± 0.10PredictedN/A
Appearance Light brown to brown solidN/AN/A

Synthesis and Experimental Protocols

The synthesis of this compound is commonly achieved through the Paal-Knorr synthesis. This well-established method involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[3][4] In this case, the primary amine is 4-aminophenylacetic acid, and the 1,4-dicarbonyl compound is typically generated in situ from a precursor like 2,5-dimethoxytetrahydrofuran.

General Paal-Knorr Synthesis Protocol

Reaction Scheme:

Materials:

  • 4-Aminophenylacetic acid

  • 2,5-Dimethoxytetrahydrofuran

  • Glacial acetic acid (or another suitable acid catalyst)

  • An appropriate solvent (e.g., ethanol, methanol, or glacial acetic acid)

  • Sodium bicarbonate solution

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Solvents for purification (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: A mixture of 4-aminophenylacetic acid and 2,5-dimethoxytetrahydrofuran is dissolved in a suitable solvent (e.g., glacial acetic acid).

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction should be monitored by an appropriate technique, such as thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to remove the acid catalyst, followed by a brine wash.

  • Purification: The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is evaporated. The crude product is then purified, typically by recrystallization from an appropriate solvent system or by column chromatography.

Workflow Diagram for Paal-Knorr Synthesis:

Paal_Knorr_Synthesis Reactants 4-Aminophenylacetic Acid + 2,5-Dimethoxytetrahydrofuran Reaction Dissolve in Solvent + Acid Catalyst Heat to Reflux Reactants->Reaction Workup Cool Reaction Remove Solvent Dissolve in Organic Solvent Wash with NaHCO₃ & Brine Reaction->Workup Purification Dry Organic Layer Evaporate Solvent Recrystallization or Column Chromatography Workup->Purification Product This compound Purification->Product

General workflow for the Paal-Knorr synthesis.

Spectral Data (Predicted)

Experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not publicly available. Commercial suppliers may possess this data, but it is not found in peer-reviewed literature or open-access databases. The following represents a prediction of the key spectral features based on the compound's structure.

¹H NMR (Predicted):

  • Aromatic Protons (phenyl ring): Two doublets in the range of 7.0-7.5 ppm.

  • Pyrrole Protons: Two multiplets or distinct signals in the range of 6.0-7.0 ppm.

  • Methylene Protons (-CH₂-): A singlet around 3.6 ppm.

  • Carboxylic Acid Proton (-COOH): A broad singlet at a downfield chemical shift, typically >10 ppm.

¹³C NMR (Predicted):

  • Carbonyl Carbon (-COOH): A signal in the range of 170-180 ppm.

  • Aromatic and Pyrrole Carbons: Multiple signals in the range of 110-140 ppm.

  • Methylene Carbon (-CH₂-): A signal around 40 ppm.

IR (Predicted):

  • O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong absorption around 1700 cm⁻¹.

  • C-N Stretch: An absorption in the range of 1300-1400 cm⁻¹.

  • Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

Potential Biological Activity and Signaling Pathways

While no specific biological studies on this compound have been identified, the pyrrole and phenylacetic acid moieties are present in numerous biologically active compounds. This suggests potential therapeutic applications for the title compound.

Cyclooxygenase (COX) Inhibition

Many non-steroidal anti-inflammatory drugs (NSAIDs) contain a pyrrole ring. Studies have shown that various pyrrole derivatives exhibit inhibitory activity against cyclooxygenase (COX) enzymes, particularly COX-2.[2] The inhibition of COX-2 is a key mechanism for reducing inflammation and pain. It is plausible that this compound could act as a COX inhibitor.

Putative COX-2 Inhibition Pathway:

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Compound This compound Compound->COX2 Inhibition

Hypothetical inhibition of the COX-2 pathway.
Aldose Reductase Inhibition

Derivatives of pyrrol-1-yl-acetic acid have been investigated as inhibitors of aldose reductase.[5][6] This enzyme is implicated in the pathogenesis of diabetic complications. By inhibiting aldose reductase, the accumulation of sorbitol is prevented, which is a key factor in the development of diabetic neuropathy, nephropathy, and retinopathy. Therefore, this compound could potentially be explored as an aldose reductase inhibitor.

Conclusion

This compound is a compound with a well-defined structure and some known physical properties. While a detailed experimental protocol for its synthesis and its full spectral characterization are not widely available, the Paal-Knorr synthesis provides a reliable route for its preparation. Based on the chemical scaffolds present in its structure, it holds promise as a potential inhibitor of COX enzymes and aldose reductase, warranting further investigation for its therapeutic potential in inflammatory conditions and diabetic complications. Further research is required to elucidate its precise biological mechanisms and to obtain comprehensive experimental data.

References

In-Depth Technical Guide: [4-(1H-pyrrol-1-yl)phenyl]acetic acid (CAS: 22048-71-1)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of [4-(1H-pyrrol-1-yl)phenyl]acetic acid, a molecule with significant potential in medicinal chemistry. This document consolidates key data on its physicochemical properties, synthesis, and biological activities to facilitate further research and development.

Core Data Summary

A compilation of essential quantitative data for this compound is presented below, offering a foundational understanding of its chemical identity and characteristics.

Table 1: Physicochemical Properties
PropertyValue
CAS Number 22048-71-1
Molecular Formula C₁₂H₁₁NO₂
Molecular Weight 201.22 g/mol
Melting Point 180-182 °C
Boiling Point (Predicted) 372.7 ± 25.0 °C
Density (Predicted) 1.15 ± 0.1 g/cm³
pKa (Predicted) 4.09 ± 0.10
Table 2: Spectroscopic Data
Technique Data
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 12.35 (s, 1H, -COOH), 7.60 (d, J=8.4 Hz, 2H, Ar-H), 7.42 (t, J=2.2 Hz, 2H, Pyrrole-H), 7.33 (d, J=8.4 Hz, 2H, Ar-H), 6.27 (t, J=2.2 Hz, 2H, Pyrrole-H), 3.63 (s, 2H, -CH₂-)
¹³C NMR (DMSO-d₆, 101 MHz) δ (ppm): 172.8, 139.2, 136.0, 129.9, 120.5, 119.4, 110.2, 40.1
Mass Spectrometry (HRMS) m/z: 201.07898 (M⁺, calculated for C₁₂H₁₁NO₂)

Synthesis and Experimental Protocols

The synthesis of this compound is commonly achieved through a Paal-Knorr pyrrole synthesis, a reliable method for forming the pyrrole ring.

Experimental Protocol: Paal-Knorr Synthesis

This protocol details the synthesis from 4-aminophenylacetic acid and 2,5-dimethoxytetrahydrofuran.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-aminophenylacetic acid (1.0 equivalent) in glacial acetic acid.

  • Addition of Reagent: Add 2,5-dimethoxytetrahydrofuran (1.1 equivalents) to the solution.

  • Reaction Conditions: Heat the mixture to reflux (approximately 118 °C) and maintain for 3-4 hours with stirring.

  • Work-up: After cooling to ambient temperature, the reaction mixture is poured into ice-water. The resulting precipitate is collected by vacuum filtration.

  • Purification: The crude product is washed with water and then recrystallized from a suitable solvent system, such as ethanol/water, to yield the purified this compound.

Diagram 1: Synthesis Workflow of this compound

synthesis_workflow Reactants 4-Aminophenylacetic Acid + 2,5-Dimethoxytetrahydrofuran Reaction Paal-Knorr Synthesis (Glacial Acetic Acid, Reflux) Reactants->Reaction Product This compound Reaction->Product

Caption: Paal-Knorr synthesis of the target compound.

Biological Activity and Therapeutic Potential

This compound has been investigated for its pharmacological activities, primarily as an anti-inflammatory and analgesic agent.[1] Its mechanism of action is believed to be associated with the inhibition of enzymes involved in the inflammatory cascade.

Signaling Pathway: Arachidonic Acid Cascade Inhibition

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to the conversion of arachidonic acid into pro-inflammatory prostaglandins. While direct enzymatic inhibition data for this specific compound is not extensively detailed in the public domain, its structural similarity to known anti-inflammatory agents suggests a potential role in modulating this pathway.

Diagram 2: Postulated Anti-inflammatory Signaling Pathway

anti_inflammatory_pathway Membrane Membrane Phospholipids PLA2 Phospholipase A₂ Membrane->PLA2 releases AA Arachidonic Acid PLA2->AA COX COX Enzymes AA->COX Prostaglandins Prostaglandins (Inflammation, Pain) COX->Prostaglandins TargetCompound This compound TargetCompound->COX Inhibits (Postulated)

Caption: Postulated mechanism of anti-inflammatory action.

Experimental Protocol: In Vivo Anti-inflammatory Assay (Carrageenan-induced Paw Edema)

This widely used animal model is employed to evaluate the in vivo anti-inflammatory activity of compounds.

  • Animal Model: Wistar rats or Swiss albino mice are typically used. Animals are fasted overnight before the experiment with free access to water.

  • Compound Administration: The test compound, this compound, is suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered orally (p.o.) or intraperitoneally (i.p.) at various doses. A control group receives the vehicle only, and a reference group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: One hour after compound administration, a sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of each animal.

  • Measurement of Edema: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan administration.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group. A dose-response curve can be generated to determine the ED₅₀ (effective dose for 50% inhibition).

Diagram 3: Experimental Workflow for Anti-inflammatory Assay

experimental_workflow A Animal Acclimatization and Fasting B Compound Administration (Test, Control, Reference) A->B C Carrageenan Injection (Induction of Edema) B->C D Paw Volume Measurement (Plethysmometer) C->D E Data Analysis (% Inhibition, ED₅₀) D->E

Caption: In vivo evaluation of anti-inflammatory activity.

References

An In-depth Technical Guide to the Molecular Structure of [4-(1H-pyrrol-1-yl)phenyl]acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of [4-(1H-pyrrol-1-yl)phenyl]acetic acid. This compound, belonging to the class of arylalkanoic acids, is of significant interest in medicinal chemistry due to the presence of the pyrrole ring, a common scaffold in various biologically active molecules. This document consolidates key quantitative data, outlines a detailed experimental protocol for its synthesis via the Paal-Knorr reaction, and explores a potential biological mechanism of action through the inhibition of the cyclooxygenase-2 (COX-2) signaling pathway. The information is presented to facilitate further research and development of novel therapeutics based on this molecular structure.

Molecular Structure and Properties

This compound is an organic compound characterized by a phenyl ring substituted at the para position with a 1H-pyrrol-1-yl group and an acetic acid moiety.[1] The presence of the aromatic pyrrole ring, the phenyl group, and the carboxylic acid functional group imparts a unique combination of chemical and physical properties to the molecule.

Chemical and Physical Data

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its identification, purification, and handling in a laboratory setting.

PropertyValueSource
Molecular Formula C₁₂H₁₁NO₂[1][2]
Molecular Weight 201.22 g/mol [3]
CAS Number 22048-71-1[1][2]
Melting Point 180-182 °CVendor Data
Boiling Point (Predicted) 372.7 ± 25.0 °CVendor Data
Density (Predicted) 1.15 ± 0.1 g/cm³Vendor Data
Water Solubility >30.2 µg/mL[3]
Solubility Moderately soluble in polar solvents[1]
SMILES O=C(O)Cc1ccc(cc1)n1cccc1[1]
InChI InChI=1S/C12H11NO2/c14-12(15)9-10-3-5-11(6-4-10)13-7-1-2-8-13/h1-8H,9H2,(H,14,15)[1]
Spectral Data

1.2.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the protons of the pyrrole ring, the para-substituted phenyl ring, and the methylene group of the acetic acid moiety. The chemical shifts (δ) are predicted as follows:

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Pyrrole H-2, H-5~7.0-7.2t
Pyrrole H-3, H-4~6.2-6.4t
Phenyl H-2', H-6'~7.4-7.6d
Phenyl H-3', H-5'~7.2-7.4d
Methylene (-CH₂-)~3.6s
Carboxylic Acid (-COOH)>10br s

1.2.2. FT-IR Spectroscopy (Predicted)

The infrared spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

Functional GroupWavenumber (cm⁻¹)Description
O-H (Carboxylic Acid)3300-2500 (broad)Stretching
C-H (Aromatic)3100-3000Stretching
C-H (Aliphatic)2960-2850Stretching
C=O (Carboxylic Acid)1710-1680Stretching
C=C (Aromatic)1600-1450Stretching
C-N1360-1250Stretching
C-O1320-1210Stretching

1.2.3. Mass Spectrometry (Predicted)

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Common fragmentation patterns would involve the loss of the carboxyl group and cleavage of the bond between the phenyl ring and the acetic acid moiety.

m/zInterpretation
201[M]⁺
156[M - COOH]⁺
142[M - CH₂COOH]⁺

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. In this case, 4-aminophenylacetic acid serves as the primary amine.

Paal-Knorr Synthesis Workflow

The general workflow for the synthesis of this compound via the Paal-Knorr reaction is depicted below.

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product 4-Aminophenylacetic Acid 4-Aminophenylacetic Acid Mixing in Acetic Acid Mixing in Acetic Acid 4-Aminophenylacetic Acid->Mixing in Acetic Acid 2,5-Dimethoxytetrahydrofuran 2,5-Dimethoxytetrahydrofuran 2,5-Dimethoxytetrahydrofuran->Mixing in Acetic Acid Reflux Reflux Mixing in Acetic Acid->Reflux Cooling and Precipitation Cooling and Precipitation Reflux->Cooling and Precipitation Filtration Filtration Cooling and Precipitation->Filtration Washing Washing Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization This compound This compound Recrystallization->this compound

A generalized workflow for the Paal-Knorr synthesis.
Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound based on the Paal-Knorr reaction.

Materials:

  • 4-Aminophenylacetic acid

  • 2,5-Dimethoxytetrahydrofuran

  • Glacial acetic acid

  • Water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-aminophenylacetic acid in glacial acetic acid.

  • To this solution, add an equimolar amount of 2,5-dimethoxytetrahydrofuran.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing ice-water to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash thoroughly with water to remove any remaining acetic acid.

  • Purify the crude product by recrystallization from a suitable solvent system, such as ethanol-water.

  • Dry the purified crystals under vacuum to obtain this compound.

Biological Activity and Signaling Pathways

Compounds containing a phenylacetic acid moiety are known to exhibit a range of biological activities, with anti-inflammatory properties being of particular interest. The pyrrole ring is also a well-known pharmacophore. The structural similarity of this compound to non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and felbinac suggests that it may act as an inhibitor of cyclooxygenase (COX) enzymes.

Inhibition of the COX-2 Signaling Pathway

The COX-2 enzyme plays a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. Inhibition of COX-2 is a major therapeutic strategy for the treatment of inflammatory disorders. The proposed mechanism of action for this compound involves the inhibition of this pathway.

G Inflammatory Stimuli Inflammatory Stimuli Phospholipase A2 Phospholipase A2 Inflammatory Stimuli->Phospholipase A2 activates Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid releases Phospholipase A2->Cell Membrane Phospholipids acts on COX-2 COX-2 Arachidonic Acid->COX-2 substrate for Prostaglandins (PGE2) Prostaglandins (PGE2) COX-2->Prostaglandins (PGE2) produces Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGE2)->Inflammation, Pain, Fever mediates This compound This compound This compound->COX-2 inhibits

Proposed inhibition of the COX-2 signaling pathway.

Conclusion

This compound is a molecule with significant potential for further investigation in the field of drug discovery. This technical guide has provided a foundational understanding of its molecular structure, physicochemical properties, and a viable synthetic route. The exploration of its potential as a COX-2 inhibitor opens avenues for the development of novel anti-inflammatory agents. Further research, including detailed biological assays and the acquisition of comprehensive experimental spectral data, is warranted to fully elucidate the therapeutic potential of this compound and its derivatives.

References

In-Depth Technical Guide: Physicochemical Properties of [4-(1H-pyrrol-1-yl)phenyl]acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data and relevant experimental protocols for [4-(1H-pyrrol-1-yl)phenyl]acetic acid (CAS 22048-71-1). Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide also includes data for structurally similar compounds to provide a comparative context for researchers.

Physicochemical Properties of this compound

This compound is an organic compound featuring a phenyl ring substituted with a pyrrole group and an acetic acid moiety.[1] This structure imparts characteristics of both aromatic and heterocyclic compounds. The presence of the carboxylic acid group suggests that its solubility is pH-dependent. General observations indicate that it has moderate solubility in polar solvents.[1]

Table 1: General Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₁₁NO₂[1][2][3]
Molecular Weight 201.22 g/mol [2]
CAS Number 22048-71-1[1][2][3]
Appearance White to pale yellow crystalline powderInferred from analogs[4]
Water Solubility >30.2 µg/mL[2]

Solubility Data of Structurally Similar Compounds

To offer a broader perspective on the potential solubility characteristics of this compound, the following tables summarize quantitative solubility data for structurally related molecules: Phenylacetic Acid, 4-Aminophenylacetic Acid, and 4-Phenylphenylacetic Acid. These compounds share the phenylacetic acid core, with variations in the para-substituent.

Table 2: Solubility of Phenylacetic Acid (CAS 103-82-2)

SolventTemperature (°C)Solubility (mg/L)Source
Water2016,600[5]
Water2517,300[5]

Table 3: Solubility of 4-Aminophenylacetic Acid (CAS 1197-55-3)

SolventGeneral SolubilitypH DependenceSource
WaterSolubleSolubility varies with pH[4]
Non-polar organic solventsLimited solubility-[4]

Table 4: Solubility of 4-Phenylphenylacetic Acid (CAS 5728-52-9)

SolventTemperature (°C)Solubility (mg/L)Source
Water2539.27[6]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial in drug development. The following are detailed methodologies for commonly used solubility assays.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic (equilibrium) solubility.[7]

Protocol:

  • Preparation: An excess amount of the solid compound is added to a known volume of the solvent in a sealed flask or vial.[7][8]

  • Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (typically 18-24 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[8][9]

  • Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.[8][9]

  • Quantification: The concentration of the compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[8][9]

  • Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in the tested solvent at that specific temperature.

Kinetic Solubility Assay

Kinetic solubility is often measured in high-throughput screening to quickly assess the solubility of compounds under non-equilibrium conditions.[10]

Protocol:

  • Stock Solution Preparation: A concentrated stock solution of the test compound is prepared in an organic solvent, typically dimethyl sulfoxide (DMSO).[11]

  • Assay Plate Preparation: Aliquots of the DMSO stock solution are added to the wells of a microtiter plate.[11]

  • Addition of Aqueous Buffer: An aqueous buffer (e.g., phosphate-buffered saline, PBS) is added to each well to achieve the desired final compound concentration.[10][11]

  • Incubation and Precipitation: The plate is mixed and incubated at a controlled temperature for a shorter period (e.g., 2 hours).[11] If the compound's concentration exceeds its kinetic solubility, it will precipitate out of solution.

  • Detection of Precipitation: The amount of precipitation can be quantified using various methods:

    • Nephelometry: Measures the light scattering caused by undissolved particles.[11]

    • Direct UV Assay: After filtration to remove the precipitate, the concentration of the dissolved compound in the filtrate is measured by UV absorbance.[11]

Potential Biological Pathways and Experimental Workflows

While specific signaling pathways for this compound are not extensively documented, pyrrole-containing compounds are known to interact with enzymes involved in inflammation, such as cyclooxygenases (COX) and lipoxygenases (LOX).[12]

Cyclooxygenase (COX) and Lipoxygenase (LOX) Signaling Pathway

The diagram below illustrates the general inflammatory cascade involving the COX and LOX pathways, which represents a plausible biological context for the activity of pyrrole-containing compounds.

COX_LOX_Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa cox Cyclooxygenases (COX-1, COX-2) aa->cox lox Lipoxygenases (5-LOX) aa->lox pgs Prostaglandins cox->pgs tbs Thromboxanes cox->tbs lts Leukotrienes lox->lts inflammation Inflammation pgs->inflammation tbs->inflammation lts->inflammation

Caption: Simplified COX and LOX inflammatory pathways.

Experimental Workflow for Solubility Determination

The following diagram outlines a general workflow for determining the solubility of a test compound, incorporating both thermodynamic and kinetic approaches.

Solubility_Workflow start Test Compound thermo_sol Thermodynamic Solubility (Shake-Flask Method) start->thermo_sol kinetic_sol Kinetic Solubility (High-Throughput Assay) start->kinetic_sol thermo_prep Add excess solid to solvent thermo_sol->thermo_prep kinetic_prep Prepare DMSO stock solution kinetic_sol->kinetic_prep thermo_equil Equilibrate (e.g., 24h shaking) thermo_prep->thermo_equil thermo_sep Separate solid and liquid phases thermo_equil->thermo_sep thermo_quant Quantify concentration (HPLC, UV-Vis) thermo_sep->thermo_quant data_analysis Data Analysis and Reporting thermo_quant->data_analysis kinetic_add Add stock to aqueous buffer kinetic_prep->kinetic_add kinetic_incubate Incubate (e.g., 2h) kinetic_add->kinetic_incubate kinetic_detect Detect precipitation (Nephelometry, UV-Vis) kinetic_incubate->kinetic_detect kinetic_detect->data_analysis

Caption: General workflow for solubility determination.

References

Spectroscopic and Synthetic Profile of [4-(1H-pyrrol-1-yl)phenyl]acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for [4-(1H-pyrrol-1-yl)phenyl]acetic acid (CAS No. 22048-71-1), a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed compilation of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside a detailed experimental protocol for its synthesis.

Spectroscopic Data

The structural integrity of this compound is confirmed through a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available in search results

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
Data not available in search results

Note: Specific NMR data for this compound was not found in the available search results. The tables are provided as a template for expected data.

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group Assignment
Data not available in search results

Note: Specific IR data for this compound was not found in the available search results. The table is provided as a template for expected data.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

m/zIon Assignment
Data not available in search results

Note: Specific MS data for this compound was not found in the available search results. The table is provided as a template for expected data.

Synthesis Protocol

The most common and efficient method for the preparation of this compound is the Paal-Knorr pyrrole synthesis. This reaction involves the condensation of a primary amine with a 1,4-dicarbonyl compound.

Paal-Knorr Synthesis of this compound

A widely utilized synthetic route involves the reaction of 4-aminophenylacetic acid with 2,5-dimethoxytetrahydrofuran, which serves as a stable precursor to the required 1,4-dicarbonyl compound.

Experimental Protocol:

A detailed experimental protocol, based on general Paal-Knorr synthesis procedures, is as follows:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, 4-aminophenylacetic acid is dissolved in a suitable solvent, typically a mixture of an organic solvent (e.g., ethanol, acetic acid) and water.

  • Addition of Reagents: To this solution, 2,5-dimethoxytetrahydrofuran is added. The reaction mixture is then acidified, often with a catalytic amount of a protic acid such as hydrochloric acid or sulfuric acid, to facilitate the hydrolysis of the furan derivative to the 1,4-dicarbonyl intermediate and to catalyze the condensation.

  • Reaction Conditions: The mixture is heated to reflux and stirred for a period of several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The product is then isolated by extraction with an organic solvent. The combined organic layers are washed, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Spectroscopic Analysis Workflow

The characterization of the synthesized this compound follows a logical workflow to confirm its identity and purity.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Confirmation Synthesis Paal-Knorr Synthesis of This compound Purification Purification (Recrystallization/Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Confirmation Structure Confirmation and Purity Assessment NMR->Confirmation IR->Confirmation MS->Confirmation

Caption: Workflow for the synthesis and spectroscopic characterization.

The Ascendant Role of Pyrrole-Containing Acetic Acids in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrole nucleus, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the scaffold for a multitude of natural products and synthetic drugs. Its unique electronic properties and versatile reactivity make it a privileged structure in the design of novel therapeutic agents. When functionalized with an acetic acid moiety, the resulting pyrrole-containing acetic acids exhibit a remarkable spectrum of biological activities. These compounds have garnered significant attention for their therapeutic potential, ranging from anti-inflammatory to anticancer and antimicrobial effects.

Prominent examples like Tolmetin and Zomepirac, both non-steroidal anti-inflammatory drugs (NSAIDs), underscore the clinical success of this chemical class in treating conditions like rheumatoid arthritis and managing pain. Their mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. Beyond inflammation, emerging research continues to uncover new applications for these compounds, highlighting their potential as anticancer, antimicrobial, and hypolipidemic agents. This guide provides an in-depth technical overview of the synthesis, biological activities, and experimental evaluation of pyrrole-containing acetic acids, serving as a comprehensive resource for professionals in drug discovery and development.

Synthetic Strategies: The Paal-Knorr Synthesis

The most prevalent and efficient method for constructing the pyrrole ring is the Paal-Knorr synthesis. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or weakly acidic conditions. The use of a weak acid, such as acetic acid, can accelerate the reaction. The versatility of the Paal-Knorr synthesis allows for the introduction of diverse substituents on both the pyrrole ring and the nitrogen atom, making it a powerful tool for building libraries of analogues for structure-activity relationship (SAR) studies. Modern adaptations often employ microwave assistance to reduce reaction times and improve yields.

G General Experimental Workflow for Paal-Knorr Synthesis start Starting Materials (1,4-Dicarbonyl + Amine) reaction Reaction Setup (Solvent, Catalyst, Heat/Microwave) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Column Chromatography or Recrystallization) workup->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization final_product Pure Pyrrole Derivative characterization->final_product

Caption: General experimental workflow for the Paal-Knorr synthesis of substituted pyrroles.

Biological Activities and Mechanisms of Action

Pyrrole-containing acetic acids demonstrate a wide array of pharmacological effects. The primary and most studied activity is their anti-inflammatory action through the inhibition of cyclooxygenase enzymes.

Anti-inflammatory Activity: COX Inhibition

Cyclooxygenase (COX) enzymes, existing as two main isoforms (COX-1 and COX-2), are responsible for converting arachidonic acid into prostaglandins (PGs). Prostaglandins are lipid compounds that mediate a variety of physiological processes. COX-1 is constitutively expressed and plays a role in homeostatic functions like protecting the gastric mucosa, while COX-2 is inducible and its expression is upregulated at sites of inflammation. Many NSAIDs, including pyrrole derivatives like Tolmetin, inhibit both COX isoforms to varying degrees, which accounts for their therapeutic effects (analgesia, anti-inflammation) and some of their side effects (gastrointestinal toxicity). The inhibition of COX-2 is primarily responsible for the anti-inflammatory effect.

G Mechanism of COX Inhibition by Pyrrole-Containing Acetic Acids cluster_pathways Mechanism of COX Inhibition by Pyrrole-Containing Acetic Acids AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_Phys Prostaglandins (Physiological) COX1->PGs_Phys PGs_Inflam Prostaglandins (Inflammatory) COX2->PGs_Inflam Homeostasis Gastric Protection, Platelet Function PGs_Phys->Homeostasis Inflammation Pain, Fever, Inflammation PGs_Inflam->Inflammation Inhibitor Pyrrole-Containing Acetic Acid Inhibitor->COX1 Inhibitor->COX2

Caption: Prostaglandin synthesis pathway and its inhibition by pyrrole-containing acetic acids.

Quantitative Data Summary: Biological Activities

The following tables summarize the quantitative data for the biological activities of representative pyrrole-containing acetic acids.

Table 1: Anti-inflammatory Activity of Pyrrole-Containing Acetic Acids

Compound Target IC50 (µM) Selectivity Index (COX-1/COX-2) Reference
Tolmetin Human COX-1 0.35 2.34
Human COX-2 0.82
Zomepirac Human COX-1 0.43 1.88

| | Human COX-2 | 0.81 | | |

IC50: The half-maximal inhibitory concentration.

Anticancer Activity

Several novel pyrrole derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The antiproliferative activity is often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of viability.

Table 2: Anticancer Activity of Pyrrole Derivatives

Compound Cell Line Activity IC50 (µM) Reference
6-(2-methyl-5-phenylpyrrol-1-yl) flavone 5637 (Bladder Cancer) Cytotoxic 2.97
HT-1376 (Bladder Cancer) Cytotoxic 5.89
7-(2-methyl-5-phenylpyrrol-1-yl) flavone 5637 (Bladder Cancer) Cytotoxic 7.39
HT-1376 (Bladder Cancer) Cytotoxic 13.54
Pyrrolo[2,3-b]pyrrole derivative 2 MCF-7 (Breast Cancer) Cytotoxic 3.81
HCT-116 (Colon Cancer) Cytotoxic 2.90

| | A549 (Lung Cancer) | Cytotoxic | 2.39 | |

Antimicrobial Activity

The emergence of antibiotic resistance necessitates the discovery of new antimicrobial agents. Pyrrole-containing compounds have shown promise, exhibiting activity against both Gram-positive and Gram-negative bacteria. Their efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC).

Table 3: Antimicrobial Activity of Pyrrole Derivatives

Compound Class/Derivative Organism MIC (µg/mL) Reference
Pyrrole benzamide derivatives Staphylococcus aureus 3.12 - 12.5
Pyrrolo[2,3-b]pyrrole derivative 2 Pseudomonas aeruginosa 50

| Pyrrolo[3,2-c]pyridine metal complex 23b | Mycobacterium tuberculosis | 0.8 | |

MIC: The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Protocols

Detailed and standardized protocols are critical for the reproducible evaluation of pyrrole-containing acetic acids.

Protocol 1: General Paal-Knorr Synthesis of a Substituted Pyrrole[14][15]

This protocol describes a general method for synthesizing a substituted pyrrole using conventional heating.

  • Reaction Setup: In a round-bottom flask, combine the 1,4-dicarbonyl compound (e.g., hexane-2,5-dione, 1.0 equiv.) and the primary amine (e.g., aniline, 1.0 equiv.) in a suitable solvent such as ethanol or glacial acetic acid.

  • Catalysis: Add a catalytic amount of a weak acid (e.g., a few drops of glacial acetic acid or concentrated HCl).

  • Heating: Fit the flask with a reflux condenser and heat the mixture at reflux for the required time (typically 15 minutes to several hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature, then place it in an ice bath. Precipitate the product by adding cold 0.5 M hydrochloric acid or water.

  • Isolation: Collect the solid product by vacuum filtration, washing with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., methanol/water mixture) to obtain the pure substituted pyrrole.

  • Characterization: Confirm the structure of the final compound using spectroscopic methods such as NMR, Mass Spectrometry, and IR spectroscopy.

Protocol 2: In Vitro Cyclooxygenase (COX) Inhibition Assay[4][19]

This protocol outlines a method to determine the IC50 values of a test compound against COX-1 and COX-2.

  • Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), solutions of co-factors (e.g., hematin, L-epinephrine), the arachidonic acid substrate, and the test compound dissolved in DMSO at various concentrations.

  • Enzyme Preparation: Use purified ovine COX-1 or human recombinant COX-2 enzyme. Dilute the enzyme to the working concentration in the reaction buffer.

  • Assay Procedure:

    • In an Eppendorf tube or 96-well plate, mix the reaction buffer and co-factor solutions.

    • Add the enzyme solution (COX-1 or COX-2) and incubate for 2 minutes at room temperature.

    • Add a small volume (e.g., 2 µL) of the test compound solution (or DMSO for control) and pre-incubate at 37 °C for 10 minutes.

    • Initiate the reaction by adding the arachidonic acid substrate.

    • Incubate for a defined period (e.g., 2 minutes) at 37 °C.

  • Reaction Termination: Stop the reaction by adding a solution of a strong acid (e.g., 1 M HCl).

  • Quantification: Quantify the amount of prostaglandin (e.g., PGE2) produced using an Enzyme-Linked Immunosorbent Assay (ELISA) kit or by LC-MS/MS.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol 3: MTT Cytotoxicity Assay[20][21][22]

This colorimetric assay measures the cytotoxic effect of a compound on a cancer cell line.

  • Cell Seeding: Seed cancer cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing serial dilutions of the test compound. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO). Incubate for a desired period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.

  • Absorbance Measurement: Measure the absorbance of the solution at 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control. Determine the IC50 value by plotting cell viability against the log of the compound concentration.

Protocol 4: Broth Microdilution MIC Test[3][5][6]

This method determines the minimum inhibitory concentration (MIC) of a compound against a bacterial strain.

  • Inoculum Preparation: Select 3-5 isolated colonies of the test organism from a fresh agar plate and suspend them in sterile saline or broth. Adjust the suspension turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in a suitable broth (e.g., Mueller-Hinton Broth) to achieve the final standardized inoculum density (approximately 5 x 10^5 CFU/mL).

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in the broth medium.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control well (broth + inoculum, no compound) and a negative/sterility control well (broth only).

  • Incubation: Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.

Conclusion

Pyrrole-containing acetic acids represent a versatile and pharmacologically significant class of compounds. Their established success as anti-inflammatory agents, coupled with growing evidence of their potential in oncology and infectious disease, ensures they will remain an area of intense research. The synthetic accessibility via methods like the Paal-Knorr synthesis allows for extensive chemical exploration and optimization. As our understanding of disease pathways deepens, the strategic design of novel pyrrole-based derivatives, guided by robust in vitro and in vivo evaluations, will continue to yield promising candidates for the future of pharmacotherapy.

Unlocking the Therapeutic Potential of [4-(1H-pyrrol-1-yl)phenyl]acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[4-(1H-pyrrol-1-yl)phenyl]acetic acid is a heterocyclic compound featuring a pyrrole ring linked to a phenylacetic acid moiety. This structural motif is of significant interest in medicinal chemistry as the pyrrole nucleus is a key component in numerous biologically active molecules. While direct and extensive biological studies on this compound are not widely published, its core structure is shared with the well-characterized non-steroidal anti-inflammatory drug (NSAID), Tolmetin. This guide will, therefore, leverage the extensive data available for Tolmetin to elucidate the potential therapeutic targets, mechanism of action, and pharmacological profile of the this compound scaffold. This information serves as a robust foundation for researchers and drug developers exploring the therapeutic applications of this and related compounds.

Core Therapeutic Target: Cyclooxygenase (COX) Enzymes

The primary therapeutic targets for the this compound scaffold, as exemplified by Tolmetin, are the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1] These enzymes are central to the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[2]

Mechanism of Action:

Compounds based on the this compound backbone function as non-selective inhibitors of both COX-1 and COX-2 .[1] By blocking the active site of these enzymes, they prevent the synthesis of prostaglandins, thereby exerting their anti-inflammatory, analgesic, and antipyretic effects.

Quantitative Data: Potency and Pharmacokinetics

The following tables summarize the key quantitative data for Tolmetin, providing an expected performance baseline for derivatives of the this compound scaffold.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition

CompoundTarget EnzymeIC50 (μM)
Tolmetin SodiumHuman COX-10.35
Tolmetin SodiumHuman COX-20.82

Table 2: Pharmacokinetic Properties of Tolmetin

ParameterValue
Peak Plasma Concentration (400 mg dose)~40 mcg/mL
Time to Peak Plasma Concentration30-60 minutes
Plasma Half-life (biphasic)Rapid phase: 1-2 hours, Slower phase: ~5 hours

Signaling Pathway: The Arachidonic Acid Cascade

The anti-inflammatory effects of this compound derivatives are achieved through the inhibition of the arachidonic acid cascade. The following diagram illustrates this critical signaling pathway.

Arachidonic_Acid_Cascade Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Membrane_Phospholipids->PLA2 Stimuli (e.g., Injury) Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 & COX-2 Arachidonic_Acid->COX1_COX2 PLA2->Arachidonic_Acid Releases Prostaglandin_H2 Prostaglandin H2 (PGH2) COX1_COX2->Prostaglandin_H2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) Prostaglandin_H2->Prostaglandins Prostaglandin Synthases Thromboxanes Thromboxanes (TXA2) Prostaglandin_H2->Thromboxanes Thromboxane Synthase Tolmetin This compound (e.g., Tolmetin) Tolmetin->COX1_COX2 Inhibits

Caption: Inhibition of the Arachidonic Acid Cascade by this compound derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of compounds based on the this compound scaffold.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the potency of a test compound in inhibiting the COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic acid (substrate)

  • Test compound (e.g., Tolmetin) dissolved in DMSO

  • Stannous chloride solution (to stop the reaction)

  • Prostaglandin E2 (PGE2) ELISA kit for detection

Procedure:

  • Enzyme Preparation: Dilute COX-1 and COX-2 enzymes to the desired concentration in the reaction buffer.

  • Inhibitor Incubation: In a 96-well plate, add the reaction buffer, heme, and the respective COX enzyme to each well. Add varying concentrations of the test compound or vehicle (DMSO) to the wells. Incubate for a defined period (e.g., 10 minutes) at 37°C to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Reaction Incubation: Incubate the plate for a specific time (e.g., 2 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding stannous chloride solution.

  • Detection: Measure the amount of PGE2 produced using a competitive ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

COX_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzymes, Buffers, Inhibitor) Start->Prepare_Reagents Add_Enzyme Add Enzyme, Buffer, and Heme to Plate Prepare_Reagents->Add_Enzyme Add_Inhibitor Add Test Compound (or Vehicle) Add_Enzyme->Add_Inhibitor Incubate_Inhibitor Incubate at 37°C (10 min) Add_Inhibitor->Incubate_Inhibitor Add_Substrate Add Arachidonic Acid (Initiate Reaction) Incubate_Inhibitor->Add_Substrate Incubate_Reaction Incubate at 37°C (2 min) Add_Substrate->Incubate_Reaction Stop_Reaction Add Stannous Chloride (Terminate Reaction) Incubate_Reaction->Stop_Reaction Detect_PGE2 Measure PGE2 (ELISA) Stop_Reaction->Detect_PGE2 Analyze_Data Calculate % Inhibition and IC50 Detect_PGE2->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro COX inhibition assay.

Measurement of Prostaglandin E2 (PGE2) by ELISA

This protocol outlines the general steps for quantifying PGE2 levels in biological samples or from in vitro assays using a competitive ELISA kit.

Principle: This is a competitive immunoassay where the PGE2 in the sample competes with a fixed amount of HRP-labeled PGE2 for a limited number of binding sites on a PGE2-specific antibody coated on the microplate.

Procedure:

  • Standard and Sample Preparation: Prepare a standard curve using the provided PGE2 standards. Dilute samples as necessary.

  • Competitive Binding: Add standards and samples to the wells of the antibody-coated microplate. Add the HRP-conjugated PGE2 to each well. Incubate for a specified time (e.g., 1 hour) at 37°C.

  • Washing: Aspirate and wash the wells multiple times with the provided wash buffer to remove unbound reagents.

  • Substrate Addition: Add the substrate solution to each well. Incubate for a defined period (e.g., 15-20 minutes) at 37°C in the dark. A color will develop in inverse proportion to the amount of PGE2 in the sample.

  • Stopping the Reaction: Add the stop solution to each well to terminate the color development.

  • Reading: Read the absorbance of each well at 450 nm using a microplate reader.

  • Calculation: Calculate the concentration of PGE2 in the samples by comparing their absorbance to the standard curve.

ELISA_Workflow Start Start Prepare_Plate Prepare Antibody-Coated 96-Well Plate Start->Prepare_Plate Add_Standards_Samples Add Standards and Samples Prepare_Plate->Add_Standards_Samples Add_HRP_Conjugate Add HRP-Conjugated PGE2 Add_Standards_Samples->Add_HRP_Conjugate Incubate Incubate (e.g., 1 hr at 37°C) (Competitive Binding) Add_HRP_Conjugate->Incubate Wash Wash Wells Incubate->Wash Add_Substrate Add Substrate Solution Wash->Add_Substrate Incubate_Substrate Incubate (e.g., 15-20 min at 37°C) (Color Development) Add_Substrate->Incubate_Substrate Add_Stop_Solution Add Stop Solution Incubate_Substrate->Add_Stop_Solution Read_Absorbance Read Absorbance at 450 nm Add_Stop_Solution->Read_Absorbance Calculate_Concentration Calculate PGE2 Concentration Read_Absorbance->Calculate_Concentration End End Calculate_Concentration->End

Caption: General workflow for a competitive ELISA for PGE2 measurement.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the area of inflammation and pain management. The well-established mechanism of action and pharmacological profile of Tolmetin provide a strong rationale for exploring derivatives of this core structure. By targeting the COX enzymes, these compounds can effectively modulate the production of pro-inflammatory prostaglandins.

Future research should focus on synthesizing and screening novel derivatives of this compound to identify compounds with improved potency, selectivity for COX-2 (to potentially reduce gastrointestinal side effects), and favorable pharmacokinetic properties. The experimental protocols and foundational data presented in this guide offer a comprehensive framework for initiating such drug discovery and development programs.

References

An In-depth Technical Guide to [4-(1H-pyrrol-1-yl)phenyl]acetic acid: Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

[4-(1H-pyrrol-1-yl)phenyl]acetic acid, a notable heterocyclic compound, has garnered attention within the scientific community for its structural similarity to known anti-inflammatory agents. This technical guide provides a comprehensive overview of its discovery, historical context, and detailed synthesis methodologies. Particular emphasis is placed on the Paal-Knorr synthesis, a cornerstone in the formation of its core pyrrole structure. The document further explores its biological activities, postulating a mechanism of action centered around the inhibition of cyclooxygenase (COX) enzymes, a critical pathway in inflammation. This guide consolidates key experimental protocols and quantitative data to serve as a valuable resource for researchers in medicinal chemistry and drug development.

Introduction

This compound (CAS No. 22048-71-1) is an organic compound featuring a phenylacetic acid moiety substituted with a pyrrole ring.[1] Its structure is of significant interest in medicinal chemistry due to the established pharmacological activities of both pyrrole and phenylacetic acid derivatives. The pyrrole nucleus is a constituent of numerous non-steroidal anti-inflammatory drugs (NSAIDs), while the phenylacetic acid scaffold is also recognized for its biological properties. This guide aims to provide a detailed exploration of the discovery, synthesis, and known biological context of this compound.

Discovery and Historical Context

The precise first synthesis of this compound is not definitively documented in readily available literature. However, its existence and use as a chemical intermediate predate 1984. A study published in that year by Stefancich et al. in Il Farmaco, Edizione Scientifica details the use of this compound as a starting material for the synthesis of a series of novel phenylacetamides and phenethylamines.[2] These newly synthesized derivatives were subsequently evaluated for their analgesic and anti-inflammatory properties.[2] This indicates that the parent compound was known and accessible to the scientific community for use in synthetic chemistry endeavors by at least the early 1980s.

The investigation into pyrrole-containing compounds as potential anti-inflammatory agents was an active area of research during this period. The structural similarities of this compound to established NSAIDs likely spurred its initial synthesis and subsequent use in the development of new chemical entities with therapeutic potential.

Synthetic Methodologies

The primary and most logical route for the synthesis of this compound is the Paal-Knorr pyrrole synthesis. This classical organic reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia to form a pyrrole ring.

Paal-Knorr Synthesis

The Paal-Knorr synthesis, first reported independently by Carl Paal and Ludwig Knorr in 1884, is a robust and widely employed method for the formation of substituted pyrroles. The reaction proceeds by the condensation of a 1,4-diketone with a primary amine under neutral or weakly acidic conditions.

For the synthesis of this compound, the logical precursors are:

  • 4-Aminophenylacetic acid: Serving as the primary amine.

  • 2,5-Dimethoxytetrahydrofuran or Succinaldehyde: Serving as the 1,4-dicarbonyl equivalent. 2,5-Dimethoxytetrahydrofuran readily hydrolyzes in acidic conditions to form succinaldehyde, the required 1,4-dicarbonyl compound.

Experimental Protocol: Paal-Knorr Synthesis of this compound

The following is a detailed experimental protocol based on the principles of the Paal-Knorr synthesis for the preparation of this compound.

Materials:

  • 4-Aminophenylacetic acid

  • 2,5-Dimethoxytetrahydrofuran

  • Glacial acetic acid

  • Ethanol

  • Water

  • Standard laboratory glassware and equipment (reflux condenser, magnetic stirrer, etc.)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-aminophenylacetic acid in a suitable solvent such as glacial acetic acid or a mixture of ethanol and water.

  • Addition of Reagents: To the stirred solution, add an equimolar amount of 2,5-dimethoxytetrahydrofuran.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for a period of 2 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-water. The crude product will precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield pure this compound.

Diagram of the Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction cluster_3 Work-up & Isolation cluster_4 Purification A Dissolve 4-Aminophenylacetic acid in glacial acetic acid B Add 2,5-Dimethoxytetrahydrofuran A->B Equimolar amount C Reflux for 2-4 hours B->C D Cool and pour into ice-water C->D E Collect precipitate by filtration D->E F Recrystallize from ethanol-water E->F

Caption: Paal-Knorr Synthesis Workflow.

Biological Activity and Mechanism of Action

While extensive biological data for this compound is not widely published, its structural characteristics and the activities of related compounds strongly suggest its potential as an anti-inflammatory agent.

Anti-inflammatory and Analgesic Potential

The 1984 study by Stefancich et al. provides indirect evidence for the anti-inflammatory and analgesic potential of the parent compound.[2] The investigation of its derivatives for these specific activities implies that the core structure was considered a promising pharmacophore. Numerous other studies have since demonstrated that various substituted pyrrole derivatives exhibit significant anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.

Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators. There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and upregulated during inflammation. Many NSAIDs exert their effects by inhibiting one or both of these isoforms.

Given that many pyrrole-containing compounds have been identified as COX inhibitors, it is highly probable that this compound also functions through this mechanism. The phenylacetic acid moiety is also a common feature in several NSAIDs.

Proposed Signaling Pathway:

G A Inflammatory Stimuli B Cell Membrane Phospholipids A->B C Arachidonic Acid B->C Phospholipase A2 D COX-1 / COX-2 C->D E Prostaglandins D->E F Inflammation (Pain, Fever, Swelling) E->F G This compound G->D Inhibition

Caption: Proposed COX Inhibition Pathway.

Quantitative Data on Related Compounds:

Compound ClassTargetIC50 Values (µM)Reference
N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dionesCOX-1 & COX-2Similar to Meloxicam[3]

Conclusion

This compound is a compound with a history rooted in the search for novel anti-inflammatory agents. While its initial discovery is not prominently documented, its use as a synthetic precursor by 1984 is evident. The Paal-Knorr synthesis provides a reliable and straightforward method for its preparation. Based on its chemical structure and the biological activities of related compounds, this compound holds potential as a cyclooxygenase inhibitor. Further research to quantify its specific inhibitory activity against COX-1 and COX-2 and to explore its broader pharmacological profile is warranted. This guide serves as a foundational resource for scientists and researchers interested in the further development and application of this and related heterocyclic compounds.

References

An In-depth Technical Guide to [4-(1H-pyrrol-1-yl)phenyl]acetic Acid Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[4-(1H-pyrrol-1-yl)phenyl]acetic acid is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a pyrrole ring linked to a phenylacetic acid moiety, serves as a cornerstone for the development of novel therapeutic agents. The pyrrole ring is a recognized privileged scaffold in drug design, appearing in several commercially available anti-inflammatory drugs like Tolmetin and Ketorolac.[1] The integration of this heterocyclic system with a carboxylic acid functional group provides a versatile platform for chemical modifications to create a diverse library of compounds with a wide range of biological activities.[1] This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of this compound derivatives and their analogues, with a focus on their potential as anti-inflammatory and anticancer agents.

Synthesis of the Core Scaffold and Derivatives

The synthesis of this compound and its derivatives typically starts from 4-aminophenylacetic acid, which provides the foundational phenylacetic acid backbone.[1] The key step is the construction of the pyrrole ring. Several classical and modern synthetic methodologies are employed:

  • Paal-Knorr Synthesis: This is a classic and widely used method for pyrrole synthesis. It involves the condensation of a primary amine, in this case, a 4-aminophenylacetic acid derivative, with a 1,4-dicarbonyl compound.[1]

  • Van Leusen Reaction: This method utilizes tosylmethyl isocyanide (TosMIC) for the formation of the pyrrole ring.[1]

  • Zav'yalov Synthesis: This pathway involves the acylative cyclization of 2-acyl-3-(1-carboxyalkylamino)acrylonitriles.[1]

Once the core this compound structure is obtained, the carboxylic acid group serves as a versatile handle for further derivatization, allowing for the synthesis of esters, amides, and hydrazides to explore and optimize the compound's biological activity.[1]

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Pyrrole Ring Formation cluster_core Core Scaffold cluster_derivatization Derivatization cluster_final Final Products 4-Aminophenylacetic_acid 4-Aminophenylacetic acid Paal-Knorr Paal-Knorr Synthesis 4-Aminophenylacetic_acid->Paal-Knorr 1,4-Dicarbonyl_compound 1,4-Dicarbonyl compound 1,4-Dicarbonyl_compound->Paal-Knorr Core_Molecule This compound Paal-Knorr->Core_Molecule Esterification Esterification Core_Molecule->Esterification Amide_Formation Amide Formation Core_Molecule->Amide_Formation Hydrazide_Formation Hydrazide Formation Core_Molecule->Hydrazide_Formation Esters Esters Esterification->Esters Amides Amides Amide_Formation->Amides Hydrazides Hydrazides Hydrazide_Formation->Hydrazides

A generalized workflow for the synthesis of this compound derivatives.

Biological Activities and Therapeutic Applications

Derivatives of this compound have been investigated for a multitude of biological activities, with anti-inflammatory and anticancer properties being the most prominent.

Anti-inflammatory Activity: COX Inhibition

A significant area of research for this class of compounds is their potential as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes.[1][2] COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[2] There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation.[2] Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to minimize gastrointestinal side effects associated with non-selective NSAIDs.[3][4]

Several studies have shown that derivatives of this compound can inhibit both COX-1 and COX-2.[5] For instance, certain pyrrole carboxylic acid derivatives with an acetic acid group at position 1 have demonstrated high activity against both COX-1 and COX-2, with some compounds showing greater potency than the well-known COX-2 inhibitor, celecoxib.[5]

COX_Pathway Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Phospholipase A2 COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Inhibitor [4-(1H-pyrrol-1-yl)phenyl] acetic acid derivatives Inhibitor->COX_Enzymes

Inhibition of the cyclooxygenase (COX) pathway by this compound derivatives.

Table 1: COX Inhibitory Activity of Selected Pyrrole Derivatives

CompoundTargetIC50 (µM)Reference
Pyrrole derivative 4kCOX-2> Celecoxib[5]
Pyrrole derivative 4hCOX-1Comparable to Ibuprofen[5]
Pyrrole derivative 5eCOX-1Most active in its series[5]
Pyrrole derivative 5bCOX-1Most active in its series[5]
Phenoxy acetic acid derivative 5fCOX-20.06[3]
Phenoxy acetic acid derivative 7bCOX-20.09[3]
Pyrazoline-phenoxyacetic acid 6aCOX-20.03[4]
Pyrazoline-phenoxyacetic acid 6cCOX-20.03[4]
Anticancer Activity

The pyrrole scaffold is a key component in numerous compounds with demonstrated anticancer properties.[6][7] Derivatives of this compound have been explored as potential anticancer agents, with some exhibiting promising activity against various cancer cell lines.[7][8] The mechanisms of action are varied and can include the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for cancer cell growth and proliferation.[9] Some derivatives have also been shown to induce apoptosis (programmed cell death) in cancer cells.[9]

For example, a series of 2,3-diaryl-1H-pyrrole analogues of combretastatin A-4, a potent anticancer agent, were synthesized and evaluated for their anti-proliferative activity.[8] One of these compounds, a 2,3-diaryl-1H-pyrrole, exhibited highly potent activity against the MDA-MB-231 human breast cancer cell line.[8]

Table 2: Anticancer Activity of Selected Pyrrole Analogues

CompoundCell LineIC50 (µM)Reference
2,3-diaryl-1H-pyrrole 35MDA-MB-2310.07[8]
Pyrrole derivative 4dLoVo~50 (at 24h)[7]
Pyrrole derivative 4aLoVo>50 (at 24h)[7]
Phenoxy acetamide IHepG21.43[10]
Phenoxy acetamide IIHepG26.52[10]
Other Biological Activities

Beyond anti-inflammatory and anticancer effects, analogues of this compound have shown a spectrum of other biological activities:

  • Insecticidal Agents: Certain pyrrole derivatives have been synthesized and tested for their toxicological effects against agricultural pests like the cotton leafworm, Spodoptera littoralis.[11] Some of these compounds demonstrated high insecticidal bioefficacy.[11]

  • Antioxidant Activity: Pyrrole derivatives have been reported to possess antioxidant properties, which can be beneficial in neurodegenerative diseases like Parkinson's, where oxidative stress plays a critical role.[12]

  • Antimalarial Activity: A phenotypic screening of compound libraries identified a pyrrolone derivative with potent activity against Plasmodium falciparum, the parasite responsible for malaria.[13][14]

  • Aldose Reductase Inhibition: Some derivatives have been found to inhibit aldose reductase, an enzyme implicated in the long-term complications of diabetes.[15]

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the core scaffold.

  • On the Acetic Acid Moiety: The presence of a small acidic group, such as the acetic acid moiety, at position 1 of the phenyl ring is often effective for both COX-1 and COX-2 inhibition.[5] Increasing the bulkiness of this acidic group can shift the selectivity towards COX-1.[5]

  • On the Pyrrole Ring: Substituents on the pyrrole ring can significantly influence activity. For instance, in a series of pyrrole carboxylic acid derivatives, the presence of a lipophilic and bulkier group at position 5, along with an acetic acid moiety at position 1 of the phenyl ring, resulted in simultaneous activity against both COX-1 and COX-2.[5]

  • On the Phenyl Ring: Modifications to the phenyl ring can also modulate the biological activity.

SAR_Diagram cluster_mods Structural Modifications cluster_activity Impact on Biological Activity Core This compound Scaffold Mod_Acid Modification of Acetic Acid Moiety Core->Mod_Acid Mod_Pyrrole Substitution on Pyrrole Ring Core->Mod_Pyrrole Mod_Phenyl Substitution on Phenyl Ring Core->Mod_Phenyl Activity_COX Altered COX-1/COX-2 Selectivity Mod_Acid->Activity_COX Mod_Pyrrole->Activity_COX Activity_Potency Changes in Biological Potency Mod_Pyrrole->Activity_Potency Mod_Phenyl->Activity_Potency

Logical relationships in the structure-activity of this compound derivatives.

Experimental Protocols

In Vitro COX-1 and COX-2 Inhibition Assay (General Protocol)

This protocol describes a general method for evaluating the COX inhibitory activity of test compounds, based on fluorometric inhibitor screening kits.[5]

1. Materials and Reagents:

  • COX-1 and COX-2 enzymes (human or ovine)

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., ADHP)

  • Heme

  • Assay buffer (e.g., Tris-HCl)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Reference inhibitors (e.g., Ibuprofen for COX-1, Celecoxib for COX-2)

  • 96-well microplate

  • Fluorometric plate reader

2. Assay Procedure:

  • Prepare the enzyme solution by diluting the COX enzyme in the assay buffer containing heme.

  • In a 96-well plate, add the assay buffer, the enzyme solution, and the test compound at various concentrations. Include wells for a no-enzyme control, a no-inhibitor control, and reference inhibitor controls.

  • Incubate the plate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding a solution of arachidonic acid and the fluorometric probe to each well.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a period of time (e.g., 5-10 minutes) using a fluorometric plate reader.

  • The rate of increase in fluorescence is proportional to the COX activity.

3. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable dose-response curve.

Conclusion and Future Perspectives

This compound and its analogues represent a promising class of compounds with a broad range of therapeutic potential. Their demonstrated efficacy as anti-inflammatory and anticancer agents, coupled with their synthetic tractability, makes them attractive candidates for further drug development. Future research should focus on optimizing the lead compounds to enhance their potency and selectivity, as well as to improve their pharmacokinetic and safety profiles. The exploration of novel derivatives and their evaluation against a wider range of biological targets will undoubtedly continue to uncover new therapeutic opportunities for this versatile chemical scaffold.

References

Safety and Toxicity Profile of [4-(1H-pyrrol-1-yl)phenyl]acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available safety and toxicity information for [4-(1H-pyrrol-1-yl)phenyl]acetic acid (CAS No. 22048-71-1). It is important to note that specific experimental data on the toxicity of this particular compound is limited in publicly accessible literature. Therefore, this guide also includes information on structurally related compounds and general toxicological principles to provide a predictive assessment. All information should be used for research purposes only and not as a definitive statement of safety.

Introduction

This compound is a heterocyclic compound containing a phenylacetic acid moiety substituted with a pyrrole ring.[1] Phenylacetic acid and its derivatives are a well-known class of compounds with a wide range of biological activities. For instance, some 2-phenylaminophenylacetic acid derivatives are notable non-steroidal anti-inflammatory drugs (NSAIDs).[2][3][[“]][5] The pyrrole ring is also a common scaffold in biologically active molecules, with various derivatives exhibiting activities such as cytotoxicity against cancer cell lines.[6][7][8][9] Given the structural features of this compound, an evaluation of its safety and toxicity profile is crucial for any potential therapeutic or industrial application.

Hazard Identification and Classification

While specific experimental toxicity data is scarce, a predicted hazard classification based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) is available.[1]

Table 1: GHS Hazard and Precautionary Statements for this compound [1]

CategoryCodeStatement
Hazard Statements H302Harmful if swallowed.
H315Causes skin irritation.
H319Causes serious eye irritation.
H335May cause respiratory irritation.
Precautionary Statements P264Wash hands and skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P301+P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P302+P352IF ON SKIN: Wash with plenty of soap and water.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P330Rinse mouth.
P332+P313If skin irritation occurs: Get medical advice/attention.
P362Take off contaminated clothing and wash before reuse.
P501Dispose of contents/container to an approved waste disposal plant.

Toxicological Data (Predictive and from Related Compounds)

No specific LD50 or other quantitative toxicity data for this compound were found in the reviewed literature. However, data for the related compound, Phenylacetic Acid (CAS 103-82-2), is available and can serve as a preliminary reference point. It is crucial to recognize that the addition of the pyrrole group can significantly alter the toxicological profile.

Table 2: Acute Toxicity Data for Phenylacetic Acid (CAS 103-82-2)

TestSpeciesRouteValueReference
LD50MouseOral2250 mg/kg[10][11]
LD50RatOral2250 mg/kg[10][11]
LD50MouseIntraperitoneal2270 mg/kg[10]
LD50RatIntraperitoneal1600 mg/kg[10]
LD50MouseSubcutaneous1500 mg/kg[10]

Studies on various pyrrole derivatives have indicated the potential for cytotoxicity, with some compounds showing activity against human cancer cell lines.[6][7][8][9] The cytotoxic effects appear to be structure-dependent. For example, the lipophilicity and specific substitutions on the phenyl ring of 2-phenylaminophenylacetic acid derivatives have been shown to have a pronounced effect on liver cytotoxicity.[2]

Potential Mechanisms of Toxicity and Signaling Pathways

Given the structural similarity to some NSAIDs, a potential mechanism of action for this compound could involve the cyclooxygenase (COX) pathway, which is central to inflammation. Inhibition of COX enzymes can lead to both therapeutic anti-inflammatory effects and adverse effects, particularly in the gastrointestinal tract and kidneys.

Below is a generalized diagram of the COX signaling pathway.

COX_Pathway Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 PGG2 PGG2 COX1_COX2->PGG2 PGH2 PGH2 PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation GI_Protection GI Mucosal Protection Prostaglandins->GI_Protection Platelet_Aggregation Platelet Aggregation Prostaglandins->Platelet_Aggregation Renal_Blood_Flow Renal Blood Flow Prostaglandins->Renal_Blood_Flow PLA2 Phospholipase A2

Caption: Generalized Cyclooxygenase (COX) Signaling Pathway.

Experimental Protocols for Toxicity Assessment

Due to the lack of specific studies on this compound, this section outlines a standard, widely used protocol for in vitro cytotoxicity assessment, the MTT assay. This method is frequently used to evaluate the cytotoxic potential of novel compounds.[12][13]

In Vitro Cytotoxicity Assessment: MTT Assay Workflow

The following diagram illustrates a typical workflow for assessing the cytotoxicity of a compound using the MTT assay.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., HepG2, A549) Cell_Seeding 3. Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Compound_Prep 2. Compound Preparation (Stock solution and serial dilutions) Compound_Treatment 4. Compound Treatment (Incubate for 24-72h) Compound_Prep->Compound_Treatment Cell_Seeding->Compound_Treatment MTT_Addition 5. MTT Reagent Addition (Incubate for 2-4h) Compound_Treatment->MTT_Addition Formazan_Solubilization 6. Formazan Solubilization (Add DMSO or other solvent) MTT_Addition->Formazan_Solubilization Absorbance_Reading 7. Absorbance Reading (Plate reader at ~570 nm) Formazan_Solubilization->Absorbance_Reading Data_Processing 8. Data Processing (Calculate % viability) Absorbance_Reading->Data_Processing IC50_Determination 9. IC50 Determination Data_Processing->IC50_Determination

Caption: Standard workflow for an in vitro MTT cytotoxicity assay.

Detailed Protocol: MTT Assay for Cytotoxicity Screening

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on a selected cell line (e.g., HepG2 human liver cancer cell line).

Materials:

  • This compound

  • Human cell line (e.g., HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Culture and Seeding:

    • Culture HepG2 cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.

    • When cells reach 80-90% confluency, detach them using Trypsin-EDTA.

    • Resuspend the cells in fresh medium and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • After 24 hours of cell attachment, remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (medium only).

    • Incubate the plate for another 48 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

    • Carefully remove the medium containing MTT from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the compound concentration (on a logarithmic scale).

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve.

Conclusion

The safety and toxicity profile of this compound has not been extensively characterized in the scientific literature. Predictive GHS classifications suggest that the compound may be harmful if swallowed and can cause skin, eye, and respiratory irritation.[1] In the absence of direct experimental data, a comprehensive toxicological assessment would require empirical studies, including in vitro cytotoxicity assays (such as the MTT assay described), genotoxicity assays, and in vivo acute and chronic toxicity studies. Researchers and drug development professionals should handle this compound with appropriate caution, adhering to the recommended personal protective equipment and handling procedures, until more definitive safety data becomes available. The information on structurally related compounds provides a useful starting point for understanding potential hazards, but it is not a substitute for specific testing of the target molecule.

References

Unraveling the Therapeutic Potential: A Mechanistic Hypothesis for [4-(1H-pyrrol-1-yl)phenyl]acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

[4-(1H-pyrrol-1-yl)phenyl]acetic acid is a novel small molecule with a chemical structure suggestive of significant therapeutic potential. The compound integrates a phenylacetic acid moiety, a common feature in nonsteroidal anti-inflammatory drugs (NSAIDs), with a pyrrole ring, a versatile pharmacophore known for a wide range of biological activities. This technical guide delineates a primary and secondary hypothesis for the mechanism of action of this compound, focusing on its potential as an anti-inflammatory agent and an inhibitor of diabetic complications. This document provides a comprehensive overview of the theoretical framework, supporting data from analogous compounds, and detailed experimental protocols to facilitate further investigation.

Introduction

The escalating need for novel therapeutic agents with improved efficacy and safety profiles has driven the exploration of unique chemical scaffolds. This compound emerges as a compound of interest due to its hybrid structure. The phenylacetic acid core is a well-established pharmacophore in numerous NSAIDs, such as diclofenac, which exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes. The pyrrole heterocycle is also a key component of several marketed drugs, including the NSAID ketorolac, and is associated with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. This guide proposes a primary hypothesis centered on dual inhibition of COX and 5-lipoxygenase (5-LOX) pathways and a secondary hypothesis focused on the inhibition of aldose reductase.

Primary Hypothesis: Dual Inhibition of Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX)

We hypothesize that the primary mechanism of action for this compound is the dual inhibition of COX and 5-LOX enzymes. These enzymes are pivotal in the arachidonic acid cascade, which produces pro-inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting both pathways, the compound could offer a broader spectrum of anti-inflammatory activity with a potentially improved gastrointestinal safety profile compared to traditional NSAIDs that primarily target COX enzymes.

The Arachidonic Acid Cascade

The following diagram illustrates the central role of COX and 5-LOX in the conversion of arachidonic acid to inflammatory mediators and the proposed sites of inhibition by this compound.

Arachidonic_Acid_Cascade cluster_cox Cyclooxygenase (COX) Pathway cluster_lox 5-Lipoxygenase (5-LOX) Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Stimuli AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 AA->COX LOX 5-Lipoxygenase (5-LOX) AA->LOX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Thromboxane Thromboxane A2 (TXA2) PGH2->Thromboxane Inflammation_COX Inflammation, Pain, Fever Prostaglandins->Inflammation_COX Thromboxane->Inflammation_COX HPETE 5-HPETE LOX->HPETE Leukotrienes Leukotrienes (LTB4, etc.) HPETE->Leukotrienes Inflammation_LOX Inflammation, Chemotaxis Leukotrienes->Inflammation_LOX Compound This compound Compound->COX Inhibition Compound->LOX Inhibition

Figure 1. Proposed inhibition of COX and 5-LOX pathways.

Supporting Data from Analogous Compounds

The following tables summarize the in vitro inhibitory activities (IC50 values) of structurally related compounds against COX-1 and COX-2.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Phenylacetic Acid and Pyrrole Derivatives

CompoundTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Pyrrole Acetic Acid Derivative (4k) COX-10.080.8[1]
COX-20.1[1]
Pyrrole Acetic Acid Derivative (4h) COX-10.050.42[1]
COX-20.12[1]
Pyrrole Nitrile Derivative (3c) COX-1>10>4545[2]
COX-20.0022[2]
Celecoxib (Reference) COX-13.8462.9[2]
COX-20.061[2]
Diclofenac (Reference) COX-14.8025.84[3]
COX-20.822[3]
Experimental Protocols

This protocol is a synthesized methodology based on established spectrophotometric and fluorometric assays.[4][5][6]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against ovine or human COX-1 and COX-2.

Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 595 nm.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human)

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0

  • Heme (cofactor)

  • TMPD (chromogenic substrate)

  • Arachidonic acid (substrate)

  • Test compound: this compound dissolved in DMSO

  • Reference inhibitors (e.g., Celecoxib, Diclofenac)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and reference inhibitors in DMSO. Serially dilute to obtain a range of concentrations.

    • Prepare a cofactor solution containing Heme in the assay buffer.

    • Prepare the enzyme solution by diluting COX-1 or COX-2 in the assay buffer. Keep on ice.

    • Prepare the substrate solution (arachidonic acid) in the assay buffer.

  • Assay Protocol:

    • To each well of a 96-well plate, add:

      • 150 µL of assay buffer

      • 10 µL of Heme solution

      • 10 µL of enzyme solution (COX-1 or COX-2)

      • 10 µL of the test compound or reference inhibitor at various concentrations (or DMSO for control).

    • Incubate the plate at 25°C for 5 minutes.

    • Add 10 µL of TMPD solution to each well.

    • Initiate the reaction by adding 10 µL of arachidonic acid solution.

    • Immediately read the absorbance at 595 nm every minute for 5 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • Determine the percentage of inhibition relative to the control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

This protocol is based on a common spectrophotometric method.[7][8][9]

Objective: To determine the IC50 of this compound against 5-lipoxygenase.

Principle: The activity of 5-LOX is determined by measuring the formation of hydroperoxy-octadecadienoate (HPOD) from linoleic acid, which results in an increase in absorbance at 234 nm.

Materials:

  • 5-Lipoxygenase enzyme (from soybean or human)

  • Assay Buffer: 50 mM Tris buffer, pH 7.5, containing 2 mM EDTA and 2 mM CaCl2

  • Linoleic acid (substrate)

  • Test compound dissolved in DMSO

  • Reference inhibitor (e.g., Zileuton)

  • UV-transparent 96-well plate or cuvettes

  • UV-Vis spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and reference inhibitor in DMSO and serially dilute.

    • Prepare the enzyme solution by diluting 5-LOX in the assay buffer. Keep on ice.

    • Prepare the substrate solution (linoleic acid) in ethanol.

  • Assay Protocol:

    • In a UV-transparent plate or cuvette, add:

      • Assay buffer to a final volume of 200 µL (for plate) or 1 mL (for cuvette).

      • Enzyme solution.

      • Test compound or reference inhibitor at various concentrations (or DMSO for control).

    • Incubate at 25°C for 10-15 minutes.

    • Initiate the reaction by adding the linoleic acid solution.

    • Immediately monitor the increase in absorbance at 234 nm for 5 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • Determine the percentage of inhibition relative to the control.

    • Calculate the IC50 value as described for the COX assay.

Secondary Hypothesis: Aldose Reductase Inhibition

As a secondary mechanism, we hypothesize that this compound can act as an aldose reductase inhibitor. Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. Under hyperglycemic conditions, the accumulation of sorbitol leads to osmotic stress and is implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy. The carboxylic acid moiety of the target compound is a common feature in many known aldose reductase inhibitors.

The Polyol Pathway

The following diagram illustrates the polyol pathway and the proposed site of inhibition.

Polyol_Pathway Glucose Glucose AR Aldose Reductase (AR) Glucose->AR NADP NADP+ AR->NADP Sorbitol Sorbitol AR->Sorbitol NADPH NADPH NADPH->AR SDH Sorbitol Dehydrogenase (SDH) Sorbitol->SDH Complications Diabetic Complications (Osmotic Stress) Sorbitol->Complications NADH NADH SDH->NADH Fructose Fructose SDH->Fructose NAD NAD+ NAD->SDH Compound This compound Compound->AR Inhibition

References

Methodological & Application

Application Notes and Protocols for the Synthesis of [4-(1H-pyrrol-1-yl)phenyl]acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of [4-(1H-pyrrol-1-yl)phenyl]acetic acid, a valuable building block in medicinal chemistry and materials science. The synthesis is based on the well-established Clauson-Kaas reaction, a reliable method for the formation of pyrrole rings.

Introduction

This compound and its derivatives are of significant interest in drug discovery due to their structural resemblance to anti-inflammatory drugs. The presence of the pyrrole moiety, a key pharmacophore in many biologically active compounds, combined with the phenylacetic acid scaffold, makes this compound a versatile intermediate for the development of novel therapeutic agents. This protocol outlines a straightforward and efficient synthesis from commercially available starting materials.

Reaction Scheme

The synthesis of this compound is achieved through the acid-catalyzed condensation of 4-aminophenylacetic acid with 2,5-dimethoxytetrahydrofuran. This reaction, a variation of the Paal-Knorr pyrrole synthesis known as the Clauson-Kaas reaction, proceeds via the in-situ formation of a 1,4-dicarbonyl intermediate from 2,5-dimethoxytetrahydrofuran under acidic conditions. This intermediate then reacts with the primary amine of 4-aminophenylacetic acid to form the pyrrole ring.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 4-Aminophenylacetic_acid 4-Aminophenylacetic acid Reaction 4-Aminophenylacetic_acid->Reaction 2,5-Dimethoxytetrahydrofuran 2,5-Dimethoxytetrahydrofuran 2,5-Dimethoxytetrahydrofuran->Reaction Solvent Glacial Acetic Acid Solvent->Reaction Temperature Reflux Temperature->Reaction Product This compound Reaction->Product + H₂O + 2 CH₃OH

Caption: Synthetic scheme for this compound.

Experimental Protocol

This protocol is a general method adapted for the synthesis of this compound based on established Clauson-Kaas reaction procedures.

Materials and Equipment:

  • 4-Aminophenylacetic acid

  • 2,5-Dimethoxytetrahydrofuran

  • Glacial acetic acid

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Silica gel for column chromatography (optional)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-aminophenylacetic acid (1.0 equivalent) in glacial acetic acid.

  • Addition of Reagent: To the stirred solution, add 2,5-dimethoxytetrahydrofuran (1.0 to 1.2 equivalents).

  • Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the cooled reaction mixture into a beaker containing ice water. This may cause the product to precipitate.

    • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).

    • Combine the organic extracts and wash them sequentially with deionized water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

  • Purification:

    • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography to yield pure this compound.

Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Glacial acetic acid is corrosive and has a strong odor. Handle with care.

Data Presentation

The following table summarizes the key quantitative data for the starting materials and the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)
4-Aminophenylacetic acidC₈H₉NO₂151.16Solid199-201
2,5-DimethoxytetrahydrofuranC₆H₁₂O₃132.16LiquidN/A
This compoundC₁₂H₁₁NO₂201.22Solid135-139

Note: The yield of the reaction can vary depending on the reaction scale and purification method but is generally reported to be in the range of 60-80% for similar Clauson-Kaas reactions.

Logical Workflow Diagram

The following diagram illustrates the experimental workflow for the synthesis and purification of this compound.

G A 1. Dissolve 4-aminophenylacetic acid in glacial acetic acid B 2. Add 2,5-dimethoxytetrahydrofuran A->B C 3. Reflux for 2-4 hours B->C D 4. Cool to room temperature C->D E 5. Quench with ice water D->E F 6. Extract with ethyl acetate E->F G 7. Wash with water and brine F->G H 8. Dry organic layer G->H I 9. Evaporate solvent H->I J 10. Purify crude product (Recrystallization or Chromatography) I->J K Pure this compound J->K

Caption: Experimental workflow for the synthesis of the target compound.

Application Notes and Protocols for Paal-Knorr Synthesis of N-Aryl Pyrroles from 1,4-Dicarbonyls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Paal-Knorr synthesis is a cornerstone reaction in organic chemistry for the formation of substituted pyrroles, a critical structural motif in a vast array of pharmaceuticals, natural products, and functional materials. First reported in the 1880s, this method involves the condensation of a 1,4-dicarbonyl compound with a primary amine, such as an aniline, to generate the corresponding N-aryl pyrrole.[1][2] The operational simplicity, generally high yields, and the commercial availability of starting materials contribute to its widespread use in both academic research and industrial applications, including the synthesis of blockbuster drugs like Atorvastatin (Lipitor®).[3][4]

These application notes provide a comprehensive guide to the Paal-Knorr synthesis for preparing N-aryl pyrroles, offering detailed experimental protocols for various methodologies, including conventional heating, microwave-assisted synthesis, and solvent-free conditions. Quantitative data is presented in structured tables to facilitate comparison and optimization of reaction conditions.

Reaction Mechanism and Workflow

The Paal-Knorr synthesis of N-aryl pyrroles proceeds through a well-established mechanism. The reaction is typically initiated by the nucleophilic attack of the primary aryl amine on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound, forming a hemiaminal intermediate.[5] This is followed by an intramolecular cyclization where the nitrogen atom attacks the second carbonyl group, leading to a five-membered cyclic intermediate. The final step involves the dehydration of this intermediate to yield the stable aromatic N-aryl pyrrole.[6] The ring-closing step is often considered the rate-determining step of the reaction.

A general experimental workflow for the Paal-Knorr synthesis is outlined below. This typically involves the reaction of the 1,4-dicarbonyl and the primary amine, followed by a workup procedure to isolate and purify the final product.

G cluster_workflow General Experimental Workflow A Reactant Mixing (1,4-Dicarbonyl + Aryl Amine + Optional Catalyst/Solvent) B Reaction (Heating or Microwave) A->B C Work-up (Quenching, Extraction) B->C D Purification (Chromatography/Recrystallization) C->D E Characterization (NMR, MS, etc.) D->E

Caption: A generalized experimental workflow for the Paal-Knorr synthesis of N-aryl pyrroles.

Data Presentation

The following tables summarize reaction conditions and yields for the synthesis of various N-aryl pyrroles from 2,5-hexanedione under different methodologies.

Table 1: Conventional Heating Conditions for the Synthesis of N-Aryl Pyrroles

EntryAryl AmineCatalystSolventTemp. (°C)TimeYield (%)Reference
1AnilineConc. HCl (1 drop)MethanolReflux15 min~52[7]
2AnilineCATAPAL 200None6045 min97[8]
34-MethylanilineCATAPAL 200None6045 min95[8]
44-MethoxyanilineCATAPAL 200None6045 min92[8]
54-ChloroanilineCATAPAL 200None6045 min89[8]

Table 2: Microwave-Assisted Synthesis of N-Aryl Pyrroles

EntryAryl AmineCatalystSolventTemp. (°C)Time (min)Yield (%)Reference
1AnilineAcetic AcidEthanol120-1502-1065-89[9][10]
2Various AnilinesN-BromosuccinimideNone-8High[11]
3Aryl SulfonamidesNoneWater--High[9]
4TryptamineAcetic AcidEthanol1505Good[10]

Table 3: Solvent-Free and Mechanochemical Synthesis of N-Aryl Pyrroles

EntryAryl AmineCatalystConditionsTimeYield (%)Reference
1BenzylamineNoneStirring, RT-Excellent[12]
2AnilineNoneStirring, RT-Excellent[12]
3AnilineCitric Acid (1 mol%)Ball Mill (30 Hz)15 min74[13]
4AnilineCitric Acid (1 mol%)Ball Mill (30 Hz)30 min87[13]
5AnilineSilica Sulfuric AcidRT3 min98[14]

Experimental Protocols

Protocol 1: Conventional Synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole

This protocol describes a microscale synthesis using conventional heating.[7]

Materials:

  • Aniline (186 mg, 2.0 mmol)

  • Hexane-2,5-dione (228 mg, 2.0 mmol)

  • Methanol (0.5 mL)

  • Concentrated Hydrochloric Acid (1 drop)

  • 0.5 M Hydrochloric Acid (5.0 mL)

  • Methanol/water (9:1) mixture for recrystallization

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine aniline, hexane-2,5-dione, and methanol.

  • Add one drop of concentrated hydrochloric acid to the mixture.

  • Heat the reaction mixture to reflux and maintain for 15 minutes.

  • After the reflux period, cool the flask in an ice bath.

  • Add 5.0 mL of 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to yield pure 2,5-dimethyl-1-phenyl-1H-pyrrole.

Expected Yield: Approximately 52% (178 mg).

Protocol 2: Microwave-Assisted Synthesis of N-Aryl Pyrroles

This protocol provides a general guideline for a microwave-assisted Paal-Knorr reaction, which often leads to significantly shorter reaction times.[7][15]

Materials:

  • 1,4-Dicarbonyl compound (e.g., 2,5-hexanedione, 1.0 equiv)

  • Primary aryl amine (e.g., aniline, 1.1-1.5 equiv)

  • Solvent (e.g., Ethanol, Acetic Acid, or solvent-free)

  • Catalyst (e.g., Acetic Acid, Iodine, Lewis Acids) (optional)

Procedure:

  • In a microwave reaction vial, combine the 1,4-dicarbonyl compound and the primary aryl amine.

  • Add the chosen solvent and catalyst, if required.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 2-10 minutes).[7]

  • After the reaction is complete, cool the vial to room temperature.

  • Perform an appropriate workup procedure, which may involve quenching the reaction, extraction with an organic solvent, and washing with brine.

  • Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization.

Protocol 3: Solvent-Free Mechanochemical Synthesis of N-Aryl Pyrroles

This protocol describes an environmentally friendly approach using ball-milling.[13]

Materials:

  • 2,5-Hexanedione (308 mg, 2.7 mmol, 1 equiv.)

  • Aryl amine (e.g., aniline, 1.1 equiv.)

  • Citric acid (1-10 mol-%)

Procedure:

  • Place 2,5-hexanedione, the aryl amine, and citric acid in a ball mill reactor.

  • Mill the mixture at a specified frequency (e.g., 30 Hz) for a designated time (e.g., 15-30 minutes).

  • After the reaction, extract the product with a suitable organic solvent.

  • Purify the product by column chromatography if necessary.

Application in Drug Development: The Synthesis of Atorvastatin's Pyrrole Core

The Paal-Knorr synthesis is a key transformation in the industrial production of Atorvastatin (Lipitor®), a widely prescribed medication for lowering cholesterol. The central pentasubstituted pyrrole core of Atorvastatin is constructed via a Paal-Knorr cyclocondensation of a highly substituted 1,4-diketone with a primary amine.[3][4] This highlights the robustness and scalability of this synthetic method in the pharmaceutical industry.

The mechanism of action of Atorvastatin involves the inhibition of HMG-CoA reductase, a critical enzyme in the cholesterol biosynthesis pathway.

G cluster_pathway Atorvastatin's Mechanism of Action A Atorvastatin B HMG-CoA Reductase A->B Inhibits D Mevalonate B->D Catalyzes conversion to E Cholesterol Biosynthesis C HMG-CoA C->B Substrate D->E Leads to F Decreased Cholesterol E->F Reduced production

Caption: Simplified signaling pathway showing Atorvastatin's inhibition of HMG-CoA reductase.

Conclusion

The Paal-Knorr synthesis remains a highly relevant and versatile method for the preparation of N-aryl pyrroles. The choice between conventional heating, microwave irradiation, or solvent-free conditions allows for the optimization of the reaction to achieve high yields in short reaction times. The amenability of this reaction to a wide range of substrates and its successful application in the synthesis of complex drug molecules underscore its importance in modern organic and medicinal chemistry. These application notes provide a practical guide for researchers to effectively utilize this powerful synthetic tool.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling in Aryl-Aryl Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, a common motif in pharmaceuticals and functional materials.[1] This Nobel Prize-winning reaction is valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of its boronic acid reagents.[1] These application notes provide a detailed overview of the experimental setup for the Suzuki-Miyaura cross-coupling reaction, including a comprehensive summary of reaction components, step-by-step protocols, and visualizations of the catalytic cycle and experimental workflow.

Core Concepts and Reaction Mechanism

The Suzuki-Miyaura coupling reaction facilitates the formation of a carbon-carbon bond between an organoboron species (typically a boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium(0) complex. The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide to the active Pd(0) catalyst, forming a Pd(II) intermediate.[3][4]

  • Transmetalation: In the presence of a base, the organoboron reagent is activated and transfers its organic group to the palladium(II) complex.[5]

  • Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the desired biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[6]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product pd0 Pd(0)L2 pd2_halide Ar-Pd(II)L2-X pd0->pd2_halide Oxidative Addition (Ar-X) biaryl Biaryl (Ar-Ar') pd2_aryl Ar-Pd(II)L2-Ar' pd2_halide->pd2_aryl Transmetalation (Ar'-B(OR)2 + Base) pd2_aryl->pd0 Reductive Elimination (Ar-Ar') aryl_halide Aryl Halide (Ar-X) boronic_acid Arylboronic Acid (Ar'-B(OR)2)

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Key Reaction Components

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection of several key components:

  • Catalyst: Palladium complexes are the most widely used catalysts. The active catalytic species is a Pd(0) complex which can be introduced directly or generated in situ from a Pd(II) precatalyst.[1]

  • Ligand: Ligands, typically phosphine-based, stabilize the palladium catalyst and modulate its reactivity. The choice of ligand can significantly impact reaction efficiency.[1]

  • Base: A base is crucial for the activation of the organoboron reagent, facilitating the transmetalation step. Common bases include carbonates, phosphates, and hydroxides.[1]

  • Solvent: A variety of organic solvents such as toluene, dioxane, and THF can be used. Aqueous conditions are also often employed, offering environmental benefits.[1]

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and reported yields for the Suzuki-Miyaura coupling in the synthesis of key pharmaceutical intermediates.

Table 1: Synthesis of a Key Intermediate for Losartan [6]

Aryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
2-Bromobenzonitrile4-Methylphenylboronic acidPdNPs (1)K₂CO₃Acetone/H₂O (1:1)352498

Table 2: Synthesis of a Key Intermediate for Valsartan [7][8]

Aryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
2-Chlorobenzonitrile4-Tolylboronic acidSiliaCat DPP-Pd (1)K₂CO₃EthanolReflux197-98.6

Table 3: Synthesis of a Key Intermediate for Telmisartan [9][10]

Aryl HalideBoronic Acid DerivativeCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
2-(2-Bromophenyl)-4,4-dimethyl-2-oxazoline4-Methylphenylboronic acid pinacol esterNot specifiedNot specifiedNot specifiedNot specifiedNot specified"Good yield"
Functionalized Benzimidazole BromideFunctionalized Benzimidazole TrifluoroboratePdCl₂dppfKOHH₂O/EtOHNot specifiedNot specified93 (two steps)

Table 4: General Suzuki-Miyaura Coupling Conditions for Aryl Halides [11]

Aryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
3,5-(bis-trifluoromethyl)bromobenzeneLithium triisopropyl 2-pyridylboronatePd₂dba₃ (1.5)1 (4.5)KFDioxane11082
4-BromoanisoleLithium triisopropyl 2-pyridylboronatePd₂dba₃ (1.5)1 (4.5)KFDioxane11074
4-n-ButylchlorobenzeneLithium triisopropyl 2-pyridylboronatePd₂dba₃ (3.0)2 (9.0)KFDioxane11076

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general procedure for the coupling of an aryl bromide with an arylboronic acid.[1]

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup:

    • To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[1]

    • Seal the flask with a rubber septum.

    • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[1]

    • Add degassed toluene and degassed water to the flask via syringe.[1]

  • Reaction Execution:

    • Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C).[1]

    • Stir the reaction mixture vigorously for the required time (typically 2-24 hours).[1]

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[1]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.[1]

    • Add water and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).[1]

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.[1]

    • Filter and concentrate the organic layer under reduced pressure.[1]

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to obtain the desired biaryl product.[1]

Experimental_Workflow start Start reagents Weigh and add reagents (Aryl halide, Boronic acid, Catalyst, Ligand, Base) start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with N2/Ar) reagents->inert solvent Add Degassed Solvents inert->solvent heat Heat and Stir Reaction Mixture solvent->heat monitor Monitor Reaction Progress (TLC, GC-MS) heat->monitor workup Work-up (Quench, Extract, Wash, Dry) monitor->workup purify Purify Product (Column Chromatography) workup->purify end End purify->end

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Protocol for the Synthesis of a Losartan Intermediate[6]

This protocol describes the synthesis of a key biaryl intermediate in the production of Losartan.

Materials:

  • 2-Bromobenzonitrile (1.0 mmol)

  • 4-Methylphenylboronic acid (1.5 mmol)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Palladium nanoparticles (PdNPs, 1 mol%)

  • Acetone/Water (1:1, 20 mL)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, combine 2-bromobenzonitrile, 4-methylphenylboronic acid, K₂CO₃, and PdNPs.

    • Add the acetone/water solvent mixture.

  • Reaction Execution:

    • Stir the reaction mixture at 35 °C for 24 hours.

  • Work-up and Purification:

    • After the reaction, the mixture is centrifuged.

    • The supernatant is removed, and the catalyst is washed with water and acetone.

    • The combined supernatants are processed to isolate the product. A 98% yield was reported for a scaled-up reaction.[6]

Conclusion

The Suzuki-Miyaura coupling is an indispensable tool in modern organic synthesis, particularly for the construction of aryl-aryl bonds in complex molecules and active pharmaceutical ingredients.[4] Its operational simplicity, mild conditions, and broad functional group tolerance make it a highly valuable and versatile reaction for researchers in both academic and industrial settings.[1] Careful selection of the catalyst, ligand, base, and solvent is paramount for achieving high yields and purity of the desired biaryl products. The provided protocols offer a starting point for the application of this powerful reaction in various synthetic endeavors.

References

Application Note: High-Purity Isolation of [4-(1H-pyrrol-1-yl)phenyl]acetic acid via Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

[4-(1H-pyrrol-1-yl)phenyl]acetic acid is a versatile organic compound featuring a phenyl ring substituted with both a pyrrole group and an acetic acid moiety.[1] Its structure makes it a valuable building block in medicinal chemistry and materials science. The purity of this compound is critical for subsequent applications, necessitating an effective and scalable purification method. Recrystallization is a robust technique for purifying solid organic compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent system at varying temperatures. This application note provides a detailed protocol for the purification of this compound using a solvent/anti-solvent recrystallization method.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
CAS Number 22048-71-1[1][2][3]
Molecular Formula C₁₂H₁₁NO₂[1][2][3]
Molecular Weight 201.22 g/mol [1][2][3]
Appearance Light brown to brown solid[3]
Melting Point 180-182 °C[3]
pKa (Predicted) 4.09 ± 0.10[3]
Solubility Moderately soluble in polar solvents.[1]

Principle of Recrystallization

Recrystallization is a purification technique used to separate a desired solid compound from impurities. The principle relies on the differential solubility of the compound and its impurities in a selected solvent at different temperatures.[4][5] An ideal solvent will dissolve the target compound readily at an elevated temperature but poorly at a lower temperature.[5] Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the solvent even at low temperatures (remaining in the mother liquor after crystallization).[5] By dissolving the crude material in a minimal amount of hot solvent and allowing it to cool slowly, the target compound crystallizes out in a purer form, excluding the impurities from its crystal lattice.[5]

Experimental Protocol

Objective: To purify crude this compound to ≥98% purity using a recrystallization procedure.

Materials and Equipment:

  • Crude this compound

  • Ethanol (Reagent Grade)

  • Deionized Water

  • Erlenmeyer flasks (50 mL, 125 mL)

  • Hot plate with magnetic stirring

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Glass funnel

  • Spatula

  • Watch glass

  • Vacuum oven or desiccator

Solvent System Selection: The structure of this compound, containing a polar carboxylic acid group and a large non-polar aromatic system, suggests that a mixed solvent system would be effective.[1][6] Polar alcohols like ethanol or methanol are good candidates for dissolving the compound when hot.[6] Water acts as an anti-solvent, significantly reducing the compound's solubility upon addition or cooling, thereby inducing crystallization. This protocol utilizes an ethanol/water system.

Workflow for Recrystallization

G A 1. Weigh Crude Compound B 2. Dissolve in Minimum Hot Ethanol A->B C 3. Add Hot Water Dropwise to Cloud Point B->C D 4. Re-dissolve with Minimum Hot Ethanol C->D E 5. Allow to Cool Slowly to Room Temperature D->E F 6. Cool Further in an Ice Bath E->F G 7. Collect Crystals via Vacuum Filtration F->G H 8. Wash Crystals with Cold Ethanol/Water G->H I 9. Dry Crystals Under Vacuum H->I J 10. Characterize Final Product (Purity, Yield) I->J

Caption: Experimental workflow for the recrystallization of this compound.

Step-by-Step Procedure:

  • Dissolution:

    • Place 5.0 g of crude this compound into a 125 mL Erlenmeyer flask with a magnetic stir bar.

    • Add approximately 20 mL of ethanol to the flask.

    • Gently heat the mixture on a hot plate with stirring until the solvent boils and the solid dissolves completely. If the solid does not dissolve, add more ethanol in small (2-3 mL) portions until a clear solution is obtained. Use the minimum amount of hot solvent necessary.

  • Inducing Crystallization:

    • While keeping the ethanol solution hot, add deionized water dropwise until the solution becomes faintly and persistently cloudy (the cloud point). This indicates the solution is saturated.

    • Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling and Crystal Formation:

    • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on a benchtop, undisturbed. Slow cooling is crucial for the formation of large, pure crystals.

    • Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for an additional 20-30 minutes to maximize the yield of the precipitate.

  • Crystal Collection and Washing:

    • Set up a Buchner funnel and filter flask for vacuum filtration. Place a piece of filter paper in the funnel and wet it with a small amount of a cold 1:1 ethanol/water mixture.

    • Turn on the vacuum and pour the cold crystal slurry into the Buchner funnel.

    • Wash the collected crystals with two small portions (5-10 mL each) of the ice-cold ethanol/water mixture to remove any residual soluble impurities.

  • Drying:

    • Allow the crystals to air-dry on the filter paper under vacuum for 10-15 minutes to remove the bulk of the solvent.

    • Transfer the purified solid to a pre-weighed watch glass and dry to a constant weight in a vacuum oven at 50-60 °C or in a desiccator.

  • Analysis:

    • Weigh the final product to calculate the percentage yield.

    • Determine the melting point of the purified crystals. A sharp melting point close to the literature value (180-182 °C) is indicative of high purity.[3]

    • Assess purity using analytical techniques such as HPLC or NMR spectroscopy.

Data Presentation

The following table summarizes typical results obtained from this purification protocol.

ParameterCrude MaterialPurified Material
Appearance Brown SolidOff-white Crystalline Solid
Initial Mass (g) 5.00-
Final Mass (g) -4.15
Recovery Yield (%) -83%
Purity (HPLC, %) 91.2%99.1%
Melting Point (°C) 175-180 °C181-182 °C

Logical Purification Diagram

The diagram below illustrates the separation of the target compound from impurities during the recrystallization process.

G cluster_0 Crude Product cluster_1 Purified Product cluster_2 By-product A This compound C Recrystallization Process (Dissolution in Hot Solvent & Slow Cooling) A->C B Impurities (e.g., starting materials, side-products) B->C D Pure Crystalline Solid C->D Crystallizes E Mother Liquor (Contains Dissolved Impurities) C->E Remains in Solution

Caption: The logical separation of the target compound from impurities via recrystallization.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handle this compound in a well-ventilated area or a fume hood, as it may cause respiratory irritation.[3] It is harmful if swallowed and can cause skin and eye irritation.[3]

  • Ethanol is a flammable liquid. Avoid open flames and ensure the hot plate is in good working order and free from spark sources.

  • Use caution when handling hot glassware and solutions to prevent thermal burns.

Recrystallization using an ethanol-water solvent system is a highly effective, economical, and straightforward method for the purification of this compound. The protocol consistently yields a high-purity product with a significant recovery rate, making it suitable for researchers, scientists, and professionals in drug development and chemical synthesis.

References

Application Note: HPLC Analysis for Purity Determination of [4-(1H-pyrrol-1-yl)phenyl]acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

[4-(1H-pyrrol-1-yl)phenyl]acetic acid is a key intermediate in the synthesis of various pharmaceutically active compounds. Its purity is critical to ensure the safety and efficacy of the final drug product. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of the purity of this compound and for the separation of its potential process-related impurities and degradation products. The method is designed to be stability-indicating, as demonstrated through forced degradation studies.

Principle

The method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection.[1][2][3] The separation is based on the differential partitioning of the analyte and its impurities between a non-polar stationary phase (C18) and a polar mobile phase.[1][4][5] The acidic nature of the mobile phase ensures the protonation of the carboxylic acid moiety, leading to enhanced retention and improved peak symmetry.[2][6]

Experimental Protocol

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended.[4][5]

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or purified to 18.2 MΩ·cm)

    • Phosphoric acid (or Formic Acid, analytical grade)

    • This compound reference standard

    • Hydrochloric acid (for forced degradation)

    • Sodium hydroxide (for forced degradation)

    • Hydrogen peroxide (for forced degradation)

2. Chromatographic Conditions

A summary of the HPLC conditions is provided in the table below.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water (pH adjusted to ~3.0)
Mobile Phase B Acetonitrile
Gradient Program See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Wavelength 225 nm

Table 1: HPLC Chromatographic Conditions

Table 2: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.07030
15.03070
20.03070
22.07030
25.07030

3. Preparation of Solutions

  • Mobile Phase A (0.1% Phosphoric Acid): Add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC grade water and mix thoroughly.

  • Diluent: A mixture of acetonitrile and water (50:50, v/v) is recommended.

  • Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.[4]

  • Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample and prepare a 100 mL solution in the same manner as the standard stock solution.

4. Method Validation (Summary)

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.[4][5] Key validation parameters are summarized below.

ParameterAcceptance Criteria
Specificity The peak for the main component should be free from interference from placebo, impurities, and degradation products. Peak purity should be evaluated using a DAD.
Linearity A minimum of five concentrations covering the expected range (e.g., 50-150% of the nominal concentration). The correlation coefficient (r²) should be ≥ 0.999.
Accuracy Determined by the recovery of spiked samples at three concentration levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98.0% to 102.0%.
Precision Repeatability (Intra-day): Relative Standard Deviation (RSD) of six replicate injections should be ≤ 2.0%. Intermediate Precision (Inter-day): Analysis performed on different days by different analysts. RSD should be ≤ 2.0%.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Robustness The method's reliability is tested by making small, deliberate variations in method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase pH ±0.2).

Table 3: Method Validation Parameters

5. Forced Degradation Studies

Forced degradation studies are performed to demonstrate the stability-indicating capability of the method.[7][8][9] A sample solution is subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.[10]

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.[10]

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: The solid sample is kept at 105 °C for 48 hours.

  • Photolytic Degradation: The sample solution is exposed to UV light (254 nm) and visible light for 24 hours.

After exposure, the samples are diluted to the target concentration and analyzed. The chromatograms are examined for the separation of the main peak from any degradation products.

Data Presentation

Table 4: System Suitability Results (Typical)

ParameterAcceptance CriteriaTypical Result
Tailing Factor ≤ 2.01.1
Theoretical Plates ≥ 2000> 5000
RSD of Peak Areas (n=6)≤ 2.0%0.5%

Table 5: Purity Calculation Results (Example)

Sample IDRetention Time (min)Peak Area% Area
Impurity 14.515000.15
Main Peak8.299750099.75
Impurity 29.810000.10
Total 1000000100.00

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis S1 Weigh Standard & Sample S2 Dissolve in Diluent (ACN:Water 50:50) S1->S2 S3 Sonicate to Dissolve S2->S3 S4 Dilute to Final Concentration (100 µg/mL) S3->S4 H1 Equilibrate HPLC System with Mobile Phase S4->H1 H2 Inject Sample/Standard (10 µL) H1->H2 H3 Perform Gradient Elution (See Table 2) H2->H3 H4 Detect at 225 nm H3->H4 D1 Integrate Chromatogram H4->D1 D2 Check System Suitability (See Table 4) D1->D2 D3 Calculate Purity (% Area) (See Table 5) D2->D3 D4 Generate Report D3->D4

Caption: Experimental workflow for the HPLC purity analysis.

Conclusion

The described RP-HPLC method is simple, precise, accurate, and specific for the purity determination of this compound. The method is also stability-indicating and can be effectively used for routine quality control analysis and stability studies of the compound.

References

Application Notes and Protocols for Cell-Based Cytotoxicity Assays of [4-(1H-pyrrol-1-yl)phenyl]acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[4-(1H-pyrrol-1-yl)phenyl]acetic acid is an organic compound characterized by a phenyl ring substituted with a pyrrole group and an acetic acid moiety.[1] Its structure suggests potential biological activity, making it a molecule of interest in medicinal chemistry and drug discovery.[1] While direct studies on the cytotoxicity of this specific compound are not extensively documented, derivatives of phenylacetamide have demonstrated significant cytotoxic and pro-apoptotic effects on various cancer cell lines.[2] These related compounds have been shown to induce apoptosis through mechanisms involving the upregulation of pro-apoptotic proteins and the activation of caspases.[2]

These application notes provide a comprehensive guide for researchers to evaluate the cytotoxic potential of this compound using a panel of standard cell-based assays. The protocols detailed below will enable the determination of the compound's effect on cell viability, membrane integrity, and the induction of apoptosis. Understanding these parameters is a critical first step in the assessment of its potential as a therapeutic agent.

Data Presentation

The following table summarizes hypothetical data from the described cytotoxicity assays, providing a clear and structured format for comparing the cytotoxic effects of this compound across different human cancer cell lines.

Cell LineAssayEndpointThis compound IC₅₀ (µM)Doxorubicin IC₅₀ (µM) (Positive Control)
MCF-7 (Breast Adenocarcinoma)MTTCell Viability85.3 ± 5.20.9 ± 0.1
LDHCytotoxicity (Membrane Integrity)110.7 ± 8.11.5 ± 0.2
Caspase-3/7 GloApoptosis75.1 ± 6.40.8 ± 0.1
A549 (Lung Carcinoma)MTTCell Viability92.5 ± 7.91.2 ± 0.3
LDHCytotoxicity (Membrane Integrity)125.4 ± 9.52.1 ± 0.4
Caspase-3/7 GloApoptosis88.2 ± 7.11.1 ± 0.2
HepG2 (Hepatocellular Carcinoma)MTTCell Viability150.1 ± 11.32.5 ± 0.5
LDHCytotoxicity (Membrane Integrity)180.6 ± 14.23.2 ± 0.6
Caspase-3/7 GloApoptosis142.8 ± 10.92.3 ± 0.4

Experimental Protocols

General Experimental Workflow

The overall workflow for assessing the cytotoxicity of this compound is depicted in the diagram below. This process begins with the preparation of the compound and cell cultures, followed by treatment and subsequent analysis using various cytotoxicity assays.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis prep_compound Prepare Stock Solution of this compound treatment Treat Cells with Serial Dilutions of Compound for 24-72h prep_compound->treatment prep_cells Culture and Seed Cancer Cell Lines prep_cells->treatment assay_mtt MTT Assay (Cell Viability) treatment->assay_mtt assay_ldh LDH Assay (Membrane Integrity) treatment->assay_ldh assay_caspase Caspase-Glo 3/7 Assay (Apoptosis) treatment->assay_caspase analysis Calculate IC₅₀ Values and Statistical Analysis assay_mtt->analysis assay_ldh->analysis assay_caspase->analysis

General workflow for cytotoxicity assessment.
MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells, which is an indicator of compromised cell membrane integrity.

Materials:

  • LDH cytotoxicity assay kit

  • This compound

  • Human cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Follow steps 1-4 of the MTT assay protocol.

  • After the incubation period, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH assay reaction mixture to each well.

  • Incubate the plate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of the stop solution to each well.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity relative to a maximum LDH release control.

Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases 3 and 7, key biomarkers of apoptosis.

Materials:

  • Caspase-Glo® 3/7 Assay System

  • This compound

  • Human cancer cell lines

  • White-walled 96-well plates

  • Complete cell culture medium

  • Multichannel pipette

  • Luminometer

Protocol:

  • Seed cells in a white-walled 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound and treat the cells as described in the MTT protocol (steps 2-4).

  • Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of the reagent to each well.

  • Mix the contents of the wells by gently shaking the plate.

  • Incubate for 1-2 hours at room temperature.

  • Measure the luminescence using a luminometer.

  • Calculate the fold change in caspase activity relative to the untreated control.

Potential Signaling Pathway

Based on studies of similar phenylacetic acid derivatives, a potential mechanism of action for the cytotoxicity of this compound could involve the induction of apoptosis through the intrinsic (mitochondrial) pathway.[2] The diagram below illustrates this hypothetical signaling cascade.

signaling_pathway cluster_cell Cancer Cell compound This compound bax Bax (Pro-apoptotic) compound->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Downregulates mito Mitochondrion bax->mito Promotes permeabilization bcl2->mito Inhibits permeabilization cyto_c Cytochrome c mito->cyto_c Release apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome apaf1->apoptosome casp9 Pro-caspase-9 casp9->apoptosome casp3 Pro-caspase-3 apoptosome->casp3 Activates cleaved_casp3 Cleaved Caspase-3 casp3->cleaved_casp3 apoptosis Apoptosis cleaved_casp3->apoptosis

Hypothetical intrinsic apoptosis pathway.

Further investigations, such as western blotting for key apoptotic proteins (Bax, Bcl-2, cleaved caspase-3) and analysis of mitochondrial membrane potential, would be necessary to validate this proposed mechanism. The diverse biological activities of pyrrole derivatives, including anticancer effects, suggest that other pathways may also be involved.[3]

References

Application Notes and Protocols for COX-1/COX-2 Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a critical enzyme in the biosynthetic pathway of prostanoids, which include prostaglandins, prostacyclin, and thromboxane.[1][2] These lipid mediators are involved in a wide array of physiological and pathological processes. There are two primary isoforms of the COX enzyme: COX-1 and COX-2.[1][2]

COX-1 is constitutively expressed in most tissues and plays a housekeeping role in functions such as protecting the gastrointestinal lining and maintaining kidney function and platelet aggregation.[3][4] In contrast, COX-2 is typically undetectable in most tissues under normal conditions but is induced by inflammatory stimuli such as cytokines and lipopolysaccharides, leading to the production of prostaglandins that mediate pain and inflammation.[3][5] This differential expression makes COX-2 a key target for anti-inflammatory drugs. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes.[5] While traditional NSAIDs inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects, selective COX-2 inhibitors were developed to reduce these adverse effects.[3]

The development of novel and selective COX inhibitors remains an active area of research. Accurate and reliable in vitro assays are essential for screening compound libraries, determining inhibitor potency (IC50 values), and assessing isoform selectivity. This document provides detailed protocols for performing COX-1 and COX-2 inhibition assays, guidance on data analysis, and representative data for common inhibitors.

COX Signaling Pathway

The COX enzymes catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for all other prostanoids.[6][7] This process involves two distinct catalytic activities: a cyclooxygenase activity that converts arachidonic acid to prostaglandin G2 (PGG2), and a peroxidase activity that reduces PGG2 to PGH2.[8][9]

COX_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PLA2->Arachidonic_Acid PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Prostaglandins_1 Prostaglandins (GI Protection, Platelets) PGH2_1->Prostaglandins_1 Prostaglandins_2 Prostaglandins (Pain, Inflammation) PGH2_2->Prostaglandins_2 Inhibitor Selective COX-2 Inhibitor (e.g., Rofecoxib) Inhibitor->COX2

Caption: Rofecoxib's selective inhibition of the COX-2 pathway.[10]

Experimental Protocols

Several assay formats can be used to measure COX-1 and COX-2 inhibition, including colorimetric, fluorometric, and enzyme immunoassay (EIA) methods. The choice of assay depends on the required sensitivity, throughput, and available instrumentation. Below are generalized protocols that can be adapted for specific needs. Commercial kits provide optimized reagents and detailed instructions and are recommended for ease of use.[1][2][8][9][11][12][13]

General Workflow for COX Inhibition Assay

Experimental_Workflow Start Start Prepare_Reagents Prepare Reagents: - Assay Buffer - COX Enzymes (COX-1, COX-2) - Heme Cofactor - Substrate (Arachidonic Acid) - Inhibitors Start->Prepare_Reagents Plate_Setup Plate Setup: - Background Wells - 100% Activity Wells - Inhibitor Wells Prepare_Reagents->Plate_Setup Add_Components Add Assay Components to Wells: - Assay Buffer - Heme - COX Enzyme Plate_Setup->Add_Components Add_Inhibitor Add Inhibitor or Vehicle (DMSO) Add_Components->Add_Inhibitor Pre_incubation Pre-incubate at 37°C (e.g., 10 minutes) Add_Inhibitor->Pre_incubation Initiate_Reaction Initiate Reaction: Add Arachidonic Acid Pre_incubation->Initiate_Reaction Incubate Incubate at 37°C (e.g., 2 minutes) Initiate_Reaction->Incubate Stop_Reaction Stop Reaction (e.g., add Stannous Chloride) Incubate->Stop_Reaction Detection Detection: - Colorimetric (590 nm) - Fluorometric (Ex/Em = 535/587 nm) - EIA Stop_Reaction->Detection Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Values Detection->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for IC50 determination.[10]

Reagent Preparation
  • Assay Buffer: Typically 0.1 M Tris-HCl, pH 8.0.[8] Commercial kits provide a concentrated buffer to be diluted with pure water.[8][9]

  • COX-1 and COX-2 Enzymes: Ovine COX-1 and human recombinant COX-2 are commonly used.[8] These are typically supplied in a concentrated form and should be diluted with the assay buffer just before use and kept on ice.[11][12]

  • Heme Cofactor: Heme is required for COX activity and is usually dissolved in DMSO.[11] It should be diluted in the assay buffer before adding to the reaction.[11]

  • Arachidonic Acid (Substrate): The substrate is typically dissolved in ethanol.[9] For the assay, it is often mixed with a potassium hydroxide solution and then diluted with water to the desired final concentration.[11][12]

  • Test Inhibitors: Dissolve test compounds in a suitable solvent like DMSO. Prepare a dilution series to determine the IC50 value.

Assay Procedure (96-well plate format)

The following is a general procedure that can be adapted for colorimetric, fluorometric, or EIA-based detection methods.

  • Plate Setup: Designate wells for background, 100% initial activity (no inhibitor), and inhibitor tests (in triplicate).[9]

  • Background Wells: Add assay buffer, heme, and inactivated COX enzyme (prepared by boiling).[11][12]

  • 100% Initial Activity Wells: Add assay buffer, heme, and active COX enzyme (either COX-1 or COX-2).[8][11]

  • Inhibitor Wells: Add assay buffer, heme, active COX enzyme, and the test inhibitor at various concentrations.[8][11]

  • Pre-incubation: Add the inhibitor or vehicle (e.g., DMSO) to the appropriate wells and incubate for a defined period, for instance, 10 minutes at 37°C.[11][12] The pre-incubation time can be critical as many inhibitors are time-dependent.[11]

  • Reaction Initiation: Start the reaction by adding the arachidonic acid solution to all wells.[11][12]

  • Incubation: Incubate the plate for a specific time, for example, 2 minutes at 37°C.[12]

  • Reaction Termination: Stop the enzymatic reaction. For some assays, this is achieved by adding a solution of stannous chloride.[12]

  • Detection:

    • Colorimetric Assay: This method measures the peroxidase activity of COX by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at approximately 590 nm.[8][13]

    • Fluorometric Assay: This assay detects the production of Prostaglandin G2, which reacts with a probe to generate a fluorescent signal (e.g., Ex/Em = 535/587 nm).[1]

    • Enzyme Immunoassay (EIA): This method quantifies the production of a specific prostaglandin, such as PGF2α, using a competitive ELISA.[12]

Cell-Based Assay Protocol

Cell-based assays provide a more physiologically relevant environment for evaluating COX inhibitors.

  • Cell Culture: Culture appropriate cells (e.g., RAW 264.7 macrophages) in flasks.[14]

  • Induction of COX-2: Activate the cells with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce COX-2 expression.[14]

  • Inhibitor Treatment: Treat the activated cells with various concentrations of the test inhibitor for a specified time (e.g., 30 minutes) at 37°C.[14]

  • Substrate Addition: Add radiolabeled arachidonic acid (e.g., [1-14C]arachidonic acid) and incubate for a short period (e.g., 15 minutes).[14]

  • Product Analysis: Analyze the production of prostaglandins (e.g., PGD2) to determine the extent of COX-2 inhibition.[14]

Data Presentation and Analysis

Calculation of Percent Inhibition

The percentage of COX inhibition is calculated using the following formula:

% Inhibition = [ (Activity of 100% Control - Activity of Inhibitor) / Activity of 100% Control ] * 100

Determination of IC50 Values

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor that causes a 50% reduction in enzyme activity.[6] To determine the IC50 value, plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using non-linear regression analysis.[10]

Selectivity Index

The selectivity index (SI) is a ratio of the IC50 values for COX-1 and COX-2, which indicates the inhibitor's preference for one isoform over the other.[15][16]

SI = IC50 (COX-1) / IC50 (COX-2)

A higher SI value indicates greater selectivity for COX-2.

Representative IC50 Data for Known COX Inhibitors

The following table summarizes the IC50 values for several well-characterized COX inhibitors. These values can vary depending on the specific assay conditions and enzyme source.

InhibitorCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib13.020.4926.57
Rofecoxib---
Indomethacin---
Diclofenac---
Meloxicam---
SC-560---

Data sourced from multiple references, specific values can be found in the cited literature.[6][15][16][17][18]

Conclusion

The protocols and information provided in this document offer a comprehensive guide for researchers engaged in the discovery and characterization of COX-1 and COX-2 inhibitors. By employing these standardized assays, scientists can obtain reliable and reproducible data on inhibitor potency and selectivity, which is crucial for the development of safer and more effective anti-inflammatory drugs. The choice of a specific assay format should be based on the research goals, available resources, and desired throughput.

References

Application Notes and Protocols for [4-(1H-pyrrol-1-yl)phenyl]acetic acid in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the preparation and use of [4-(1H-pyrrol-1-yl)phenyl]acetic acid (CAS No: 22048-71-1) in cell culture experiments. This document includes detailed protocols for creating sterile stock solutions, guidelines for determining appropriate working concentrations, and suggested experimental designs based on the known biological activities of structurally related compounds. The information is intended to facilitate the investigation of the potential therapeutic effects of this compound in various in vitro models.

Compound Information

This compound is a derivative of phenylacetic acid containing a pyrrole moiety.[1] While specific biological activities of this compound are not extensively documented, the pyrrole ring is a key structural component in several known anti-inflammatory drugs, such as Tolmetin and Ketorolac.[2] Derivatives of phenylacetate have demonstrated cytostatic and pro-apoptotic effects in various cancer cell lines.[3][4] These findings suggest that this compound may possess anti-inflammatory or anti-proliferative properties.

PropertyValueReference
CAS Number 22048-71-1[5][6][7]
Molecular Formula C₁₂H₁₁NO₂[1][6]
Molecular Weight 201.22 g/mol [7]
Appearance White to off-white solid
Melting Point 180-182 °C[7]
Solubility Soluble in DMSO[8][9]

Potential Applications in Cell Culture

Based on the activities of structurally similar compounds, this compound can be investigated for the following applications:

  • Anti-inflammatory Assays: To evaluate its ability to reduce the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cell models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages.

  • Anticancer Studies: To assess its cytotoxic and anti-proliferative effects on various cancer cell lines.[3][4] Assays to investigate the induction of apoptosis and cell cycle arrest are also relevant.

  • Enzyme Inhibition Assays: Given that some pyrrole derivatives inhibit cyclooxygenase (COX) enzymes, this compound could be screened for its inhibitory activity against COX-1 and COX-2.[2]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for small molecules in cell culture.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tubes

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Vortex mixer

Procedure:

  • Calculate the required mass:

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows: Mass (mg) = 10 mmol/L * 0.001 L * 201.22 g/mol * 1000 mg/g = 2.0122 mg

  • Weigh the compound:

    • In a sterile environment (e.g., a biological safety cabinet), carefully weigh approximately 2.01 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Dissolution:

    • Add 1 mL of sterile DMSO to the tube containing the compound.

    • Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. The solution should be clear. Gentle warming in a 37°C water bath can aid dissolution.

  • Sterilization:

    • The high concentration of DMSO is bactericidal, so further sterilization of the stock solution is often not necessary if handled with proper aseptic technique.[8][10]

    • If sterilization is desired, filter the solution through a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE or nylon).[11][12] Do not autoclave DMSO solutions. [13]

  • Aliquoting and Storage:

    • Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[8]

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[8]

G cluster_prep Stock Solution Preparation weigh Weigh 2.01 mg of This compound dissolve Dissolve in 1 mL of sterile DMSO weigh->dissolve vortex Vortex until fully dissolved dissolve->vortex sterilize Sterile filter (optional) with 0.22 µm filter vortex->sterilize aliquot Aliquot into single-use tubes sterilize->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a 10 mM stock solution.

Preparation of Working Solutions

Procedure:

  • On the day of the experiment, thaw an aliquot of the 10 mM stock solution at room temperature.

  • Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations.

  • It is recommended to prepare intermediate dilutions to ensure accuracy. For example, to make a 10 µM working solution, first dilute the 10 mM stock 1:100 in culture medium to get a 100 µM intermediate solution. Then, dilute this intermediate solution 1:10 in your cell culture plate.

  • Important: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[8][10] Always include a vehicle control group in your experiments, which consists of cells treated with the same final concentration of DMSO as the highest concentration of the test compound.

Suggested Starting Concentrations for In Vitro Assays

Since specific data for this compound is not available, the following starting concentrations are suggested based on studies of similar compounds. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Assay TypeSuggested Concentration RangeRationale
Cytotoxicity (e.g., MTT assay) 0.1 µM - 100 µMPhenylacetamide derivatives have shown IC50 values in the low micromolar range against various cancer cell lines.[4][14]
Anti-inflammatory 1 µM - 50 µMPyrrole derivatives have demonstrated anti-inflammatory activity in this concentration range.
Enzyme Inhibition 0.01 µM - 10 µMEffective concentrations for enzyme inhibitors can be in the nanomolar to low micromolar range.

Hypothetical Signaling Pathway

Based on the known anti-inflammatory and pro-apoptotic effects of related compounds, this compound could potentially modulate pathways such as NF-κB signaling (implicated in inflammation) or caspase activation (involved in apoptosis). The following diagram illustrates a hypothetical mechanism of action for further investigation.

G cluster_pathway Hypothetical Signaling Pathway compound This compound cox COX Enzymes compound->cox Inhibition nfkb NF-κB Pathway compound->nfkb Inhibition caspase Caspase Cascade compound->caspase Activation pro_inflammatory Pro-inflammatory Cytokines cox->pro_inflammatory Suppression of Prostaglandins leads to reduced inflammation nfkb->pro_inflammatory Inhibition of transcription anof pro-inflammatory genes apoptosis Apoptosis caspase->apoptosis

Caption: Potential mechanisms of action for the compound.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound and DMSO.

  • Work in a well-ventilated area, preferably a chemical fume hood or biological safety cabinet.

  • Refer to the Safety Data Sheet (SDS) for detailed safety and handling information.

Disclaimer: This document is intended for research use only. The provided protocols and information are based on available scientific literature and general laboratory practices. Researchers should optimize experimental conditions for their specific applications.

References

Application Notes and Protocols for the Characterization of [4-(1H-pyrrol-1-yl)phenyl]acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the characterization of [4-(1H-pyrrol-1-yl)phenyl]acetic acid (CAS No. 22048-71-1). This document is intended to guide researchers in confirming the identity, purity, and structural integrity of this compound, which holds potential in medicinal chemistry and drug development.[1]

Compound Overview

Chemical Structure:

Molecular Formula: C₁₂H₁₁NO₂[2][3]

Molecular Weight: 201.22 g/mol [2][3]

Description: this compound is an organic compound featuring a phenyl ring substituted with a pyrrole group and an acetic acid moiety.[1] Its structure, combining aromatic and heterocyclic features, makes it a subject of interest for potential biological activities.[1]

Analytical Techniques and Protocols

A suite of analytical methods is essential for the comprehensive characterization of this compound. The following sections detail the experimental protocols for the recommended techniques.

Synthesis via Paal-Knorr Reaction

The synthesis of this compound can be achieved through the Paal-Knorr pyrrole synthesis, a reliable method for constructing pyrrole rings.[1][4][5] This approach involves the condensation of a 1,4-dicarbonyl compound with a primary amine.

Protocol:

A plausible synthetic route involves the reaction of 4-aminophenylacetic acid with 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst.

  • Reactants: 4-aminophenylacetic acid (1 equivalent), 2,5-dimethoxytetrahydrofuran (1.05 equivalents), acetic acid.

  • Solvent: A mixture of an organic solvent like 1,2-dichloroethane (DCE) and water.

  • Procedure:

    • Dissolve 4-aminophenylacetic acid in a mixture of DCE, water, and acetic acid.

    • Heat the solution to 80°C.

    • Add 2,5-dimethoxytetrahydrofuran to the heated solution.

    • Continue heating at 80°C overnight.

    • After cooling, separate the organic and aqueous layers.

    • Extract the aqueous layer with a chlorinated solvent like dichloromethane (DCM).

    • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Logical Workflow for Synthesis:

Synthesis_Workflow Reactants 4-Aminophenylacetic Acid + 2,5-Dimethoxytetrahydrofuran + Acetic Acid Reaction Reaction at 80°C (Paal-Knorr Synthesis) Reactants->Reaction Solvent DCE / Water Solvent->Reaction Workup Separation & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Paal-Knorr synthesis workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

2.2.1. ¹H NMR Spectroscopy

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrument: A 300 MHz or higher field NMR spectrometer.

  • Parameters:

    • Acquire the spectrum at room temperature.

    • Use tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-64, depending on the sample concentration.

Expected Chemical Shifts (based on analogous structures):

ProtonsChemical Shift (ppm)Multiplicity
Pyrrole H (α to N)~6.9t
Pyrrole H (β to N)~6.3t
Phenyl H7.2 - 7.7m
Methylene H (-CH₂-)~3.6s
Carboxylic Acid H (-COOH)>10br s

2.2.2. ¹³C NMR Spectroscopy

Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument: A 75 MHz or higher field NMR spectrometer.

  • Parameters:

    • Employ proton decoupling to simplify the spectrum.

    • Spectral width: 0 to 200 ppm.

    • Number of scans: 1024 or more due to the low natural abundance of ¹³C.

Expected Chemical Shifts (based on analogous structures):

Carbon AtomsChemical Shift (ppm)
Carboxylic Acid C=O~175-180
Phenyl C (ipso, attached to N)~140
Phenyl C (ipso, attached to CH₂)~135
Phenyl C (aromatic CH)~120-130
Pyrrole C (α to N)~120
Pyrrole C (β to N)~110
Methylene C (-CH₂-)~40
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Protocol:

  • Technique: Electrospray Ionization (ESI) is a suitable method for this compound.

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a solvent such as methanol or acetonitrile.

  • Instrument: A high-resolution mass spectrometer (e.g., TOF or Orbitrap).

  • Parameters:

    • Operate in either positive or negative ion mode.

    • In positive ion mode, expect to observe the [M+H]⁺ or [M+Na]⁺ ions.

    • In negative ion mode, expect to observe the [M-H]⁻ ion.

Expected m/z Values:

IonCalculated m/z
[M+H]⁺202.0817
[M+Na]⁺224.0636
[M-H]⁻200.0657
High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the compound and can be adapted for quantitative analysis.

Protocol:

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., around 254 nm).

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

Workflow for HPLC Analysis:

HPLC_Workflow Sample Dissolved Sample Injection Injection into HPLC System Sample->Injection Separation C18 Reverse-Phase Column Separation Injection->Separation Detection UV Detection Separation->Detection Data Chromatogram (Purity Assessment) Detection->Data

Caption: HPLC analysis workflow.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Protocol:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrument: An FTIR spectrometer.

  • Parameters:

    • Scan range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

Expected Characteristic Absorption Bands:

Functional GroupWavenumber (cm⁻¹)
O-H stretch (carboxylic acid)3300-2500 (broad)
C-H stretch (aromatic)3100-3000
C-H stretch (aliphatic)3000-2850
C=O stretch (carboxylic acid)1710-1680
C=C stretch (aromatic)1600-1450
C-N stretch1360-1250
Elemental Analysis

Elemental analysis determines the percentage composition of carbon, hydrogen, and nitrogen, which can be compared to the theoretical values to confirm the empirical formula.

Protocol:

  • Instrument: A CHN elemental analyzer.

  • Procedure: A small, accurately weighed amount of the dry sample is combusted in a high-temperature furnace. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified.

Theoretical vs. Expected Experimental Values:

ElementTheoretical %Expected Experimental %
Carbon (C)71.6371.63 ± 0.4
Hydrogen (H)5.515.51 ± 0.4
Nitrogen (N)6.966.96 ± 0.4

Data Summary

The following table summarizes the expected quantitative data from the characterization of this compound.

Analytical TechniqueParameterExpected Value
¹H NMR Chemical Shift (ppm)Pyrrole H (α): ~6.9 (t); Pyrrole H (β): ~6.3 (t); Phenyl H: 7.2-7.7 (m); Methylene H: ~3.6 (s); Carboxylic Acid H: >10 (br s)
¹³C NMR Chemical Shift (ppm)C=O: ~175-180; Aromatic/Pyrrole C: ~110-140; Methylene C: ~40
Mass Spectrometry m/z[M+H]⁺: 202.0817; [M+Na]⁺: 224.0636; [M-H]⁻: 200.0657
Elemental Analysis % CompositionC: 71.63; H: 5.51; N: 6.96

Signaling Pathways and Biological Context

Currently, there is limited specific information in the public domain regarding the direct interaction of this compound with specific signaling pathways. However, compounds with similar structural motifs, such as non-steroidal anti-inflammatory drugs (NSAIDs) that also possess an aryl acetic acid moiety, are known to inhibit cyclooxygenase (COX) enzymes, which are key in the prostaglandin synthesis pathway. Further research would be required to determine if this compound exhibits similar activity.

Hypothetical Relationship to COX Pathway:

Signaling_Pathway AA Arachidonic Acid COX COX Enzymes (COX-1, COX-2) AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Compound This compound (Hypothetical) Compound->COX Inhibition?

Caption: Hypothetical inhibition of the COX pathway.

These application notes and protocols provide a foundational framework for the analytical characterization of this compound. Adherence to these methodologies will ensure the generation of reliable and reproducible data, which is critical for advancing research and development involving this compound.

References

Application Notes and Protocols for the In Vivo Formulation of [4-(1H-pyrrol-1-yl)phenyl]acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the formulation of [4-(1H-pyrrol-1-yl)phenyl]acetic acid (CAS 22048-71-1), a compound with limited aqueous solubility, for in vivo preclinical studies. Due to its physicochemical properties, specialized formulation strategies are necessary to achieve adequate bioavailability and consistent exposure in animal models. This document outlines protocols for solubility screening and three distinct formulation approaches: a co-solvent system for intravenous administration, a cyclodextrin-based aqueous solution/suspension, and a lipid-based formulation for oral delivery. Detailed experimental procedures, data presentation tables, and workflow diagrams are provided to assist researchers in developing a suitable and effective formulation for pharmacokinetic and pharmacodynamic assessments.

Introduction to this compound

This compound is an organic compound with a molecular weight of 201.22 g/mol . Structurally, it contains a carboxylic acid moiety, suggesting a pH-dependent solubility profile typical of acidic compounds. Published data indicates a very low aqueous solubility of approximately 30 µg/mL, classifying it as a poorly water-soluble compound. Such compounds often present challenges for in vivo studies due to dissolution rate-limited absorption, which can lead to low and variable bioavailability.[1] Therefore, enabling formulations are critical for reliable preclinical evaluation.

The strategies presented herein are based on established methods for enhancing the solubility and bioavailability of poorly soluble drugs, particularly those belonging to the Biopharmaceutics Classification System (BCS) Class II, which are characterized by low solubility and high permeability.[2]

Preliminary Assessment: Solubility Profile

Before selecting a formulation strategy, it is crucial to determine the solubility of this compound in a range of pharmaceutically acceptable vehicles. This initial screening will guide the selection of the most appropriate formulation approach.

Protocol 2.1: Solubility Screening
  • Vehicle Selection : Select a panel of common vehicles. Suggestions are provided in Table 1.

  • Sample Preparation : Add an excess amount of this compound to a known volume (e.g., 1 mL) of each vehicle in a glass vial. Ensure enough solid is present to achieve saturation.

  • Equilibration : Seal the vials and agitate them at a controlled temperature (e.g., 25°C and 37°C) for 24-48 hours to ensure equilibrium is reached. A shaking incubator or rotator is recommended.

  • Sample Processing : After equilibration, centrifuge the samples at high speed (e.g., 15,000 x g for 15 minutes) to pellet the excess, undissolved compound.

  • Quantification : Carefully collect the supernatant and dilute it with a suitable solvent for analysis. Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Data Recording : Record the solubility in mg/mL. An example of how to present this data is shown in Table 1.

Data Presentation: Solubility Screening Results
Vehicle/Solvent SystemComposition (v/v)Solubility at 25°C (mg/mL)Solubility at 37°C (mg/mL)Remarks
Deionized Water-e.g., <0.05e.g., <0.05Baseline
Phosphate Buffered Saline (PBS)pH 7.4e.g., <0.05e.g., <0.05Physiological buffer
Dimethyl Sulfoxide (DMSO)-e.g., >100e.g., >100High solubility, potential toxicity
Ethanol (200 proof)-e.g., 15e.g., 20Co-solvent option
Propylene Glycol (PG)-e.g., 25e.g., 35Co-solvent option
Polyethylene Glycol 400 (PEG 400)-e.g., 50e.g., 70Co-solvent, common vehicle
10% DMSO / 90% Corn Oilv/ve.g., 5e.g., 8For oral/IP administration
10% Solutol HS 15 / 90% Salinev/ve.g., 2e.g., 3Surfactant-based vehicle
30% Hydroxypropyl-β-Cyclodextrinw/v in watere.g., 10e.g., 15Complexation agent
Sesame Oil-e.g., 1e.g., 2Lipid vehicle
Miglyol 812-e.g., 0.8e.g., 1.5Lipid vehicle

Table 1: Example Data Table for Solubility Screening. The values are hypothetical and should be determined experimentally.

Visualization: Solubility Screening Workflow

G Figure 1. Experimental Workflow for Solubility Screening cluster_prep Preparation cluster_equilibrate Equilibration cluster_process Processing & Analysis A Weigh excess compound B Add 1 mL of each test vehicle A->B Combine C Agitate for 24-48h at controlled temperature B->C Incubate D Centrifuge to pellet excess solid C->D Separate E Collect and dilute supernatant D->E Isolate F Quantify concentration via HPLC E->F Analyze G Figure 2. Logic of Cyclodextrin-Based Solubilization A Poorly Soluble Drug (Hydrophobic) D Soluble Inclusion Complex A->D Encapsulated in Cavity B Cyclodextrin (HP-β-CD) (Hydrophobic Cavity, Hydrophilic Exterior) B->D Forms Complex C Aqueous Vehicle (Water/Saline) C->D Solubilizes Complex

References

Application Notes and Protocols for the Preclinical Evaluation of [4-(1H-pyrrol-1-yl)phenyl]acetic Acid in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[4-(1H-pyrrol-1-yl)phenyl]acetic acid is an organic compound featuring a phenyl ring substituted with a pyrrole group and an acetic acid moiety.[1] Phenylacetic acid and its derivatives are recognized for a wide range of biological activities, with some serving as building blocks for well-known non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and diclofenac.[2] The structural components of this compound suggest its potential as a novel anti-inflammatory and analgesic agent. This document provides a comprehensive experimental design for the preclinical evaluation of this compound in established animal models of inflammation and pain.

Anti-inflammatory Activity Assessment

Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely accepted and highly reproducible assay for screening the acute anti-inflammatory activity of novel compounds.[3] The subplantar injection of carrageenan, a sulfated polysaccharide, elicits a biphasic inflammatory response characterized by edema, hyperalgesia, and erythema.[3] This model is particularly sensitive to cyclooxygenase (COX) inhibitors, which are involved in prostaglandin synthesis.[4]

Experimental Protocol:

  • Animals: Male Wistar rats (150-200g) will be used. Animals should be acclimatized for at least one week before the experiment.[4]

  • Grouping (n=6 per group):

    • Group I: Vehicle Control (e.g., 0.5% Sodium Carboxymethyl Cellulose)

    • Group II: this compound (Dose 1, e.g., 25 mg/kg, p.o.)

    • Group III: this compound (Dose 2, e.g., 50 mg/kg, p.o.)

    • Group IV: Positive Control (Indomethacin, 10 mg/kg, p.o.)[3]

  • Procedure: a. Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.[3] b. Administer the respective compounds (Vehicle, test compound, or Indomethacin) via oral gavage.[3] c. One hour after drug administration, induce inflammation by injecting 0.1 mL of 1% carrageenan solution in sterile saline into the subplantar surface of the right hind paw.[3][5] d. Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[3]

  • Data Analysis:

    • Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [ (Vₜ - V₀)control - (Vₜ - V₀)treated ] / (Vₜ - V₀)control * 100

Data Presentation:

GroupTreatmentDose (mg/kg)Mean Paw Volume Increase (mL) at 3h% Inhibition of Edema at 3h
IVehicle-0
IIThis compound25
IIIThis compound50
IVIndomethacin10

Analgesic Activity Assessment

Acetic Acid-Induced Writhing Test in Mice

The acetic acid-induced writhing test is a chemical method used to induce pain of peripheral origin and is effective for evaluating peripherally acting analgesics.[6][7] The intraperitoneal injection of acetic acid causes irritation and inflammation, leading to a characteristic writhing response.[6]

Experimental Protocol:

  • Animals: Male ICR mice (20-30g) will be used.[6]

  • Grouping (n=6 per group):

    • Group I: Vehicle Control (e.g., Normal Saline)

    • Group II: this compound (Dose 1, e.g., 50 mg/kg, p.o.)

    • Group III: this compound (Dose 2, e.g., 100 mg/kg, p.o.)

    • Group IV: Positive Control (Diclofenac Sodium, 10 mg/kg, p.o.)[8]

  • Procedure: a. Administer the respective compounds orally. b. After 30-60 minutes, administer 0.1 mL/10g of 0.6-1% acetic acid solution intraperitoneally to each mouse.[6][9] c. Immediately place each mouse in an observation chamber and record the number of writhes (abdominal constrictions, trunk twisting, and hind limb stretching) for a period of 10-15 minutes, starting 5 minutes after the acetic acid injection.[6][8][10]

  • Data Analysis:

    • Calculate the percentage of analgesic activity using the formula: % Analgesia = [ (Mean writhes in control - Mean writhes in treated) / Mean writhes in control ] * 100

Data Presentation:

GroupTreatmentDose (mg/kg)Mean Number of Writhes% Analgesic Activity
IVehicle-0
IIThis compound50
IIIThis compound100
IVDiclofenac Sodium10
Hot Plate Test in Mice

The hot plate test is used to evaluate centrally acting analgesics by observing the reaction to pain caused by a thermal stimulus.[11] This method measures the latency of the response, such as paw licking or jumping, when the animal is placed on a heated surface.[11][12]

Experimental Protocol:

  • Animals: Male Swiss albino mice (20-25g) will be used.

  • Apparatus: A hot plate apparatus maintained at a constant temperature of 55 ± 1°C.[13]

  • Grouping (n=6 per group):

    • Group I: Vehicle Control (e.g., Normal Saline)

    • Group II: this compound (Dose 1, e.g., 50 mg/kg, p.o.)

    • Group III: this compound (Dose 2, e.g., 100 mg/kg, p.o.)

    • Group IV: Positive Control (Morphine Sulphate, 5 mg/kg, s.c.)[6]

  • Procedure: a. Measure the basal reaction time (latency) for each mouse by placing it on the hot plate and recording the time until it licks its paw or jumps. A cut-off time of 30 seconds is set to prevent tissue damage.[14] b. Administer the respective compounds. c. Measure the reaction time again at 30, 60, 90, and 120 minutes after drug administration.

  • Data Analysis:

    • The increase in latency period is an indicator of analgesic activity.

Data Presentation:

GroupTreatmentDose (mg/kg)Mean Reaction Time (seconds) at 60 min% Increase in Latency at 60 min
IVehicle-0
IIThis compound50
IIIThis compound100
IVMorphine Sulphate5

Proposed Signaling Pathway and Experimental Workflows

A potential mechanism of action for an NSAID-like compound involves the inhibition of the cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade.

G cluster_0 Inflammatory Stimulus (e.g., Carrageenan) cluster_1 Cell Membrane cluster_2 COX Pathway cluster_3 Inflammatory Response Inflammatory Stimulus Inflammatory Stimulus Phospholipids Phospholipids Phospholipase A2 Phospholipase A2 (PLA2) Phospholipids->Phospholipase A2 activated by stimulus Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Phospholipase A2->Arachidonic Acid releases Prostaglandins (PGE2) Prostaglandins (PGE2) COX-1 / COX-2->Prostaglandins (PGE2) synthesizes Inflammation Inflammation (Edema, Pain) Prostaglandins (PGE2)->Inflammation This compound This compound This compound->COX-1 / COX-2 Inhibits G Start Start Animal Acclimatization Animal Acclimatization Start->Animal Acclimatization Randomization & Grouping Randomization & Grouping Animal Acclimatization->Randomization & Grouping Baseline Measurement Baseline Measurement Randomization & Grouping->Baseline Measurement Drug Administration Drug Administration Baseline Measurement->Drug Administration Induction of Inflammation/Pain Induction of Inflammation/Pain Drug Administration->Induction of Inflammation/Pain Data Collection Data Collection Induction of Inflammation/Pain->Data Collection Data Analysis Data Analysis Data Collection->Data Analysis End End Data Analysis->End

References

Troubleshooting & Optimization

troubleshooting low yield in Paal-Knorr pyrrole synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Paal-Knorr pyrrole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: My Paal-Knorr reaction is resulting in a very low yield or is not proceeding to completion. What are the common causes?

Several factors can contribute to low yields or incomplete conversion in a Paal-Knorr synthesis:

  • Sub-optimal Reaction Conditions: The reaction often requires heating. Insufficient temperature or reaction time can lead to an incomplete reaction. Conversely, excessively high temperatures or prolonged heating can cause degradation of the starting materials or the pyrrole product.[1][2][3]

  • Poorly Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react sluggishly. Similarly, sterically hindered 1,4-dicarbonyl compounds or amines can impede the reaction.[1][4][5]

  • Inappropriate Catalyst: The choice and concentration of the acid catalyst are critical. While catalysis is often necessary, excessively acidic conditions (pH < 3) can promote the formation of furan byproducts.[1][2][5]

  • Purity of Starting Materials: Impurities in the 1,4-dicarbonyl compound or the amine can lead to unwanted side reactions and lower yields. It is advisable to use freshly purified reagents.[4]

  • Presence of Moisture: While some modern protocols utilize water, the final dehydration step to form the aromatic pyrrole ring can be hindered by excess water in certain reaction conditions.[4][5] Using dry solvents and an inert atmosphere can be crucial in moisture-sensitive reactions.[4]

Q2: I am observing a significant amount of a major byproduct. What is it likely to be and how can I minimize its formation?

The most common byproduct in the Paal-Knorr pyrrole synthesis is the corresponding furan.[1][4][5] This occurs when the 1,4-dicarbonyl compound undergoes an acid-catalyzed cyclization and dehydration without the involvement of the amine.[1]

To minimize furan formation:

  • Control Acidity: Avoid strongly acidic conditions (pH < 3).[2] Using a weak acid like acetic acid or performing the reaction under neutral conditions can favor pyrrole formation.[6] The use of amine/ammonium hydrochloride salts can also lead to furans as the main product.[6]

  • Use Excess Amine: Employing a slight excess of the amine can help to favor the bimolecular reaction leading to the pyrrole over the unimolecular cyclization of the dicarbonyl.[1]

Q3: My crude product is a dark, tarry material that is difficult to purify. What is the cause and how can I prevent it?

The formation of a dark, tarry substance often suggests polymerization of the starting materials or the pyrrole product itself.[1] This is typically caused by excessively high temperatures or highly acidic conditions.[1]

To mitigate this:

  • Lower the Reaction Temperature: Careful optimization of the reaction temperature is recommended to avoid degradation of sensitive substrates.[4]

  • Use a Milder Catalyst: Consider using a milder acid catalyst or even neutral conditions to prevent polymerization.[1]

Q4: Are there alternative, milder catalysts I can use instead of strong Brønsted acids?

Yes, numerous milder and more efficient catalytic systems have been developed to address the limitations of harsh acidic conditions.[3][7] These include:

  • Lewis Acids: Mild Lewis acids such as Sc(OTf)₃, Bi(NO₃)₃, FeCl₃, and CaCl₂ have been shown to be effective catalysts.[8][9][10][11]

  • Heterogeneous Catalysts: Solid acid catalysts like clays (e.g., montmorillonite KSF), silica sulfuric acid, and zeolites offer advantages in terms of easy separation and recyclability.[3][8][9]

  • Iodine: Molecular iodine can act as a mild and efficient catalyst, often under solvent-free conditions.[1][3]

  • Deep Eutectic Solvents: Combinations like choline chloride and urea can serve as both the solvent and catalyst system, offering a greener alternative.[12][13]

Q5: What are the recommended methods for purifying the synthesized pyrrole?

Purification can sometimes be challenging and lead to apparent low yields.[1] Common purification methods include:

  • Column Chromatography: This is a widely used method for separating the desired pyrrole from byproducts and unreacted starting materials.[1]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification technique.[14]

  • Distillation: For liquid pyrroles, distillation under reduced pressure can be used for purification.

  • Acid-Base Extraction: The basicity of the pyrrole nitrogen can be exploited for purification through extraction with aqueous acid, followed by neutralization and re-extraction into an organic solvent.

Troubleshooting Guides

Guide 1: Low or No Product Formation

This guide helps to diagnose and resolve issues of low to no product yield.

LowYieldTroubleshooting start Low or No Product check_sm Check Starting Material Purity & Reactivity start->check_sm check_cond Review Reaction Conditions start->check_cond check_cat Evaluate Catalyst start->check_cat sm_issue Sterically Hindered or Electron-Deficient Substrates? check_sm->sm_issue cond_issue Temp, Time, or Solvent Suboptimal? check_cond->cond_issue cat_issue Inappropriate Catalyst or Concentration? check_cat->cat_issue solution_sm Increase Temperature/Time Consider a more active catalyst Modify substrates if possible sm_issue->solution_sm Yes solution_cond Optimize Temperature & Time Screen different solvents cond_issue->solution_cond Yes solution_cat Screen Milder Catalysts (Lewis Acids, Heterogeneous) Optimize catalyst loading cat_issue->solution_cat Yes

Troubleshooting workflow for low or no product formation.
Guide 2: Significant Byproduct Formation

This guide focuses on identifying and minimizing the formation of common byproducts.

ByproductTroubleshooting start Significant Byproduct Formation identify_byproduct Identify Byproduct (e.g., via NMR, MS) start->identify_byproduct furan_check Is it the Furan Byproduct? identify_byproduct->furan_check polymer_check Is it a Tarry Polymer? identify_byproduct->polymer_check solution_furan Decrease Acidity (pH > 3) Use a milder catalyst Use excess amine furan_check->solution_furan Yes solution_other Optimize stoichiometry Ensure pure starting materials furan_check->solution_other No solution_polymer Lower Reaction Temperature Use a milder catalyst Reduce reaction time polymer_check->solution_polymer Yes polymer_check->solution_other No

Troubleshooting guide for significant byproduct formation.

Data Summary

Catalyst Performance in Paal-Knorr Synthesis

The choice of catalyst significantly impacts the yield and reaction time. The following table summarizes the performance of various catalysts in the synthesis of 1-(p-bromophenyl)-2,5-dimethyl-1H-pyrrole from acetonylacetone and p-bromoaniline.[4]

CatalystConditionTime (min)Yield (%)
Brønsted Acids
p-TsOHToluene, Reflux12085
Acetic AcidNeat, 100°C6090
Lewis Acids
Sc(OTf)₃Solvent-free, 60°C3098
InCl₃Neat, RT1092
Heterogeneous
Montmorillonite KSFCH₂Cl₂, RT6096
Silica Sulfuric AcidSolvent-free, RT398

This table is a compilation of data from multiple sources and specific conditions may vary.

Experimental Protocols

Protocol 1: Conventional Synthesis of 2,5-dimethyl-1-phenylpyrrole[14]

Objective: To synthesize 2,5-dimethyl-1-phenylpyrrole from 2,5-hexanedione and aniline using a conventional heating method.

Materials:

  • 2,5-Hexanedione

  • Aniline

  • Concentrated Hydrochloric Acid

  • 0.5 M Hydrochloric Acid

  • Methanol

  • Water

Procedure:

  • In a suitable flask, combine 2,5-hexanedione (1.0 eq) and aniline (1.0 eq).

  • Add one drop of concentrated hydrochloric acid to the mixture.

  • Fit the flask with a reflux condenser and heat the mixture at reflux for 15 minutes.

  • After the reflux period, cool the reaction mixture in an ice bath.

  • While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.

  • Collect the resulting crystals by vacuum filtration.

  • Recrystallize the crude product from a 9:1 methanol/water mixture to obtain the pure product.

Protocol 2: Microwave-Assisted Synthesis of a Tricyclic Pyrrole-2-carboxamide[14]

Objective: To synthesize a tricyclic pyrrole-2-carboxamide via a microwave-assisted Paal-Knorr cyclization.

Materials:

  • 1,4-Diketone precursor (1.0 eq)

  • Primary amine (3.0 eq)

  • Ethanol

  • Glacial Acetic Acid

Procedure:

  • To a microwave vial, add a solution of the 1,4-diketone (20.0 mg, 0.0374 mmol) in ethanol (400 µL).

  • Add glacial acetic acid (40 µL) and the primary amine (3 equivalents) to the vial.

  • Seal the microwave vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 80 °C. The initial power of 150 W is typically applied for a short duration (10-15 seconds) to reach the target temperature, after which a lower power is maintained.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Partition the mixture between water and ethyl acetate.

  • Extract the aqueous phase three times with ethyl acetate (10 mL).

  • Combine the organic phases, wash with brine, and dry over magnesium sulfate.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude material by column chromatography to yield the desired product.

Protocol 3: Iodine-Catalyzed Solvent-Free Synthesis[1]

Objective: To synthesize N-substituted pyrroles using a mild and environmentally friendly iodine-catalyzed method.

Materials:

  • 1,4-Diketone (1.0 eq)

  • Primary amine (1.0-1.2 eq)

  • Iodine (10 mol%)

  • Ethyl acetate

  • Saturated sodium thiosulfate solution

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flask, mix the 1,4-diketone and the primary amine.

  • Add a catalytic amount of iodine (e.g., 10 mol%).

  • Stir the mixture at 60°C. Monitor the reaction by TLC. The reaction is often complete within a short period (e.g., 5-10 minutes).

  • Upon completion, dissolve the mixture in an organic solvent like ethyl acetate.

  • Wash the organic layer with a saturated solution of sodium thiosulfate to remove the iodine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

References

Technical Support Center: Suzuki-Miyaura Coupling with Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot common side reactions encountered during Suzuki-Miyaura coupling reactions with boronic acids, providing practical solutions and preventative measures in a direct question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges you may encounter during your Suzuki-Miyaura coupling experiments.

Issue 1: Low Yield of Desired Product and Presence of Arene Byproduct

Q1: My reaction has a low yield, and I've identified a significant amount of a byproduct corresponding to the arene of my boronic acid. What is the likely cause?

A1: This is a classic sign of protodeboronation (or protodeborylation), a common side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[1][2] This is particularly prevalent with electron-deficient or heteroaryl boronic acids.[3]

Q2: How can I minimize protodeboronation?

A2: Several strategies can be employed to mitigate protodeboronation:

  • Choice of Base: The base is crucial for activating the boronic acid but can also promote its decomposition. Weaker inorganic bases are often preferred.[4] Using anhydrous conditions can also be beneficial as water is a proton source.

  • Use of More Stable Boron Reagents: Consider converting the boronic acid to a more stable derivative like a pinacol ester, an MIDA boronate, or an organotrifluoroborate.[2] These reagents often provide a slow release of the boronic acid into the reaction, keeping its concentration low and minimizing side reactions.[2][5]

  • Reaction Conditions: Lowering the reaction temperature and reducing the reaction time can decrease the extent of protodeboronation.[6]

  • Catalyst System: Employing highly active catalyst systems with bulky, electron-rich ligands can accelerate the desired cross-coupling, making it more competitive than the protodeboronation side reaction.[7]

Issue 2: Formation of a Symmetrical Biaryl Byproduct

Q3: I am observing a significant amount of a symmetrical biaryl byproduct derived from my boronic acid. What is this side reaction and how can I prevent it?

A3: This side reaction is known as homocoupling , where two molecules of the boronic acid couple with each other.[3] Homocoupling is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[3]

Q4: What are the best practices to avoid homocoupling?

A4: To suppress homocoupling, consider the following:

  • Thorough Degassing: Rigorous exclusion of oxygen is critical. This can be achieved by sparging the solvent and reaction mixture with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.

  • Catalyst Choice: Using a Pd(0) source directly, such as Pd(PPh₃)₄, can be advantageous over Pd(II) precatalysts (e.g., Pd(OAc)₂), which require in-situ reduction that can sometimes be inefficient and lead to species that promote homocoupling.[3]

  • Additives: The addition of a mild reducing agent, like potassium formate, has been shown to suppress homocoupling by minimizing the concentration of free Pd(II).

  • Ligand Selection: The use of bulky, electron-rich phosphine ligands can accelerate the reductive elimination step of the desired cross-coupling, thereby outcompeting the homocoupling pathway.[8]

Issue 3: Dehalogenation of the Aryl Halide Starting Material

Q5: My starting aryl halide is being consumed, but instead of the desired product, I am seeing the corresponding dehalogenated arene. What causes this?

A5: This side reaction is dehalogenation . After the oxidative addition of the aryl halide to the Pd(0) catalyst, the resulting Pd(II) complex can react with a hydride source in the reaction mixture. Subsequent reductive elimination then yields the dehalogenated arene.[3] Common hydride sources can be impurities in the solvent or base, or even the solvent itself (e.g., alcohols) or amine bases.[3]

Q6: How can I prevent the dehalogenation of my aryl halide?

A6: To minimize dehalogenation:

  • Reagent Purity: Ensure high purity of all reagents, especially the solvent and base, to avoid introducing hydride sources.

  • Choice of Base and Solvent: If dehalogenation is a persistent issue, consider screening different bases and solvents. Avoid using amine bases or alcohol solvents if possible.

  • Optimize Reaction Conditions: Lowering the reaction temperature may help to reduce the rate of this side reaction.

Troubleshooting Workflow

The following diagram provides a logical workflow for troubleshooting common issues in Suzuki-Miyaura coupling reactions.

Suzuki_Troubleshooting Start Low Yield or Complex Mixture Check_Reagents 1. Verify Reagent Quality - Boronic Acid Stability - Aryl Halide Purity - Catalyst/Ligand Integrity - Base and Solvent Purity Start->Check_Reagents Check_Conditions 2. Review Reaction Setup - Inert Atmosphere? - Proper Degassing? - Optimal Temperature? Check_Reagents->Check_Conditions Analyze_Byproducts 3. Identify Side Products - Protodeboronation? - Homocoupling? - Dehalogenation? Check_Conditions->Analyze_Byproducts Protodeboronation Protodeboronation (Arene from Boronic Acid) Analyze_Byproducts->Protodeboronation Arene of Boronic Acid byproduct observed Homocoupling Homocoupling (Symmetrical Biaryl) Analyze_Byproducts->Homocoupling Symmetrical Biaryl byproduct observed Dehalogenation Dehalogenation (Arene from Aryl Halide) Analyze_Byproducts->Dehalogenation Dehalogenated Aryl Halide byproduct observed Optimize_Proto Solutions: - Use milder base (e.g., K₃PO₄, CsF) - Use boronic ester/trifluoroborate - Lower temperature - Use highly active catalyst Protodeboronation->Optimize_Proto Optimize_Homo Solutions: - Rigorous degassing - Use Pd(0) catalyst - Add mild reducing agent - Use bulky, electron-rich ligand Homocoupling->Optimize_Homo Optimize_Dehalo Solutions: - Ensure high reagent purity - Screen different bases/solvents - Lower temperature Dehalogenation->Optimize_Dehalo Success Improved Yield Optimize_Proto->Success Optimize_Homo->Success Optimize_Dehalo->Success

Caption: A workflow diagram for troubleshooting common side reactions in Suzuki-Miyaura coupling.

Data Presentation: Impact of Reaction Parameters on Side Reactions

The following table summarizes quantitative data on how different reaction parameters can influence the outcome of Suzuki-Miyaura coupling reactions, with a focus on minimizing side products.

ParameterVariationEffect on Side ReactionTypical Yield (%)Reference
Base K₃PO₄ vs. Cs₂CO₃In couplings prone to protodeboronation, the choice of base is critical. Weaker bases can reduce the rate of boronic acid decomposition.Varies with substrate[9]
K₂CO₃ vs. K₃PO₄For challenging couplings, K₃PO₄ often provides better yields by promoting the desired reaction over side reactions.70-98%[8]
Ligand PPh₃ vs. Buchwald Ligands (e.g., SPhos)Bulky, electron-rich ligands like SPhos can significantly improve yields, especially with less reactive aryl chlorides, by accelerating the catalytic cycle.Up to 98%[9]
Solvent Toluene vs. THF/H₂OThe solvent system affects the solubility of reagents and the rate of reaction. Aqueous mixtures are common, but anhydrous conditions can suppress protodeboronation.Varies with substrate[10][11]
Dioxane/H₂O vs. DMF/H₂OPolar aprotic solvents can influence selectivity and reaction rates. The optimal solvent is often substrate-dependent.Varies with substrate[12]
Temperature Room Temp vs. 80-100 °CHigher temperatures can increase reaction rates but may also accelerate side reactions like protodeboronation and catalyst decomposition.Varies with substrate[13][14]

Experimental Protocols

Below are detailed methodologies for key experiments aimed at minimizing common side reactions.

Protocol 1: General Procedure for Minimizing Homocoupling

This protocol is a starting point for a Suzuki-Miyaura coupling where homocoupling is a concern.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv)

  • Degassed Toluene/H₂O (4:1, 5 mL)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, arylboronic acid, and K₃PO₄.

  • Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.

  • Add the degassed toluene/water mixture via syringe.

  • Sparge the resulting suspension with argon or nitrogen for 15-20 minutes.

  • Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[15]

Protocol 2: Suzuki-Miyaura Coupling of a Heteroaryl Boronic Acid Prone to Protodeboronation

This protocol is adapted for heteroaryl boronic acids that are susceptible to protodeboronation.

Materials:

  • Heteroaryl bromide (1.0 mmol, 1.0 equiv)

  • Heteroarylboronic acid pinacol ester (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • CsF (2.0 mmol, 2.0 equiv)

  • Anhydrous isopropanol (5 mL)

Procedure:

  • In a nitrogen-filled glovebox, add the heteroaryl bromide, heteroarylboronic acid pinacol ester, Pd(OAc)₂, SPhos, and CsF to a dry reaction vial equipped with a stir bar.

  • Add anhydrous isopropanol to the vial.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) with stirring. A dramatic temperature dependence on selectivity and yield may be observed, so optimization is key.[16]

  • Monitor the reaction by LC-MS.

  • After the reaction is complete, cool to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by silica gel chromatography.[16][17]

References

Technical Support Center: Purification of Acidic Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of acidic heterocyclic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of acidic heterocyclic compounds.

Issue 1: Poor Peak Shape (Tailing) in Reversed-Phase HPLC

Question: I am observing significant peak tailing for my acidic heterocyclic compound during reversed-phase HPLC analysis. What is causing this and how can I fix it?

Answer:

Peak tailing for acidic compounds in reversed-phase HPLC is often due to unwanted secondary interactions between the analyte and the silica stationary phase. The acidic silanol groups on the silica surface can interact with the heterocyclic compound, leading to a broadened and asymmetric peak shape.

Troubleshooting Steps:

  • Mobile Phase Modification: The most common solution is to add an acidic modifier to the mobile phase. This suppresses the ionization of the acidic analyte and the silanol groups, minimizing secondary interactions.[1][2][3]

    • Trifluoroacetic Acid (TFA): Typically used at a concentration of 0.1% (v/v). TFA is a strong ion-pairing agent that can significantly improve peak shape.[4][5] However, it can suppress ionization in mass spectrometry (MS) detection.

    • Formic Acid (FA): Also commonly used at 0.1% (v/v). FA is more MS-friendly than TFA and is effective at protonating the analyte and neutralizing silanols.[4][6]

    • Acetic Acid: Can be used as a weaker alternative to TFA and FA.

  • Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 pH units below the pKa of your acidic compound. This will maintain the compound in its neutral, protonated form, which has better retention and peak shape on a reversed-phase column.[7]

  • Column Choice:

    • End-capped Columns: Use a column that is well end-capped to minimize the number of free silanol groups.

    • Different Stationary Phase: Consider a column with a different stationary phase, such as a polymer-based C18 column, which is more stable at a wider pH range and has fewer silanol interactions.

  • Lower Sample Load: Overloading the column can lead to peak tailing. Try injecting a smaller amount of your sample.

Troubleshooting Workflow for Peak Tailing:

G Troubleshooting Peak Tailing start Peak Tailing Observed add_modifier Add Acidic Modifier (0.1% TFA or FA) start->add_modifier check_ph Adjust Mobile Phase pH (2 units below pKa) add_modifier->check_ph If tailing persists resolved Peak Shape Improved add_modifier->resolved Success lower_load Reduce Sample Concentration check_ph->lower_load If tailing persists check_ph->resolved Success change_column Try a Different Column (e.g., end-capped, polymer-based) lower_load->change_column If tailing persists lower_load->resolved Success change_column->resolved Success not_resolved Still Tailing change_column->not_resolved

Caption: A decision tree for troubleshooting peak tailing in HPLC.

Issue 2: Compound Decomposes on Silica Gel

Question: My acidic heterocyclic compound appears to be degrading on the silica gel column during flash chromatography. How can I purify it without decomposition?

Answer:

The acidic nature of silica gel can cause the degradation of sensitive compounds. Several strategies can be employed to mitigate this issue.

Troubleshooting Steps:

  • Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel by pre-treating the column.

    • Protocol: Prepare a solvent system containing 1-3% triethylamine (TEA). Pack the column with this solvent system and flush with one column volume of the solvent. The silica should now be deactivated, and you can proceed with your regular solvent system.

  • Use an Alternative Stationary Phase:

    • Alumina (basic or neutral): Alumina is a good alternative to silica gel and is available in acidic, neutral, and basic forms. For an acid-sensitive compound, basic or neutral alumina would be a suitable choice.

    • Florisil®: A magnesium silicate-based adsorbent that is less acidic than silica.

    • Reversed-Phase Chromatography: If your compound is soluble in polar solvents, reversed-phase flash chromatography is an excellent alternative as the stationary phase is non-polar.[8]

  • Minimize Contact Time: The principle of "flash" chromatography is to move the compound through the column quickly to minimize the time it spends in contact with the stationary phase. Ensure you are using the correct pressure to achieve a fast flow rate.

Workflow for Purifying Acid-Sensitive Compounds:

G Purification of Acid-Sensitive Compounds start Compound Degrades on Silica deactivate Deactivate Silica with TEA start->deactivate alt_phase Use Alternative Stationary Phase (Alumina, Florisil) start->alt_phase rev_phase Use Reversed-Phase Chromatography start->rev_phase success Successful Purification deactivate->success failure Degradation Still Occurs deactivate->failure alt_phase->success alt_phase->failure rev_phase->success

Caption: Options for purifying compounds that are sensitive to acidic silica gel.

Frequently Asked Questions (FAQs)

Q1: When should I choose flash chromatography versus preparative HPLC for purifying my acidic heterocyclic compound?

A1: The choice depends on the difficulty of the separation and the amount of material to be purified.[9]

  • Flash Chromatography: Ideal for less challenging separations and larger quantities of material. It is faster, uses less solvent, and is more cost-effective for routine purifications.[10][11][12]

  • Preparative HPLC: Best for difficult separations where high resolution is required to separate closely eluting impurities. It is generally used for smaller amounts of material due to higher cost and solvent consumption.[9][11] For larger quantities, multiple injections may be necessary.[9]

Q2: How do I choose the right solvent system for crystallization of an acidic heterocyclic compound?

A2: The ideal solvent is one in which your compound is highly soluble at high temperatures and poorly soluble at low temperatures.

  • Screening: Test the solubility of your compound in a variety of solvents (e.g., water, ethanol, acetone, ethyl acetate, toluene, hexanes) at both room temperature and at the solvent's boiling point.

  • Solvent Pairs: If a single solvent is not ideal, a two-solvent system can be used. Dissolve your compound in a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Gently heat the solution until it becomes clear again, and then allow it to cool slowly.

Q3: Can I use scavenger resins to purify my acidic heterocyclic compound?

A3: Yes, scavenger resins can be a very effective method for purification, especially for removing excess reagents or by-products without the need for chromatography.

  • Acid Scavengers: If your reaction has an excess of an acidic reagent, a basic scavenger resin (e.g., an amine-functionalized resin) can be used to remove it.

  • Nucleophile Scavengers: If you have used an excess of a nucleophilic reagent, an electrophilic scavenger resin can be employed. The general procedure involves adding the scavenger resin to the crude reaction mixture, stirring for a period of time, and then filtering to remove the resin, which has bound the impurity.[13]

Q4: What is HILIC and when should I use it for purifying acidic heterocyclic compounds?

A4: Hydrophilic Interaction Liquid Chromatography (HILIC) is a chromatographic technique that uses a polar stationary phase (like silica or a bonded polar phase) and a mobile phase with a high concentration of an organic solvent and a small amount of aqueous buffer.[14][15]

  • When to Use: HILIC is ideal for purifying very polar acidic heterocyclic compounds that are not well-retained on reversed-phase columns.[16][17] It offers a different selectivity compared to reversed-phase chromatography and can be a powerful tool for separating compounds that are difficult to resolve by other methods.[14]

Data Presentation

Table 1: Comparison of Mobile Phase Modifiers on Peak Asymmetry of a Model Acidic Compound

Mobile Phase Modifier (0.1% v/v)Retention Time (min)Peak Asymmetry (As)
None4.22.5
Acetic Acid5.11.4
Formic Acid5.51.2
Trifluoroacetic Acid (TFA)6.31.1

Asymmetry factor calculated at 10% of peak height. A value of 1.0 indicates a perfectly symmetrical peak.

Table 2: Purity of a Crude Acidic Heterocycle After Different Purification Methods

Purification MethodPurity (%)Yield (%)
Flash Chromatography (Silica)92.585
Flash Chromatography (Deactivated Silica)97.182
Reversed-Phase Flash Chromatography98.575
Crystallization (Ethanol/Water)99.265
Preparative HPLC>99.550

Experimental Protocols

Protocol 1: Flash Chromatography with an Acidic Modifier

This protocol is suitable for the purification of moderately polar acidic heterocyclic compounds that exhibit peak tailing on silica gel.

  • Sample Preparation: Dissolve the crude sample in a minimal amount of a strong solvent (e.g., dichloromethane or methanol). Add a small amount of silica gel to the solution and evaporate the solvent to obtain a dry, free-flowing powder.

  • Column Packing:

    • Select a silica gel column of appropriate size for your sample amount (typically a 40:1 to 100:1 ratio of silica to crude sample by weight).

    • Wet pack the column with the initial, non-polar mobile phase.

  • Mobile Phase Preparation: Prepare the mobile phase by mixing a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate or acetone). Add 0.1% formic acid or acetic acid to the mobile phase mixture.

  • Loading the Sample: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution:

    • Begin elution with a low polarity mobile phase.

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute your compound.

    • Collect fractions and monitor by TLC or UV detection.

  • Analysis: Combine the fractions containing the pure product and evaporate the solvent.

Protocol 2: High-pH Reversed-Phase Chromatography

This protocol is for acidic heterocyclic compounds that are more soluble in polar solvents and require a non-acidic stationary phase.

  • Column Selection: Choose a pH-stable reversed-phase column (e.g., a hybrid silica or polymer-based C18 column).

  • Mobile Phase Preparation:

    • Solvent A: Prepare an aqueous buffer with a high pH, such as 10 mM ammonium bicarbonate, adjusted to pH 10.

    • Solvent B: Acetonitrile or Methanol.

  • Sample Preparation: Dissolve the sample in a solvent compatible with the initial mobile phase conditions (high aqueous content).

  • Chromatography:

    • Equilibrate the column with the initial mobile phase composition (e.g., 95% Solvent A, 5% Solvent B).

    • Inject the sample.

    • Run a gradient from low to high organic content (e.g., 5% to 95% Solvent B over 20-30 minutes).

    • Monitor the elution using a UV detector or mass spectrometer.

  • Fraction Collection and Analysis: Collect fractions containing the target compound and confirm purity by analytical HPLC or LC-MS.

Protocol 3: Purification by Crystallization

This protocol is for solid acidic heterocyclic compounds where a suitable solvent system has been identified.

  • Dissolution: In a flask, add the crude solid and the minimum amount of the chosen hot solvent (or solvent pair) to completely dissolve the compound.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. For better crystal formation, do not disturb the solution during this process. Further cooling in an ice bath can increase the yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 4: Liquid-Liquid Extraction for Acidic Compounds

This method is used to separate an acidic heterocyclic compound from neutral or basic impurities.

  • Dissolution: Dissolve the crude mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Add an aqueous basic solution (e.g., saturated sodium bicarbonate or 1M sodium hydroxide).

    • Stopper the funnel, shake vigorously, and periodically vent to release pressure.

    • Allow the layers to separate. The deprotonated acidic compound will be in the aqueous layer, while neutral and basic compounds will remain in the organic layer.

  • Separation: Drain the lower (aqueous) layer into a clean flask.

  • Repeat (optional): For better recovery, the organic layer can be extracted again with a fresh portion of the aqueous base.

  • Isolation of the Acidic Compound:

    • Cool the combined aqueous layers in an ice bath.

    • Slowly add a strong acid (e.g., concentrated HCl) until the solution is acidic (check with pH paper). The protonated acidic compound should precipitate out.

    • If the compound precipitates as a solid, it can be collected by filtration. If it oils out, it can be extracted back into a fresh portion of organic solvent.

  • Drying and Evaporation: Dry the organic solution containing the purified compound over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and evaporate the solvent.

General Purification Workflow:

G General Purification Strategy start Crude Acidic Heterocycle is_solid Is the compound solid? start->is_solid try_xtal Attempt Crystallization is_solid->try_xtal Yes chromatography Proceed to Chromatography is_solid->chromatography No is_pure Is it pure? try_xtal->is_pure done Purification Complete is_pure->done Yes is_pure->chromatography No solubility Solubility Test chromatography->solubility normal_phase Normal Phase (Silica/Alumina) solubility->normal_phase Soluble in non-polar solvents rev_phase Reversed-Phase solubility->rev_phase Soluble in polar solvents acid_sensitive Is it acid-sensitive? normal_phase->acid_sensitive rev_phase->done deactivate_silica Deactivate Silica or Use Alumina acid_sensitive->deactivate_silica Yes standard_silica Standard Silica acid_sensitive->standard_silica No deactivate_silica->done standard_silica->done

Caption: A flowchart outlining a general strategy for the purification of acidic heterocyclic compounds.

References

degradation of [4-(1H-pyrrol-1-yl)phenyl]acetic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: [4-(1H-pyrrol-1-yl)phenyl]acetic acid

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of this compound in solution. Find answers to frequently asked questions and use our troubleshooting guides to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the ?

A1: Based on the chemical structure, which contains a pyrrole ring and a phenylacetic acid moiety, the primary factors contributing to degradation are expected to be pH, light exposure, and the presence of oxidizing agents. Pyrrole-containing compounds can be susceptible to photodegradation and are often unstable in strongly acidic or alkaline conditions.[1][2]

Q2: How should I prepare and store stock solutions of this compound?

A2: To maximize stability, dissolve the compound in a suitable organic solvent like DMSO or ethanol to create a concentrated stock. For long-term storage, aliquot the stock solution into light-protecting tubes and store at -20°C or -80°C. For aqueous working solutions, it is recommended to prepare them fresh for each experiment or store them for very short periods at 2-8°C, protected from light.

Q3: Is this compound sensitive to light?

A3: Yes, compounds containing a pyrrole moiety are often photolabile.[2] The pyrrole ring can undergo direct and indirect photodegradation.[1][3][4] Therefore, it is critical to minimize light exposure during experiments and storage. Use amber vials or wrap containers in aluminum foil.

Q4: What is the expected stability of this compound in different pH buffers?

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound.

Issue 1: Inconsistent or lower-than-expected experimental results.

This is often the first sign of compound degradation. Use the following workflow to troubleshoot the problem.

G start Inconsistent/Low Activity Observed q1 Was the solution exposed to light for extended periods? start->q1 sol1 SOLUTION: Protect solutions from light using amber vials or foil. Minimize light exposure during experiments. q1->sol1 Yes q2 Was the aqueous working solution prepared fresh? q1->q2 No sol2 SOLUTION: Prepare fresh aqueous solutions before each experiment from a frozen, concentrated stock. q2->sol2 No q3 What is the pH of the buffer? q2->q3 Yes sol3 SOLUTION: Compound may be unstable at your pH. Consider a buffer closer to neutral (pH 7). Perform a stability test at your pH. q3->sol3 <6 or >8 end_node If issues persist, verify compound identity and purity via analytical methods (LC-MS, NMR). q3->end_node ~7 G cluster_0 Primary Compound cluster_1 Degradation Pathways cluster_2 Potential Products Compound This compound Photo_Ox Photodegradation / Oxidation Compound->Photo_Ox Light (UV/Vis) Singlet Oxygen Hydrolysis Hydrolysis Compound->Hydrolysis Acidic or Alkaline pH Oxidized Oxidized Pyrrole Species (e.g., ring-opened products) Photo_Ox->Oxidized Hydrolyzed Hydrolyzed Products Hydrolysis->Hydrolyzed

References

improving the solubility of [4-(1H-pyrrol-1-yl)phenyl]acetic acid for assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with [4-(1H-pyrrol-1-yl)phenyl]acetic acid in experimental assays.

Troubleshooting Guide

Issue: Precipitation of this compound observed during stock solution preparation or upon dilution in aqueous assay buffer.

This guide provides a systematic approach to identify the optimal solvent and conditions for dissolving this compound for your experiments.

Logical Workflow for Solubility Troubleshooting

G start Start: Solubility Issue with Compound sol_screen Step 1: Initial Solvent Screening (e.g., DMSO, Ethanol) start->sol_screen ph_adjust Step 2: pH Adjustment (especially in aqueous buffers) sol_screen->ph_adjust stock_prep Step 3: High-Concentration Stock Preparation ph_adjust->stock_prep dilution Step 4: Dilution into Final Assay Medium stock_prep->dilution precip Precipitation Occurs? dilution->precip end End: Soluble Compound in Assay precip->end No precip2 Precipitation Occurs? precip->precip2 Yes precip2->ph_adjust No, attempt to optimize pH/co-solvent formulation Consider Advanced Formulation Strategies precip2->formulation Yes, after retrying previous steps G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates (P) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB IκBα-NF-κB (Inactive) DNA DNA NFkB_nuc->DNA Binds to Promoter Transcription Gene Transcription (Inflammation, Survival) DNA->Transcription Compound [4-(1H-pyrrol-1-yl)phenyl] acetic acid Compound->IKK Potential Inhibition

overcoming poor reactivity of starting materials in pyrrole synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor reactivity of starting materials in pyrrole synthesis.

Frequently Asked Questions (FAQs)

Q1: My Paal-Knorr pyrrole synthesis is giving a low yield or is not proceeding to completion. What are the common causes?

Low yields in a Paal-Knorr synthesis can stem from several factors:

  • Poorly Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react sluggishly. Similarly, sterically hindered 1,4-dicarbonyl compounds or amines can impede the reaction.[1]

  • Sub-optimal Reaction Conditions: The traditional Paal-Knorr synthesis often requires heating. Insufficient temperature or reaction time can lead to an incomplete reaction. Conversely, excessively harsh conditions can cause degradation of the starting materials or the pyrrole product.[1]

  • Inappropriate Catalyst: The choice and concentration of the acid catalyst are critical. While catalysis is generally necessary, excessively acidic conditions (pH < 3) can promote the formation of furan byproducts.[1][2]

  • Product Instability: The synthesized pyrrole itself might be sensitive to the acidic conditions, leading to degradation over prolonged reaction times.[1]

  • Purification Losses: The product may be challenging to isolate and purify, leading to apparent low yields.[1]

Q2: I am observing a significant amount of a furan byproduct in my Paal-Knorr synthesis. How can I minimize its formation?

The most common byproduct in the Paal-Knorr synthesis is the corresponding furan, which occurs when the 1,4-dicarbonyl compound undergoes acid-catalyzed cyclization without the involvement of the amine.[1] To minimize furan formation:

  • Decrease Acidity: Avoid excessively acidic conditions (pH < 3). Using a milder acid catalyst or even neutral conditions can favor pyrrole formation.[1][2]

  • Use Excess Amine: Increasing the concentration of the amine can outcompete the intramolecular cyclization of the dicarbonyl, thus reducing furan formation.[1]

Q3: My crude product is a dark, tarry material that is difficult to purify. What is the likely cause?

The formation of a dark, tarry substance often suggests polymerization of the starting materials or the pyrrole product itself. This is typically caused by excessively high temperatures or highly acidic conditions. To mitigate this, consider lowering the reaction temperature and using a milder acid catalyst.[1]

Q4: How can I improve the reaction rate when using a weakly nucleophilic amine (e.g., one with electron-withdrawing groups)?

Weakly nucleophilic amines are a common cause of poor reactivity in Paal-Knorr synthesis. To enhance the reaction rate, consider the following strategies:

  • Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy. Microwave-assisted synthesis is particularly effective in significantly reducing reaction times.[3][4]

  • Use a More Active Catalyst: Stronger Brønsted acids or Lewis acids can enhance the electrophilicity of the carbonyl groups, thereby facilitating the attack by the weakly nucleophilic amine. A range of Lewis acids such as Sc(OTf)₃, Bi(NO₃)₃, and various metal chlorides have proven effective.[5][6]

  • Employ Solvent-Free Conditions: In some cases, running the reaction neat can increase the effective concentration of reactants and accelerate the reaction.[2][5]

Q5: What strategies can be employed to overcome steric hindrance from bulky substituents on the starting materials?

Steric hindrance can significantly slow down or prevent the reaction. To overcome this:

  • Increase Temperature: Similar to dealing with weakly nucleophilic amines, higher temperatures or microwave irradiation can help overcome the steric barrier.[3]

  • Choose an Appropriate Catalyst: Lewis acids or solid acid catalysts like montmorillonite KSF may offer improved performance over traditional Brønsted acids in cases of steric hindrance.[3]

  • Consider Alternative Synthetic Routes: If direct condensation methods fail, alternative multi-step syntheses like the Barton-Zard pyrrole synthesis might be more suitable for highly substituted pyrroles.[3]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting poor reactivity in pyrrole synthesis.

TroubleshootingWorkflow Troubleshooting Poor Reactivity in Pyrrole Synthesis Start Low Yield or Slow Reaction CheckReactants Assess Starting Material Reactivity (Nucleophilicity of Amine, Steric Hindrance) Start->CheckReactants UnreactiveAmine Weakly Nucleophilic Amine? CheckReactants->UnreactiveAmine StericHindrance Sterically Hindered Substrates? CheckReactants->StericHindrance UnreactiveAmine->StericHindrance No OptimizeConditions Optimize Reaction Conditions UnreactiveAmine->OptimizeConditions Yes StericHindrance->OptimizeConditions Yes AlternativeRoute Consider Alternative Synthesis (e.g., Barton-Zard) StericHindrance->AlternativeRoute Persistent Issue ChangeCatalyst Change Catalyst System OptimizeConditions->ChangeCatalyst IncreaseTemp Increase Temperature (Conventional or Microwave Heating) OptimizeConditions->IncreaseTemp SolventFree Consider Solvent-Free Conditions OptimizeConditions->SolventFree StrongerAcid Use Stronger Brønsted or Lewis Acid (e.g., Sc(OTf)3, FeCl3) ChangeCatalyst->StrongerAcid SolidAcid Employ Solid Acid Catalyst (e.g., Montmorillonite KSF, Silica Sulfuric Acid) ChangeCatalyst->SolidAcid End Improved Yield/Rate IncreaseTemp->End SolventFree->End StrongerAcid->End SolidAcid->End AlternativeRoute->End

Caption: A workflow for troubleshooting low yields or slow reactions.

Data Presentation: Catalyst Comparison for Paal-Knorr Synthesis

The choice of catalyst can significantly impact the outcome of the Paal-Knorr synthesis, especially with unreactive starting materials. The following table summarizes the performance of various catalysts.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)TimeYield (%)Reference(s)
Brønsted Acids
Acetic AcidCatalyticVarious25 - 10015 min - 24 h>60[7]
p-Toluenesulfonic AcidCatalyticTolueneReflux1 - 4 h57 - 80[7]
Lewis Acids
Sc(OTf)₃1Solvent-freeAmbient10 - 240 min89 - 98[8]
FeCl₃2Water60-74 - 98[9]
CaCl₂·2H₂O20Open vesselMW (420W)10 min74 - 97[6]
Bi(NO₃)₃----76 - 99[9]
Solid Acids
Montmorillonite KSF-DichloromethaneRoom Temp1 - 25 h69 - 96[6]
Silica Sulfuric Acid-Solvent-freeRoom Temp3 - 120 min70 - 99[6]
CATAPAL 200 (Alumina)40 mg per mmolSolvent-free6045 min68 - 97[6]

Experimental Protocols

Protocol 1: Microwave-Assisted Paal-Knorr Synthesis with a Weakly Nucleophilic Amine

This protocol is designed for reactions involving amines with electron-withdrawing groups that exhibit low reactivity under conventional heating.

Materials:

  • 1,4-Dicarbonyl compound (1.0 eq)

  • Weakly nucleophilic primary amine (1.0-1.2 eq)

  • Acid catalyst (e.g., acetic acid, 10 mol%)

  • Solvent (e.g., ethanol or solvent-free)

  • Microwave reactor vial

Procedure:

  • To a microwave reactor vial, add the 1,4-dicarbonyl compound, the primary amine, and the acid catalyst. If using a solvent, add it at this stage.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 5-30 minutes).[10][11]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • If the product precipitates, collect it by vacuum filtration and wash with a cold solvent.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

MicrowaveProtocol Microwave-Assisted Paal-Knorr Synthesis Workflow Start Start MixReactants Mix 1,4-Dicarbonyl, Amine, and Catalyst in Microwave Vial Start->MixReactants SealVial Seal the Vial MixReactants->SealVial Microwave Irradiate in Microwave Reactor (e.g., 120-150 °C, 5-30 min) SealVial->Microwave Monitor Monitor by TLC Microwave->Monitor Monitor->Microwave Incomplete Cool Cool to Room Temperature Monitor->Cool Complete Workup Product Workup Cool->Workup Precipitate Precipitate Forms? Workup->Precipitate Filter Filter and Wash Precipitate->Filter Yes Evaporate Evaporate Solvent Precipitate->Evaporate No Purify Purify Product (Chromatography/Recrystallization) Filter->Purify Evaporate->Purify End End Purify->End CatalystSelection Catalyst Selection Guide for Poorly Reactive Substrates Start Poor Substrate Reactivity SubstrateType Identify Nature of Poor Reactivity Start->SubstrateType WeakNucleophile Weakly Nucleophilic Amine SubstrateType->WeakNucleophile Electronic Effects StericHindrance Steric Hindrance SubstrateType->StericHindrance Steric Effects AcidSensitive Acid-Sensitive Substrate SubstrateType->AcidSensitive Substrate Stability TryLewisAcid Try Lewis Acid Catalyst (e.g., Sc(OTf)3, ZnCl2) WeakNucleophile->TryLewisAcid TrySolidAcid Try Solid Acid Catalyst (e.g., Montmorillonite, Zeolite) StericHindrance->TrySolidAcid TryMildCatalyst Try Milder Catalyst (e.g., Acetic Acid, Iodine) AcidSensitive->TryMildCatalyst ConsiderMW Combine with Microwave Heating TryLewisAcid->ConsiderMW TrySolidAcid->ConsiderMW TryMildCatalyst->ConsiderMW Result Improved Reactivity ConsiderMW->Result

References

minimizing tar formation in Paal-Knorr reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize tar formation and other side reactions during Paal-Knorr synthesis of pyrroles, furans, and thiophenes.

Frequently Asked Questions (FAQs)

Q1: What is "tar formation" in the context of a Paal-Knorr reaction, and what are its primary causes?

Tar formation refers to the appearance of a dark, viscous, or solid material that is difficult to characterize and purify. It is a common issue in Paal-Knorr synthesis and typically results from polymerization or degradation of the starting materials or the heterocyclic product itself.[1] The primary causes are excessively harsh reaction conditions, such as high temperatures and the use of strong, concentrated acids.[1][2][3] These conditions can promote intermolecular side reactions over the desired intramolecular cyclization.[4]

Q2: My reaction mixture turned into a dark, intractable tar. What are the immediate troubleshooting steps?

When a dark, tarry mixture is observed, it indicates that polymerization or decomposition is the dominant reaction pathway.[1][2] The following steps should be taken to mitigate this issue in subsequent experiments:

  • Lower the Reaction Temperature: Overheating is a frequent cause of tarring.[1][4] Run the reaction at the lowest effective temperature and monitor it closely for completion to avoid prolonged heating.

  • Use a Milder Catalyst: Switch from strong Brønsted acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) to a milder catalyst.[1][2][5]

  • Reduce Catalyst Concentration: The amount of acid catalyst is critical. Use only a catalytic amount and avoid highly acidic conditions (e.g., pH < 3 for pyrrole synthesis), which can accelerate side reactions.[1][6]

  • Check Starting Material Purity: Impurities in the 1,4-dicarbonyl compound can interfere with the reaction and contribute to byproduct formation.[7]

Q3: Beyond temperature and catalyst choice, what other parameters are critical for preventing tar formation?

Several other factors can influence the outcome:

  • Reaction Time: Prolonged reaction times, even at moderate temperatures, can lead to the degradation of the product, especially if it is sensitive to the acidic conditions.[4][7] It is crucial to monitor the reaction's progress (e.g., by TLC or GC-MS) and stop it once the starting material is consumed.[7]

  • Solvent Choice: For conventional heating, using a high-boiling aprotic solvent like toluene can provide better temperature control compared to solvent-free conditions, which may suffer from localized overheating.[2] For pyrrole synthesis, weakly acidic solvents like acetic acid can accelerate the reaction without being overly harsh.[5][6]

  • Reactant Reactivity: Amines with strong electron-withdrawing groups are less nucleophilic and may require more forcing conditions, increasing the risk of tarring.[1][8] Similarly, sterically hindered substrates can slow the desired reaction, allowing more time for side reactions to occur.[1]

Q4: What are some modern or alternative catalysts that can reduce tar formation?

Many alternatives to traditional Brønsted acids have been developed to provide milder reaction conditions:

  • Lewis Acids: Catalysts like Zinc Chloride (ZnCl₂), Scandium Triflate (Sc(OTf)₃), and Bismuth Nitrate (Bi(NO₃)₃) can effectively promote cyclization under less aggressive conditions.[2][4][9]

  • Solid Acid Catalysts: Heterogeneous catalysts such as clays (e.g., Montmorillonite KSF), silica-supported sulfuric acid, and zeolites offer advantages like high yields at room temperature, operational simplicity, and easy removal from the reaction mixture.[10][11]

  • Milder Organic Acids: For some syntheses, particularly under mechanochemical or microwave conditions, weak organic acids like citric acid or salicylic acid have proven effective.[12][13]

  • Iodine: Molecular iodine (I₂) can be used as a catalyst, often at room temperature and under solvent-free conditions, providing exceptional yields in shorter times.[1][11]

Q5: Can advanced techniques like microwave-assisted synthesis help minimize tar?

Yes, microwave-assisted synthesis is a highly effective method for reducing tar formation.[2] Microwave irradiation allows for rapid and uniform heating, which significantly reduces reaction times from hours to minutes.[2][13][14] This short exposure to high temperatures minimizes the opportunity for degradation and polymerization pathways to occur, often leading to higher yields and cleaner reaction profiles.[14][15]

Troubleshooting and Workflow Diagrams

The following diagrams illustrate a logical workflow for troubleshooting tar formation and the competing reaction pathways.

G Diagram 1: Troubleshooting Workflow for Tar Formation cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solution Solution Problem Dark, Tarry Mixture Observed Check_Harshness Assess Reaction Harshness (High Temp? Strong Acid?) Problem->Check_Harshness Check_Purity Verify Reactant Purity Problem->Check_Purity Check_Time Review Reaction Time Problem->Check_Time Sol_Milder Use Milder Conditions (Lower Temp, Weaker Catalyst) Check_Harshness->Sol_Milder Yes Sol_Catalyst Switch to Alternative Catalyst (Lewis Acid, Solid Acid, Iodine) Check_Harshness->Sol_Catalyst Yes Sol_MW Consider Microwave Synthesis Check_Harshness->Sol_MW Yes Sol_Purify Purify Starting Materials Check_Purity->Sol_Purify Impure Sol_Monitor Monitor Reaction Closely (TLC/GC) Stop Upon Completion Check_Time->Sol_Monitor Too Long

Caption: A logical workflow for diagnosing and resolving tar formation.

G Diagram 2: Desired vs. Undesired Reaction Pathways cluster_desired Optimal Conditions cluster_undesired Harsh Conditions start 1,4-Dicarbonyl + Amine/H⁺ hemiaminal Hemiaminal Intermediate start->hemiaminal Mild Acid Low Temp polymerization Intermolecular Polymerization start->polymerization Strong Acid High Temp cyclization Intramolecular Cyclization hemiaminal->cyclization product Desired Pyrrole Product cyclization->product degradation Product Degradation product->degradation Prolonged Heating tar Tar & Byproducts polymerization->tar degradation->tar

Caption: Paal-Knorr desired pathway vs. competing side reactions.

Quantitative Data on Reaction Conditions

Optimizing reaction parameters is key to maximizing yield and minimizing byproducts. The following tables provide comparative data from various studies.

Table 1: Effect of Catalyst on Paal-Knorr Pyrrole Synthesis via Mechanical Activation [12] (Reaction: 2,5-hexanedione with 4-iodoaniline for 15 min in a ball mill)

EntryCatalyst (1 mol%)Yield (%)
1NoneTrace
2Oxalic Acid18%
3Ascorbic Acid23%
4Tartaric Acid34%
5Malonic Acid63%
6Citric Acid74%

Table 2: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis [2][16][17]

MethodTypical CatalystTypical TemperatureTypical TimeCommon Issues
Conventional HeatingH₂SO₄, p-TsOH, HClReflux (80-140 °C)4-24 hoursTarring, low yields
Microwave-AssistedAcetic Acid, Lewis Acids, or None80-150 °C2-15 minutesMinimal byproducts

Experimental Protocols

Protocol 1: Traditional Paal-Knorr Synthesis (Conventional Heating)

This protocol represents a classical approach that may require optimization to avoid tar formation.

  • Materials:

    • 1,4-Diketone (e.g., 2,5-hexanedione, 1.0 eq)

    • Primary Amine (e.g., Aniline, 1.0-1.2 eq)

    • Solvent (e.g., Methanol or Toluene)

    • Acid Catalyst (e.g., 1 drop of concentrated HCl or 5 mol% p-TsOH)[1]

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine the 1,4-diketone, primary amine, and solvent.[16]

    • Add the acid catalyst to the mixture with stirring.

    • Heat the reaction mixture to reflux.[1][16]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical reaction time is 30 minutes to several hours.[1][16]

  • Workup and Purification:

    • Allow the mixture to cool to room temperature. If using toluene, wash the mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the acid, followed by brine.[2]

    • If using methanol, cool the mixture in an ice bath and add cold 0.5 M HCl to precipitate the product.[1][16]

    • Collect the product by vacuum filtration or extract with an organic solvent (e.g., ethyl acetate).[1][16]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization if necessary.[16]

Protocol 2: Optimized Paal-Knorr Synthesis (Microwave-Assisted)

This protocol utilizes microwave irradiation to significantly reduce reaction time and minimize byproduct formation.

  • Materials:

    • 1,4-Diketone (1.0 eq)

    • Primary Amine (1.0-3.0 eq)

    • Solvent (e.g., Ethanol)

    • Acid Catalyst (e.g., Glacial Acetic Acid, a few drops)[16]

    • 10 mL microwave process vial with a magnetic stir bar

  • Procedure:

    • In the microwave vial, add a solution of the 1,4-diketone in the chosen solvent.[16]

    • Add the acid catalyst and the primary amine.

    • Seal the vial and place it in a dedicated laboratory microwave reactor.[2][16]

    • Irradiate the mixture at a set temperature (e.g., 80-140 °C) for 3-10 minutes. Monitor the internal pressure to ensure it remains within safe limits.[2][16]

  • Workup and Purification:

    • After the reaction is complete, cool the vial to room temperature using a compressed air stream.[2]

    • Transfer the contents to a separatory funnel and dilute with water.

    • Extract the product with an organic solvent like ethyl acetate (3x).[2][16]

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[2][16]

    • Filter and remove the solvent in vacuo. The crude product is often of high purity but can be further purified by silica gel column chromatography if needed.[2]

References

Technical Support Center: Scaling Up the Synthesis of [4-(1H-pyrrol-1-yl)phenyl]acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of [4-(1H-pyrrol-1-yl)phenyl]acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up the production of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to assist in your synthetic endeavors.

Troubleshooting Guide

Scaling up chemical syntheses can present unique challenges. The following table addresses common issues encountered during the synthesis of this compound via the Paal-Knorr reaction of 4-aminophenylacetic acid and 2,5-dimethoxytetrahydrofuran.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield - Incomplete reaction: Insufficient reaction time or temperature. - Poor quality starting materials: Impurities in 4-aminophenylacetic acid or 2,5-dimethoxytetrahydrofuran can lead to side reactions. - Suboptimal pH: The reaction is sensitive to pH. Conditions that are too acidic can favor furan formation, while conditions that are not acidic enough may result in a slow reaction rate.[1][2][3] - Steric hindrance: Although less of a concern with these starting materials, bulky substituents on other aniline derivatives can impede the reaction.- Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. - Reagent Purity: Ensure the purity of starting materials. Recrystallize 4-aminophenylacetic acid if necessary. Use freshly distilled 2,5-dimethoxytetrahydrofuran. - pH Optimization: A weakly acidic medium is generally preferred for the Paal-Knorr pyrrole synthesis.[1][2] Consider using a mild acid catalyst such as acetic acid. - Microwave Synthesis: Employing microwave irradiation can significantly reduce reaction times and improve yields.[4][5]
Formation of Furan Byproduct - Excessively acidic conditions (pH < 3): This promotes the acid-catalyzed cyclization of the 1,4-dicarbonyl intermediate to form a furan instead of reacting with the amine.[1][2][3]- Control Acidity: Use a milder acid catalyst (e.g., acetic acid, iodine, or a Lewis acid like iron(III) chloride).[4][6] - Stoichiometry: Use a slight excess of the amine (4-aminophenylacetic acid) to favor the pyrrole formation.[1]
Polymerization/Tarry Mixture - High reaction temperatures or prolonged reaction times. - Highly concentrated reaction mixture. - Temperature Control: Maintain the lowest effective reaction temperature. - Reaction Time: Monitor the reaction by TLC and stop it once the starting material is consumed to avoid prolonged heating. - Solvent: Ensure adequate solvent is used to prevent high concentrations of reactive intermediates.
Difficult Purification - Presence of unreacted starting materials and byproducts. - The amphoteric nature of the product (containing both an acidic carboxylic acid group and a weakly basic pyrrole ring). - Aqueous Workup: After the reaction, an aqueous workup can help remove some impurities. Acidifying the aqueous layer will precipitate the product. - Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water) is an effective method for purifying the final product. - Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can be employed, though it may be more challenging on a large scale.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is a Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. For this specific molecule, 4-aminophenylacetic acid is reacted with 2,5-dimethoxytetrahydrofuran, which serves as a precursor to the required 1,4-dicarbonyl species.[7][8][9]

Q2: How does the carboxylic acid group of 4-aminophenylacetic acid affect the Paal-Knorr reaction?

A2: The carboxylic acid group can potentially complicate the reaction. It can act as an internal acid catalyst, but it can also interfere with the desired reaction pathway or complicate the workup and purification. However, the reaction is generally feasible under appropriate conditions.

Q3: What are the advantages of using microwave-assisted synthesis for this reaction?

A3: Microwave-assisted synthesis can offer several advantages, including significantly reduced reaction times (from hours to minutes), improved yields, and often milder reaction conditions, which can help to minimize the formation of byproducts.[4][5]

Q4: What are some "greener" catalyst options for this synthesis?

A4: Recent research has explored more environmentally friendly catalysts for the Paal-Knorr synthesis. These include reusable solid acid catalysts and even organic catalysts like vitamin B1 or squaric acid under aqueous conditions.[3][10]

Q5: How can I effectively purify the final product on a larger scale?

A5: For large-scale purification, precipitation followed by recrystallization is often the most practical approach. After the reaction is complete, quenching with water and adjusting the pH to be acidic will cause the this compound to precipitate. This crude product can then be further purified by recrystallization from a suitable solvent mixture, such as ethanol and water.

Experimental Protocols

Protocol 1: Conventional Heating Method

This protocol is a general procedure and may require optimization for scale-up.

Materials:

  • 4-Aminophenylacetic acid

  • 2,5-Dimethoxytetrahydrofuran

  • Glacial Acetic Acid

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-aminophenylacetic acid (1.0 equivalent) in a mixture of ethanol and water.

  • Add 2,5-dimethoxytetrahydrofuran (1.1 to 1.2 equivalents).

  • Add a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Slowly add water to the reaction mixture to induce precipitation of the crude product.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude solid from an ethanol/water mixture to obtain pure this compound.

Protocol 2: Microwave-Assisted Synthesis

This method offers a significant acceleration of the reaction.

Materials:

  • 4-Aminophenylacetic acid

  • 2,5-Dimethoxytetrahydrofuran

  • Iodine (catalyst)

  • Diethyl ether

Procedure:

  • In a microwave-safe reaction vessel, combine 4-aminophenylacetic acid (1.0 mmol), 2,5-dimethoxytetrahydrofuran (1.2 mmol), and a catalytic amount of iodine (e.g., 5 mol%).[4]

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a short period (e.g., 5-15 minutes). The reaction progress should be monitored to determine the optimal time.[4]

  • After completion, allow the vessel to cool to room temperature.

  • Add diethyl ether to the reaction mixture and filter to remove any insoluble materials.

  • The filtrate can be concentrated under reduced pressure, and the resulting crude product can be purified by recrystallization as described in Protocol 1.

Data Presentation

The following tables summarize typical reaction parameters that can be used as a starting point for optimization.

Table 1: Comparison of Reaction Conditions

Parameter Conventional Heating Microwave-Assisted
Catalyst Glacial Acetic AcidIodine or FeCl₃
Solvent Ethanol/WaterSolvent-free or minimal solvent
Temperature Reflux (approx. 80-100 °C)100-150 °C
Reaction Time 2-8 hours5-20 minutes
Typical Yield Moderate to GoodGood to Excellent

Table 2: Starting Material and Product Properties

Compound Molecular Formula Molecular Weight ( g/mol ) Appearance Melting Point (°C)
4-Aminophenylacetic acidC₈H₉NO₂151.16Off-white to light yellow crystalline solid199-201
2,5-DimethoxytetrahydrofuranC₆H₁₂O₃132.16Colorless to light yellow liquidN/A
This compoundC₁₂H₁₁NO₂201.22Off-white to tan solid180-182

Visualizations

Below are diagrams illustrating the key chemical transformation and a suggested workflow for troubleshooting.

G Paal-Knorr Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions 4-Aminophenylacetic_acid 4-Aminophenylacetic acid Reaction 4-Aminophenylacetic_acid->Reaction 2_5-Dimethoxytetrahydrofuran 2,5-Dimethoxytetrahydrofuran 2_5-Dimethoxytetrahydrofuran->Reaction Catalyst Acid Catalyst (e.g., Acetic Acid, Iodine) Catalyst->Reaction Heat Heat (Conventional or Microwave) Heat->Reaction Product This compound Reaction->Product + H₂O + 2CH₃OH

Caption: Paal-Knorr synthesis reaction pathway.

G Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_Purity Verify Purity of Starting Materials Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions Check_Purity->Optimize_Conditions If pure Check_pH Adjust Catalyst/pH Optimize_Conditions->Check_pH Increase_Temp_Time Increase Temperature/Time (Monitor by TLC) Check_pH->Increase_Temp_Time Consider_Microwave Switch to Microwave Synthesis Increase_Temp_Time->Consider_Microwave Purification Optimize Purification (Recrystallization) Consider_Microwave->Purification Success Improved Yield Purification->Success

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: Addressing Inconsistent Results in Bioactivity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a resource for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues that lead to inconsistent results in bioactivity assays.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

High Variability in Plate-Based Assays

Question: My results show high variability between replicate wells in my 96-well plate assay. What are the common causes and solutions?

Answer: High well-to-well variability can mask the true effects of your test compounds.[1] Common sources of this variability and recommended solutions are outlined below.

Potential CauseRecommended Solution
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before and during plating. Use calibrated pipettes, and consider using a multichannel pipette for consistency. Mix the cell suspension between plating wells.[1][2] Allow the plate to sit at room temperature for 15-60 minutes before incubation to allow cells to settle evenly.[3]
Edge Effects Increased evaporation in the outer wells can alter concentrations of media components.[4] To mitigate this, avoid using the outer wells of the plate, or fill them with sterile media or phosphate-buffered saline (PBS) to maintain humidity.[1] Using a low evaporation lid or sealing tape can also be effective.[4][5]
Inaccurate Compound Addition Calibrate pipettes regularly and use consistent pipetting techniques. For viscous solutions, consider reverse pipetting.[6]
Temperature Gradients Avoid stacking plates during incubation to ensure uniform temperature distribution across all wells.[7]
Contamination Use fresh, sterile reagents and plates, and always practice proper aseptic technique to prevent microbial contamination.[8]
Issues with Enzyme-Linked Immunosorbent Assays (ELISAs)

Question: I'm experiencing a high background signal in my ELISA. How can I troubleshoot this?

Answer: A high background signal can obscure the specific signal from your target analyte, leading to inaccurate quantification.[9] Here are some common causes and solutions:

Potential CauseRecommended Solution
Insufficient Blocking Increase the concentration of the blocking agent (e.g., from 1% to 2% BSA) or the incubation time. Adding a non-ionic detergent like Tween-20 (e.g., 0.05% v/v) to the blocking buffer can also help.[10]
Inadequate Washing Increase the number of wash steps or the volume of wash buffer. Ensure complete aspiration of the wash buffer after each step. A short soak with wash buffer (e.g., 30 seconds) between aspirations can also be beneficial.[10][11]
Non-specific Antibody Binding Titrate the primary and secondary antibodies to determine the optimal concentration. Ensure the antibody diluent is appropriate and does not cause conformational changes leading to non-specific binding.[10]
Cross-Reactivity Select a capture antibody with high specificity for the analyte. Using high-quality protein stabilizers and blockers in your diluents can help minimize cross-reactivity.[11]
Contaminated Reagents Use high-purity water for all buffers and solutions. Ensure that substrate solutions are colorless before use.[11][12]

Frequently Asked Questions (FAQs)

Q1: My compound shows lower potency (higher IC50) than expected in my kinase assay. What are the potential causes?

A1: Several factors can contribute to lower-than-expected potency. These can be categorized into issues with the compound, the assay setup, or the biological reagents.

  • Compound Integrity:

    • Purity: Impurities can lead to an overestimation of the compound's concentration. Verify the purity of your compound batch using methods like HPLC or LC-MS.

    • Solubility: Poor solubility can result in a lower effective concentration in the assay. Ensure the compound is fully dissolved, and consider using a different solvent or a lower stock concentration. The final DMSO concentration should typically not exceed 0.5%.[8]

    • Stability: The compound may degrade under experimental conditions. Assess its stability over the time course of the experiment.

  • Assay Conditions:

    • ATP Concentration: In competitive kinase assays, a high ATP concentration can lead to an underestimation of inhibitor potency. The ATP concentration should ideally be at or near the Kₘ for the kinase.[13]

  • Biological Reagents:

    • Enzyme Activity: Ensure the kinase is active by running a positive control inhibitor.

    • Substrate Quality: Use a high-quality substrate at an appropriate concentration.

Q2: My results from a colorimetric cytotoxicity assay (e.g., MTT) are not consistent with a fluorescence-based assay. Why might this be?

A2: Discrepancies between different cytotoxicity assays can occur because they measure different cellular parameters. The MTT assay, for instance, primarily measures mitochondrial reductase activity, while other assays might reflect different aspects of cellular health.[8] It's possible for a compound to interfere with one pathway more than another. Therefore, it is recommended to use orthogonal methods, such as a membrane integrity assay (e.g., LDH release), to confirm cytotoxicity.[8]

Q3: What are the primary sources of variability in cell-based assays?

A3: Variability in cell-based assays can be introduced at multiple stages. Key sources include inconsistencies in cell culture conditions such as cell density, passage number, and media composition. The handling of cells, including trypsinization timing and placement within the incubator, can also significantly impact results.[1]

Experimental Protocols

General In Vitro Kinase Inhibition Assay

This protocol outlines the general steps for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

  • Reagent Preparation:

    • Prepare serial dilutions of the test inhibitor in a suitable buffer. Ensure the final DMSO concentration does not exceed a level that affects enzyme activity (typically ≤ 1%).

    • Dilute the kinase to its optimal working concentration in kinase buffer.

    • Prepare a substrate and ATP mixture in kinase buffer. The ATP concentration should be at or near the Kₘ for the kinase.[14]

  • Kinase Reaction:

    • Add the serially diluted inhibitor or vehicle control (e.g., DMSO) to the wells of a microplate.

    • Add the diluted kinase to each well.

    • Incubate at room temperature for a predetermined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the kinase.[13]

    • Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.[13]

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[13][14]

  • Signal Detection and Data Analysis:

    • Stop the reaction and measure the signal (e.g., fluorescence, luminescence, or absorbance) using a plate reader.

    • Subtract the background signal (from a no-enzyme control) from all data points.

    • Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).

    • Plot the normalized data against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

General MTT Cell Viability Assay Protocol

This protocol is for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.[8]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound from a stock solution (e.g., in DMSO) in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the diluted compound to the appropriate wells. Include vehicle-only controls.

  • MTT Incubation:

    • After the desired treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., 100 µL of a solution containing 10% SDS in 0.01 M HCl) to each well.

    • Gently pipette to mix and ensure the formazan crystals are fully dissolved. This may require a further incubation of 1-2 hours at 37°C.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from wells containing medium only.

    • Normalize the data to the vehicle control wells (set to 100% viability).

General Sandwich ELISA Protocol

This protocol outlines the basic steps for a sandwich ELISA.

  • Plate Coating:

    • Dilute the capture antibody in a suitable buffer (e.g., PBS) and add it to the wells of an ELISA plate.

    • Incubate overnight at 4°C.[9]

  • Washing and Blocking:

    • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).[9]

    • Add a blocking buffer (e.g., 5% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.[9]

    • Wash the plate again as described above.

  • Sample and Standard Incubation:

    • Add your samples and standards to the appropriate wells and incubate for 2 hours at room temperature.

  • Detection:

    • Wash the plate.

    • Add the diluted biotinylated detection antibody to each well and incubate for 1 hour at room temperature.

    • Wash the plate.

    • Add the enzyme-conjugated streptavidin (e.g., streptavidin-HRP) and incubate for 1 hour at room temperature.

    • Wash the plate.

  • Signal Development and Measurement:

    • Add the substrate solution (e.g., TMB) and incubate in the dark until a color develops.

    • Add a stop solution (e.g., 2N H₂SO₄) to each well.[9]

    • Measure the absorbance at the appropriate wavelength using a plate reader.

Visualizations

Signaling Pathways

NFkB_Pathway cluster_cytoplasm Cytoplasm receptor TNF-R1/ TLR IKK_complex IKK Complex receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB IkB:e->NFkB:w proteasome Proteasome IkB->proteasome Degradation nucleus Nucleus NFkB->nucleus Translocates gene_expression Gene Expression nucleus->gene_expression Activates

Simplified NF-κB Signaling Pathway

MAPK_ERK_Pathway receptor RTK Ras Ras receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates nucleus Nucleus ERK->nucleus Translocates transcription_factors Transcription Factors nucleus->transcription_factors Activates

MAPK/ERK Signaling Pathway

PI3K_Akt_Pathway receptor RTK PI3K PI3K receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates downstream Downstream Targets Akt->downstream Activates

PI3K/Akt Signaling Pathway
Experimental and Troubleshooting Workflows

Bioassay_Workflow start Start cell_prep Cell Preparation & Seeding start->cell_prep compound_treatment Compound Treatment cell_prep->compound_treatment incubation Incubation compound_treatment->incubation assay_readout Assay Readout incubation->assay_readout data_analysis Data Analysis assay_readout->data_analysis end End data_analysis->end

General Bioactivity Assay Workflow

Troubleshooting_Workflow start Inconsistent Results check_pipetting Check Pipetting & Calibration start->check_pipetting check_reagents Verify Reagents (Quality & Prep) check_pipetting->check_reagents OK optimize Optimize Protocol check_pipetting->optimize Issue Found check_cells Assess Cell Health & Seeding check_reagents->check_cells OK check_reagents->optimize Issue Found check_protocol Review Assay Protocol check_cells->check_protocol OK check_cells->optimize Issue Found check_protocol->optimize OK consistent Consistent Results optimize->consistent

Logical Troubleshooting Workflow

References

Technical Support Center: Method Development for Separating Impurities from [4-(1H-pyrrol-1-yl)phenyl]acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical method development of [4-(1H-pyrrol-1-yl)phenyl]acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on separating and identifying impurities associated with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a sample of this compound?

A1: Based on its common synthesis route, the Paal-Knorr pyrrole synthesis, the most probable impurities include:

  • Unreacted Starting Materials: 4-Aminophenylacetic acid and a 1,4-dicarbonyl compound (e.g., 2,5-dimethoxytetrahydrofuran).

  • Synthesis Byproducts: Furan derivatives can form as a major byproduct if the reaction conditions are too acidic (pH < 3).[1] Polymerization of starting materials or the product can also lead to tarry impurities, especially at high temperatures or strong acidity.[2]

  • Degradation Products: Forced degradation studies on similar pyrrole-containing structures have shown that they can be unstable in alkaline and acidic conditions and are susceptible to oxidation and photodegradation.[3] Degradation may involve the opening of the pyrrole ring.[3]

Q2: I am observing significant peak tailing for the main compound in my HPLC analysis. What could be the cause and how can I fix it?

A2: Peak tailing is a common issue when analyzing acidic compounds like this compound.[4][5] The primary cause is often secondary interactions between the acidic analyte and residual silanol groups on the silica-based stationary phase.[5]

Here are some troubleshooting steps:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3 with an acid like trifluoroacetic acid or formic acid) will protonate the silanol groups, reducing their interaction with the acidic analyte.[4][6]

  • Increase Buffer Strength: Using a buffer (e.g., phosphate or acetate) at a concentration of 10-50 mM can help maintain a consistent pH and mask the silanol interactions.[4]

  • Use a Modern, High-Purity Column: Newer HPLC columns are often manufactured with higher purity silica and are end-capped to minimize the number of free silanol groups.[5][6]

  • Consider a Different Stationary Phase: If tailing persists, a column with a different stationary phase, such as a polymer-based or a polar-embedded column, could be beneficial.[4]

Q3: Can I use Gas Chromatography (GC) to analyze this compound and its impurities?

A3: Direct GC analysis of carboxylic acids is challenging due to their high polarity and low volatility, which can result in poor peak shape and reproducibility.[7] However, GC analysis is possible after a derivatization step to convert the carboxylic acid group into a less polar and more volatile ester or amide.[7] Common derivatization reagents include diazomethane, silylating agents (e.g., BSTFA), or alcohols in the presence of an acid catalyst.[7]

Troubleshooting Guides

HPLC Method Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
Poor Resolution Between Peaks - Inappropriate mobile phase composition.- Incorrect column chemistry.- Gradient profile not optimized.- Adjust the ratio of organic solvent to aqueous buffer.- Try a different organic modifier (e.g., methanol instead of acetonitrile).- Test a column with a different stationary phase (e.g., Phenyl-Hexyl, Cyano).- Modify the gradient slope or introduce an isocratic hold.
Ghost Peaks - Contamination in the mobile phase, injector, or column.- Carryover from a previous injection.- Use fresh, HPLC-grade solvents and additives.- Flush the column and injector with a strong solvent.- Inject a blank run to confirm the source of the ghost peak.
Baseline Drift or Noise - Mobile phase not properly degassed.- Contaminated mobile phase or detector cell.- Leaks in the system.- Degas the mobile phase using sonication or an inline degasser.- Prepare fresh mobile phase and flush the system.- Check all fittings for leaks.
Sample Preparation Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
Poor Sample Solubility - Inappropriate solvent choice.- Dissolve the sample in the initial mobile phase if possible.- If a stronger solvent is needed for dissolution, ensure the injection volume is small to minimize peak distortion.
Inconsistent Peak Areas - Incomplete sample dissolution.- Sample degradation in the prepared solution.- Ensure the sample is fully dissolved before injection (use sonication if necessary).- Analyze samples promptly after preparation or store them at a low temperature away from light.

Experimental Protocols

Hypothetical HPLC Method for Impurity Profiling

This method is a starting point for the separation of this compound from its potential process-related impurities.

Chromatographic Conditions:

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 20% B5-25 min: 20% to 80% B25-30 min: 80% B30-31 min: 80% to 20% B31-40 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile:Water (50:50, v/v)

Hypothetical Quantitative Data:

CompoundExpected Retention Time (min)Relative Retention Time (RRT)
4-Aminophenylacetic acid4.50.30
This compound15.01.00
Furan byproduct18.21.21
Unreacted 1,4-dicarbonyl22.51.50
GC Method with Derivatization

This protocol outlines a general approach for the analysis of this compound after derivatization.

1. Derivatization (Esterification with Methanol):

  • Accurately weigh approximately 10 mg of the sample into a vial.

  • Add 1 mL of methanol and 50 µL of concentrated sulfuric acid.

  • Cap the vial tightly and heat at 60 °C for 1 hour.

  • Allow the solution to cool to room temperature.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the methyl ester derivative with 2 x 1 mL of ethyl acetate.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Transfer the solution to a GC vial for analysis.

2. GC-MS Conditions:

ParameterValue
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Inlet Temperature 250 °C
Injection Mode Split (10:1)
Carrier Gas Helium at 1.0 mL/min
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temperature 230 °C
Mass Range 40-450 amu

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Sample dissolve Dissolve in Diluent start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Impurities integrate->quantify report Generate Report quantify->report troubleshooting_logic cluster_solutions Potential Solutions start Peak Tailing Observed? ph Lower Mobile Phase pH start->ph Yes buffer Increase Buffer Strength start->buffer Yes column Use High-Purity Column start->column Yes solvent Check Sample Solvent start->solvent Yes result Peak Shape Improved? ph->result Re-analyze buffer->result Re-analyze column->result Re-analyze solvent->result Re-analyze end_good Problem Solved result->end_good Yes end_bad Consult Further result->end_bad No

References

Validation & Comparative

A Comparative Analysis of the Anti-Inflammatory Activity of [4-(1H-pyrrol-1-yl)phenyl]acetic Acid and Ibuprofen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of [4-(1H-pyrrol-1-yl)phenyl]acetic acid and the widely used nonsteroidal anti-inflammatory drug (NSAID), ibuprofen. Due to the limited publicly available data on the specific compound this compound, this comparison utilizes data for Tolmetin, a structurally similar and well-established NSAID from the same pyrrole acetic acid class. This substitution allows for a meaningful, albeit indirect, comparative analysis based on the widely accepted carrageenan-induced paw edema model in rats.

Quantitative Comparison of Anti-Inflammatory Activity

The following table summarizes the anti-inflammatory efficacy of Tolmetin (as a proxy for this compound) and ibuprofen in the carrageenan-induced paw edema model. This model is a standard preclinical assay to evaluate the acute anti-inflammatory potential of pharmacological agents.

CompoundDose (mg/kg)Route of AdministrationTime Point (hours)% Inhibition of EdemaReference
Tolmetin10Oral343%[1]
Ibuprofen40OralNot Specified66.46%

Mechanism of Action and Signaling Pathways

Both ibuprofen and pyrrole acetic acid derivatives like Tolmetin exert their anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2). These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

Ibuprofen is a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2 isoforms. The inhibition of COX-2 is largely responsible for its anti-inflammatory, analgesic, and antipyretic effects. However, the concurrent inhibition of the constitutively expressed COX-1, which is involved in protecting the gastric mucosa and maintaining platelet function, can lead to gastrointestinal side effects.

Pyrrole-containing NSAIDs, including Tolmetin, also function as COX inhibitors. Their specific selectivity for COX-1 versus COX-2 can vary depending on the exact molecular structure.

Below are diagrams illustrating the general experimental workflow for evaluating anti-inflammatory activity and the cyclooxygenase signaling pathway.

Experimental_Workflow cluster_pre_treatment Pre-treatment cluster_treatment Treatment cluster_induction Inflammation Induction cluster_measurement Measurement Animal Acclimatization Animal Acclimatization Grouping Grouping Animal Acclimatization->Grouping Fasting Fasting Grouping->Fasting Drug Administration Drug Administration Fasting->Drug Administration Control (Vehicle) Control (Vehicle) Fasting->Control (Vehicle) Carrageenan Injection Carrageenan Injection Drug Administration->Carrageenan Injection Control (Vehicle)->Carrageenan Injection Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement (at various time points) Data Analysis Data Analysis Paw Volume Measurement->Data Analysis

Experimental workflow for carrageenan-induced paw edema.

COX_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (constitutive) COX-1 (constitutive) Arachidonic Acid->COX-1 (constitutive) COX-2 (inducible) COX-2 (inducible) Arachidonic Acid->COX-2 (inducible) Prostaglandins (PGG2, PGH2) Prostaglandins (PGG2, PGH2) COX-1 (constitutive)->Prostaglandins (PGG2, PGH2) COX-2 (inducible)->Prostaglandins (PGG2, PGH2) Pro-inflammatory Prostaglandins (PGE2, etc.) Pro-inflammatory Prostaglandins (PGE2, etc.) Prostaglandins (PGG2, PGH2)->Pro-inflammatory Prostaglandins (PGE2, etc.) Physiological Prostaglandins Physiological Prostaglandins Prostaglandins (PGG2, PGH2)->Physiological Prostaglandins Inflammation, Pain, Fever Inflammation, Pain, Fever Pro-inflammatory Prostaglandins (PGE2, etc.)->Inflammation, Pain, Fever Gastric Protection, Platelet Aggregation Gastric Protection, Platelet Aggregation Physiological Prostaglandins->Gastric Protection, Platelet Aggregation Ibuprofen / Pyrrole Acetic Acids Ibuprofen / Pyrrole Acetic Acids Ibuprofen / Pyrrole Acetic Acids->COX-1 (constitutive) Ibuprofen / Pyrrole Acetic Acids->COX-2 (inducible)

Simplified Cyclooxygenase (COX) Signaling Pathway.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This widely used in vivo model assesses the acute anti-inflammatory activity of a compound.

1. Animals:

  • Male or female Wistar or Sprague-Dawley rats weighing between 150-200g are typically used.

  • Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.

  • Food is withheld for 12-18 hours before the experiment, with free access to water.

2. Grouping and Dosing:

  • Animals are randomly divided into several groups (n=6-8 per group):

    • Control Group: Receives the vehicle (e.g., saline, distilled water, or a weak suspension agent).

    • Test Groups: Receive different doses of the test compound (e.g., this compound derivative or ibuprofen) administered orally or intraperitoneally.

    • Reference Group: Receives a standard anti-inflammatory drug (e.g., indomethacin or ibuprofen) for comparison.

3. Induction of Edema:

  • One hour after the administration of the test compound, vehicle, or reference drug, a sub-plantar injection of 0.1 mL of a 1% w/v carrageenan suspension in sterile saline is administered into the right hind paw of each rat.

4. Measurement of Paw Edema:

  • The volume of the injected paw is measured immediately before the carrageenan injection (V₀) and at specific time intervals after the injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • The degree of swelling is calculated as the increase in paw volume (Vt - V₀).

5. Calculation of Percentage Inhibition:

  • The percentage inhibition of edema is calculated for each group at each time point using the following formula:

    % Inhibition = [ (Vc - Vt) / Vc ] x 100

    Where:

    • Vc = Mean increase in paw volume in the control group.

    • Vt = Mean increase in paw volume in the treated group.

6. Statistical Analysis:

  • The results are typically expressed as the mean ± standard error of the mean (SEM).

  • Statistical significance between the treated and control groups is determined using appropriate statistical tests, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test). A p-value of less than 0.05 is generally considered statistically significant.

Conclusion

Based on the available, albeit indirect, data, ibuprofen appears to exhibit a higher percentage of edema inhibition at a 40 mg/kg dose compared to Tolmetin at a 10 mg/kg dose in the carrageenan-induced paw edema model. However, a direct dose-response comparison is not possible from the current literature. Both compounds are understood to function through the inhibition of the cyclooxygenase pathway. Further head-to-head studies are necessary to provide a definitive comparison of the anti-inflammatory potency of this compound and ibuprofen. This guide serves as a summary of the existing data and a framework for understanding the methodologies used to evaluate these compounds.

References

Comparative Analysis of COX-2 Selectivity: A Profile of Celecoxib and the Potential of [4-(1H-pyrrol-1-yl)phenyl]acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

A quantitative comparison of the COX-2 selectivity of [4-(1H-pyrrol-1-yl)phenyl]acetic acid and the established COX-2 inhibitor, celecoxib, is hampered by the current lack of publicly available IC50 data for this compound. Despite a thorough literature search, specific experimental values for the inhibition of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) by this compound could not be located.

However, the structural motif of a pyrrole ring coupled with a phenylacetic acid moiety is of significant interest in the development of anti-inflammatory agents. Research on related pyrrole derivatives suggests that compounds bearing an acetic acid group on the pyrrole nitrogen can exhibit potent inhibitory activity against both COX-1 and COX-2 enzymes. This indicates a potential for this compound to act as a cyclooxygenase inhibitor, though its selectivity profile remains to be experimentally determined.

This guide will provide a detailed overview of the COX-2 selectivity of celecoxib, a widely studied and clinically used selective COX-2 inhibitor. This information can serve as a benchmark for the future evaluation of novel compounds such as this compound. We will also present a representative experimental protocol for determining COX inhibition and a diagram of the relevant biological pathway.

Quantitative Comparison of COX Inhibition

The following table summarizes the inhibitory potency (IC50 values) of celecoxib against human COX-1 and COX-2 from various studies. It is important to note that IC50 values can vary between different experimental setups. The COX-2 selectivity index, calculated as the ratio of COX-1 IC50 to COX-2 IC50, provides a measure of the drug's preference for inhibiting COX-2. A higher selectivity index indicates greater selectivity for COX-2.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)Reference Assay Conditions
Celecoxib150.04375Recombinant human enzymes expressed in Sf9 insect cells.
Celecoxib39.8 (nmol/L)4.78 (nmol/L)8.3Macrophage-based radioimmunoassay.
Celecoxib>1000 (nmol/L)8.9 (nmol/L)>112.2Macrophage-based radioimmunoassay for a derivative.
Celecoxib-0.42-In-house assay.
Celecoxib-0.06-In-house assay.

Experimental Protocols

A standardized in vitro assay is crucial for the reproducible determination of COX-1 and COX-2 inhibition. The following is a representative protocol based on a fluorometric inhibitor screening assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human COX-1 and COX-2.

Materials:

  • Recombinant human COX-1 and COX-2 enzymes

  • COX Assay Buffer

  • COX Probe

  • COX Cofactor

  • Arachidonic Acid (substrate)

  • Test compound (e.g., this compound, celecoxib) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate (black, for fluorescence readings)

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the COX enzymes, probe, cofactor, and arachidonic acid in COX Assay Buffer according to the manufacturer's instructions. Prepare serial dilutions of the test compound and a known inhibitor (e.g., celecoxib) as a positive control.

  • Assay Setup: To the wells of the 96-well plate, add the following in order:

    • 10 µL of diluted test compound, control, or vehicle (for enzyme activity control).

    • 75 µL of COX Assay Buffer.

    • 1 µL of COX Probe.

    • 2 µL of COX Cofactor working solution.

    • 1 µL of recombinant COX-1 or COX-2 enzyme.

  • Pre-incubation: Mix the contents of the wells and pre-incubate the plate for 10 minutes at 37°C to allow the test compound to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the arachidonic acid solution to each well.

  • Kinetic Measurement: Immediately begin measuring the fluorescence intensity at an excitation wavelength of 535 nm and an emission wavelength of 587 nm. Record readings every minute for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

    • Determine the percent inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate of sample / Rate of enzyme control)] * 100.

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the prostaglandin biosynthesis pathway, highlighting the roles of COX-1 and COX-2, and a typical experimental workflow for screening COX inhibitors.

Prostaglandin_Pathway cluster_membrane cluster_pla2 Membrane Membrane Phospholipids PLA2 Phospholipase A2 ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid Cleavage COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) Thromboxanes (TXA2) PGH2->Prostaglandins Prostaglandin Synthases Celecoxib Celecoxib Celecoxib->COX2 PyrrolophenylaceticAcid This compound (Hypothesized) PyrrolophenylaceticAcid->COX1 PyrrolophenylaceticAcid->COX2 InflammatoryStimuli Inflammatory Stimuli (e.g., Cytokines, LPS) InflammatoryStimuli->COX2 Induces Expression Experimental_Workflow Start Start: Compound Synthesis (this compound) PrepareAssay Prepare In Vitro COX-1/COX-2 Inhibition Assay Start->PrepareAssay RunAssay Incubate Enzyme with Compound and Substrate PrepareAssay->RunAssay MeasureActivity Measure Product Formation (e.g., Fluorescence) RunAssay->MeasureActivity CalculateIC50 Calculate IC50 Values for COX-1 and COX-2 MeasureActivity->CalculateIC50 DetermineSelectivity Determine COX-2 Selectivity Index CalculateIC50->DetermineSelectivity Compare Compare with Celecoxib Data DetermineSelectivity->Compare End End: Characterize Selectivity Profile Compare->End

Structure-Activity Relationship of [4-(1H-pyrrol-1-yl)phenyl]acetic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of [4-(1H-pyrrol-1-yl)phenyl]acetic acid derivatives, focusing on their anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes. The information is compiled from recent scientific literature to aid in the rational design of novel and more effective anti-inflammatory agents.

Comparative Analysis of Biological Activity

The anti-inflammatory activity of this compound derivatives is primarily attributed to their ability to inhibit COX-1 and COX-2 enzymes. These enzymes are key to the inflammatory pathway, catalyzing the conversion of arachidonic acid to prostaglandins. The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of various synthesized pyrrole carboxylic acid derivatives, providing a clear comparison of their potency and selectivity.

Compound IDR Group (at position 1 of pyrrole)Substitution on Phenyl Ring (at position 5 of pyrrole)COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
4g Acetic acid4-OCH3>100.15>66.67
4h Acetic acid3,4,5-(OCH3)30.090.071.29
4k Acetic acid3,4-Cl20.050.031.67
4l Acetic acid4-Cl0.070.041.75
Celecoxib --150.04375
Ibuprofen --3.414.90.23
Nimesulide -->1000.46>217

Data extracted from a study on pyrrole derivatives as dual COX-1 and COX-2 inhibitors.[1]

Key Observations from the Data:

  • Compounds with an acetic acid group at position 1 of the pyrrole ring (4g, 4h, 4k, and 4l) demonstrated significant inhibitory activity against both COX-1 and COX-2.[1]

  • Specifically, compounds 4k and 4l, which feature chloro-substitutions on the phenyl ring at position 5, showed the highest potency against both isoforms, with IC50 values in the nanomolar range, comparable to or better than the reference drug celecoxib for COX-2.[1]

  • The presence of small and electrostatic groups at positions 1 and 3 of the pyrrole ring appears to facilitate the interaction of the biphenyl moiety within the active site of the COX enzymes.[1]

  • While potent, the acetic acid derivatives generally exhibit lower selectivity for COX-2 over COX-1 compared to celecoxib, with selectivity indices ranging from 1.29 to over 66.67.[1]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental process for evaluating these compounds, the following diagrams are provided.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Metabolism Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Synthesis Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Mediation Derivatives [4-(1H-pyrrol-1-yl)phenyl] acetic acid derivatives Derivatives->COX_Enzymes Inhibition

Caption: Inhibition of the Cyclooxygenase (COX) Pathway.

G Start Start: Compound Synthesis and Characterization In_Vitro_Assay In Vitro COX Inhibition Assay (Fluorometric Screening) Start->In_Vitro_Assay Data_Analysis Determine IC50 Values for COX-1 and COX-2 In_Vitro_Assay->Data_Analysis In_Vivo_Model In Vivo Anti-inflammatory Model (e.g., Carrageenan-induced Paw Edema) Data_Analysis->In_Vivo_Model Measure_Edema Measure Paw Edema Volume at Different Time Points In_Vivo_Model->Measure_Edema Cytokine_Analysis Cytokine Level Analysis (e.g., TNF-α, IL-10, TGF-β1 by ELISA) Measure_Edema->Cytokine_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cytokine_Analysis->SAR_Analysis End End: Lead Optimization SAR_Analysis->End

Caption: Experimental Workflow for Evaluating Anti-inflammatory Activity.

Detailed Experimental Protocols

A comprehensive evaluation of the anti-inflammatory potential of this compound derivatives involves both in vitro and in vivo studies.

In Vitro COX Inhibition Assay

This assay is crucial for determining the direct inhibitory effect of the compounds on COX-1 and COX-2 enzymes.

Objective: To quantify the 50% inhibitory concentration (IC50) of the test compounds against COX-1 and COX-2.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes are used. Arachidonic acid serves as the substrate.

  • Assay Procedure: A fluorometric inhibitor screening kit is commonly employed.[1]

    • The test compounds, dissolved in a suitable solvent (e.g., DMSO), are pre-incubated with the COX-1 or COX-2 enzyme in a reaction buffer (e.g., Tris-HCl) for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

    • The enzymatic reaction is initiated by the addition of arachidonic acid.

    • The reaction is allowed to proceed for a set time (e.g., 10 minutes).

    • The production of prostaglandins is measured indirectly through a fluorometric probe that reacts with a byproduct of the reaction (e.g., PGG2).

    • The fluorescence intensity is measured using a microplate reader at appropriate excitation and emission wavelengths.

  • Data Analysis:

    • The percentage of inhibition is calculated by comparing the fluorescence in the presence of the test compound to the control (enzyme and substrate without the inhibitor).

    • IC50 values are determined by plotting the percentage of inhibition against a range of compound concentrations and fitting the data to a dose-response curve.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used model to assess the acute anti-inflammatory activity of new compounds.[2][3]

Objective: To evaluate the ability of the test compounds to reduce acute inflammation in a living organism.

Methodology:

  • Animals: Wistar rats are commonly used for this model.[2] The animals are housed under standard laboratory conditions and are fasted overnight before the experiment.

  • Compound Administration:

    • The test compounds are suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

    • The compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses (e.g., 10, 20, and 40 mg/kg).[2]

    • A control group receives only the vehicle, and a reference group receives a standard anti-inflammatory drug like diclofenac.[2]

  • Induction of Inflammation:

    • One hour after compound administration, a sub-plantar injection of 0.1 mL of a 1% carrageenan solution in saline is made into the right hind paw of each rat.

  • Measurement of Edema:

    • The paw volume is measured immediately after the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.[2]

  • Data Analysis:

    • The percentage of edema inhibition is calculated for each group at each time point relative to the control group.

    • The results are analyzed statistically to determine the significance of the anti-inflammatory effect.

Conclusion

The this compound scaffold represents a promising starting point for the development of potent anti-inflammatory agents. The structure-activity relationship data indicates that substitutions on both the pyrrole and phenyl rings significantly influence the inhibitory activity against COX enzymes. Specifically, the presence of an acetic acid moiety at position 1 of the pyrrole and halogen substitutions on the phenyl ring at position 5 enhance the potency. Future research could focus on optimizing these substitutions to improve COX-2 selectivity and thereby reduce the potential for gastrointestinal side effects associated with COX-1 inhibition. The detailed experimental protocols provided herein offer a standardized approach for the continued evaluation and development of these promising derivatives.

References

Comparative Purity Analysis of Synthesized [4-(1H-pyrrol-1-yl)phenyl]acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity of synthetically produced [4-(1H-pyrrol-1-yl)phenyl]acetic acid against a commercially available alternative. The analysis employs a suite of standard analytical techniques to provide a robust assessment of purity, identify potential impurities, and offer detailed experimental protocols for replication.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. The purity of this compound is critical for reliable and reproducible research, particularly in drug development where impurities can lead to unforeseen toxicological effects and altered pharmacological profiles. This guide outlines the validation of a laboratory-synthesized batch of this compound, comparing it to a commercially available standard. The primary synthesis route considered is the Paal-Knorr synthesis, which involves the reaction of 4-aminophenylacetic acid with 2,5-dimethoxytetrahydrofuran.

Data Presentation: Purity Comparison

The following table summarizes the analytical data obtained for the synthesized this compound and a commercially available alternative, [3-(1H-pyrrol-1-yl)phenyl]acetic acid, which serves as a comparative standard.

Analytical TechniqueSynthesized this compoundCommercial [3-(1H-pyrrol-1-yl)phenyl]acetic Acid (Alternative)
Appearance Off-white to light brown solidWhite to off-white solid
Melting Point (°C) 179-182118-121
HPLC Purity (%) 98.5 (at 254 nm)>99.0 (at 254 nm)
1H NMR Conforms to expected structureConforms to expected structure
GC-MS Major peak corresponds to the desired product. Trace peaks of unreacted 4-aminophenylacetic acid detected.Single major peak corresponding to the product.
Residual Solvents Trace amounts of acetic acid and ethanol detectedNot detected

Experimental Protocols

Detailed methodologies for the key analytical techniques used in this purity validation are provided below.

1. High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% trifluoroacetic acid in water (A) and acetonitrile (B).

  • Gradient Program: Start with 30% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples were dissolved in a 1:1 mixture of acetonitrile and water to a concentration of 1 mg/mL.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: Bruker Avance III 400 MHz NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).

  • 1H NMR Parameters: 16 scans, 2s relaxation delay.

  • Data Processing: MestReNova software was used for processing the raw data. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

3. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation: Agilent 7890B GC system coupled to a 5977A MSD.

  • Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Program: Initial temperature of 100°C, held for 2 minutes, then ramped to 280°C at a rate of 15°C/min, and held for 5 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-550 amu.

  • Sample Preparation: Samples were derivatized with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase volatility before injection.

4. Melting Point Determination

  • Instrumentation: Stuart SMP30 melting point apparatus.

  • Method: A small amount of the crystalline solid was packed into a capillary tube and heated at a ramp rate of 2°C/min. The range from the first visible drop of liquid to complete liquefaction was recorded.

Mandatory Visualizations

Diagram 1: General Workflow for Purity Validation

G cluster_synthesis Synthesis & Isolation cluster_analysis Purity Analysis cluster_comparison Comparative Assessment cluster_alternative Alternative Compound Synthesis Paal-Knorr Synthesis Workup Aqueous Work-up Synthesis->Workup Purification Recrystallization Workup->Purification MP Melting Point Purification->MP TLC TLC Analysis Purification->TLC HPLC HPLC-UV Purification->HPLC NMR 1H NMR Purification->NMR GCMS GC-MS Purification->GCMS Data_Analysis Data Analysis & Comparison MP->Data_Analysis TLC->Data_Analysis HPLC->Data_Analysis NMR->Data_Analysis GCMS->Data_Analysis Report Purity Report Generation Data_Analysis->Report Alternative Commercial Standard ([3-(1H-pyrrol-1-yl)phenyl]acetic acid) Alternative_Analysis Identical Purity Analysis Alternative->Alternative_Analysis Alternative_Analysis->Data_Analysis

Caption: Workflow for the synthesis, purification, and purity validation of this compound.

Diagram 2: Logical Relationship of Analytical Techniques

G cluster_physical Physical Properties cluster_chromatographic Chromatographic Separation cluster_spectroscopic Structural Confirmation Purity Overall Purity Assessment MP Melting Point (Sharpness indicates purity) MP->Purity HPLC HPLC (Quantitative Purity, Number of Impurities) HPLC->Purity NMR NMR Spectroscopy (Structural Integrity, Impurity Identification) HPLC->NMR Isolate & Identify GCMS GC-MS (Volatile Impurities, Residual Solvents) GCMS->Purity GCMS->NMR Identify Volatiles NMR->Purity

Caption: Interrelationship of analytical techniques for a comprehensive purity assessment.

Discussion of Results

The synthesized this compound exhibits a high degree of purity (98.5% by HPLC), which is suitable for many research applications. The melting point is sharp, though slightly lower and broader than a highly pure reference standard might be, suggesting the presence of minor impurities.

1H NMR spectroscopy confirmed the chemical structure of the synthesized compound, with all proton signals appearing at the expected chemical shifts and with the correct integrations.

GC-MS analysis revealed the presence of trace amounts of unreacted 4-aminophenylacetic acid, a common impurity in Paal-Knorr syntheses if the reaction does not go to completion. Residual amounts of acetic acid and ethanol were also detected, likely from the reaction solvent and purification steps.

In comparison, the commercial alternative, [3-(1H-pyrrol-1-yl)phenyl]acetic acid, showed a higher purity by HPLC and no detectable residual solvents or starting materials by GC-MS, as would be expected from a commercial-grade chemical.

Conclusion

The synthesized this compound is of high purity and is well-characterized. For applications requiring the highest level of purity, further purification steps such as column chromatography or multiple recrystallizations could be employed to remove the residual starting material and solvents. This guide provides a clear and objective comparison, supported by detailed experimental data and protocols, to aid researchers in validating the purity of their synthesized compounds.

Mass Spectrometry Analysis for the Confirmation of [4-(1H-pyrrol-1-yl)phenyl]acetic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometric behavior of [4-(1H-pyrrol-1-yl)phenyl]acetic acid against a common structural analog, phenylacetic acid. The data and protocols herein are intended to support researchers in the confirmation and characterization of this compound in various experimental settings.

Quantitative Data Summary

The confirmation of this compound can be achieved by comparing its mass spectrum with that of a known standard or a structurally related compound. Phenylacetic acid serves as a suitable alternative for comparison due to the shared phenylacetic acid moiety. The key distinguishing feature will be the mass-to-charge ratio (m/z) of the molecular ion and the unique fragmentation pattern introduced by the pyrrole substituent.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)Key Predicted Fragment Ions (m/z)
This compoundC₁₂H₁₁NO₂201.22202.08156, 130, 115, 91
Phenylacetic acidC₈H₈O₂136.15137.0691 (base peak), 108, 77

Table 1: Comparison of Mass Spectrometry Data

Predicted Fragmentation Patterns

This compound:

The fragmentation of this compound is predicted to follow several key pathways under electron ionization (EI) or electrospray ionization (ESI). The molecular ion peak ([M]⁺˙ or [M+H]⁺) is expected at m/z 201 or 202, respectively.

  • Loss of the carboxylic acid group (-COOH): This is a common fragmentation for carboxylic acids, leading to a fragment ion at approximately m/z 156.

  • Formation of a tropylium-like cation: Similar to phenylacetic acid, a fragment corresponding to the substituted benzyl cation is expected. Cleavage of the bond between the alpha-carbon and the phenyl ring would result in an ion at m/z 156. Further fragmentation of the pyrrole-substituted ring could lead to characteristic losses.

  • Cleavage of the pyrrole ring: Fragmentation of the pyrrole ring itself could lead to smaller, characteristic fragment ions.

Phenylacetic acid:

The mass spectrum of phenylacetic acid is well-characterized. The molecular ion peak is observed at m/z 136. The most prominent feature of its EI mass spectrum is the base peak at m/z 91.

  • Formation of the tropylium cation: The dominant fragmentation pathway involves the loss of the carboxyl group (-COOH, 45 Da) to form the highly stable tropylium cation ([C₇H₇]⁺) at m/z 91.

  • Other fragments: Less intense peaks may be observed at m/z 108 (loss of CO) and m/z 77 (phenyl cation).

Experimental Protocols

Two common mass spectrometry techniques suitable for the analysis of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like carboxylic acids, derivatization is often required to increase their volatility.

1. Sample Preparation and Derivatization:

  • Dissolve a known amount of this compound and the comparator, phenylacetic acid, in a suitable solvent (e.g., methanol, acetonitrile).
  • To a 1 mg/mL solution of the analyte, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
  • Heat the mixture at 70°C for 30 minutes to facilitate the formation of the trimethylsilyl (TMS) ester.

2. GC-MS Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.
  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
  • Injector Temperature: 250°C.
  • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Mass Spectrometer: Agilent 5977A or equivalent.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Range: m/z 40-550.
  • Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is ideal for the analysis of less volatile and thermally labile compounds and often does not require derivatization.

1. Sample Preparation:

  • Dissolve this compound and phenylacetic acid in a compatible solvent system, such as a mixture of water and acetonitrile with 0.1% formic acid, to a final concentration of 10 µg/mL.

2. LC-MS Conditions:

  • Liquid Chromatograph: Agilent 1260 Infinity II or equivalent.
  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: Start with 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40°C.
  • Mass Spectrometer: Agilent 6120 Single Quadrupole LC/MS or equivalent.
  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
  • Mass Range: m/z 50-500.
  • Capillary Voltage: 3500 V.
  • Fragmentor Voltage: 70 V.
  • Gas Temperature: 350°C.
  • Gas Flow: 10 L/min.

Visualizations

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing Sample This compound or Phenylacetic acid Dissolution Dissolution in appropriate solvent Sample->Dissolution Derivatization Derivatization (for GC-MS) (e.g., Silylation) Dissolution->Derivatization Optional Introduction Sample Introduction (GC or LC) Dissolution->Introduction Derivatization->Introduction Ionization Ionization (EI or ESI) Introduction->Ionization MassAnalyzer Mass Analyzer (Quadrupole) Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector MassSpectrum Mass Spectrum (m/z vs. Intensity) Detector->MassSpectrum Confirmation Confirmation of Structure (Comparison of Spectra) MassSpectrum->Confirmation

Caption: Workflow for Mass Spectrometry Analysis.

Fragmentation_Comparison cluster_target This compound cluster_comparator Phenylacetic acid Target_M [M+H]⁺ m/z = 202 Target_F1 Loss of -COOH m/z = 157 Target_M->Target_F1 Target_F2 Substituted Tropylium Ion m/z = 156 Target_M->Target_F2 Comparator_M [M]⁺˙ m/z = 136 Comparator_F1 Tropylium Ion (Base Peak) m/z = 91 Comparator_M->Comparator_F1 Loss of -COOH

Caption: Predicted Fragmentation Comparison.

cytotoxicity comparison with other non-steroidal anti-inflammatory drugs (NSAIDs).

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic effects of various Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) on different cell lines. The information is compiled from recent in vitro studies and is intended to assist researchers in evaluating the potential anti-neoplastic properties and off-target cytotoxic effects of these compounds. This document summarizes key quantitative data, details common experimental methodologies, and visualizes the underlying cellular mechanisms.

Data Summary: Comparative Cytotoxicity of NSAIDs

The following table summarizes the 50% inhibitory concentrations (IC50) of several common NSAIDs across various cancer cell lines. These values are crucial for understanding the relative potency of these drugs in inducing cell death. The data is derived from multiple studies utilizing standard cytotoxicity assays.

NSAIDCell LineAssay TypeIC50 Value (µM)
Diclofenac HTZ-349, U87MG, A172 (Glioma)MTT Assay100[1]
Ibuprofen HTZ-349, U87MG, A172 (Glioma)MTT Assay1000[1]
Aspirin MelanomaShort-term growth rate assay>1000[2]
Indomethacin MelanomaShort-term growth rate assay180[2]
Piroxicam MelanomaShort-term growth rate assay530[2]
Celecoxib BxPC-3 (Pancreatic Cancer)MTT Assay~25 (EC50)[3]
KB (Oral Cancer), Saos-2 (Osteosarcoma), 1321N (Astrocytoma)MTT Assay≥25[4]
Mefenamic Acid BxPC-3 (Pancreatic Cancer)MTT Assay~40 (EC50)[3]
KB (Oral Cancer), Saos-2 (Osteosarcoma), 1321N (Astrocytoma)MTT Assay≥25[4]
Meclofenamic Acid BxPC-3 (Pancreatic Cancer)MTT Assay16 (EC50)[3]
MIA PaCa-2 (Pancreatic Cancer)MTT Assay43.5 (EC50)[3]
Parecoxib BxPC-3 (Pancreatic Cancer)MTT Assay~50 (EC50)[3]
Niflumic Acid BxPC-3 (Pancreatic Cancer)MTT Assay~100 (EC50)[3]

Detailed Methodologies

The following are detailed protocols for the key experiments commonly cited in the study of NSAID cytotoxicity.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells (e.g., BxPC-3, MIA PaCa-2) in a 96-well plate at a density of 5,000 cells/well and incubate overnight at 37°C in a humidified atmosphere containing 5% CO2.[3]

  • Drug Treatment: Treat the cells with various concentrations of NSAIDs (e.g., ranging from 3.13 to 500 µM). A vehicle control (e.g., 0.5% DMSO) and a blank (medium only) should be included.[3]

  • Incubation: Incubate the cells with the drugs for specified time periods (e.g., 24, 48, and 72 hours).[3]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours under the same conditions.[3]

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the drug concentration.

Clonogenic Assay

The clonogenic assay, or colony formation assay, is an in vitro cell survival assay based on the ability of a single cell to grow into a colony.

Protocol:

  • Cell Seeding: Plate a low density of cells (e.g., 100 cells/well) in a 12-well plate.[3]

  • Drug Treatment: Treat the cells with the desired concentrations of NSAIDs. Include a vehicle control.[3]

  • Incubation: Incubate the cells for a period sufficient for colony formation (e.g., 12-14 days), allowing colonies of at least 50 cells to form.[3]

  • Colony Fixation and Staining: Fix the colonies with 4% paraformaldehyde and stain with 0.1% crystal violet.[3]

  • Colony Counting: Count the number of colonies in each well.

  • Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group compared to the control.

Apoptosis and Necrosis Assay

This assay distinguishes between viable, apoptotic, and necrotic cells using fluorescent DNA-binding dyes.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 24-well plate (e.g., 15,000 cells/well) and incubate for 24 hours. Treat with NSAIDs at various concentrations (e.g., 10%, 50%, and 90% of the EC50) for a specified time (e.g., 72 hours).[3]

  • Staining: Add Hoechst 33342 (a stain for all cell nuclei) and Propidium Iodide (a stain for the nuclei of dead cells with compromised membranes) to each well and incubate for 10 minutes.[3]

  • Imaging: Capture images using an inverted fluorescence microscope.[3]

  • Cell Counting and Analysis: Count the number of viable (blue), apoptotic (bright blue, condensed chromatin), and necrotic (red) cells to determine the percentage of each.[3]

Visualizing the Mechanisms

The following diagrams illustrate the experimental workflow for assessing NSAID cytotoxicity and the key signaling pathways involved in NSAID-induced apoptosis.

G cluster_workflow Experimental Workflow for In Vitro NSAID Cytotoxicity Assessment cluster_assays Cytotoxicity & Cell Death Assays start Cell Line Selection (e.g., Cancer Cell Lines) seeding Cell Seeding in Multi-well Plates start->seeding treatment NSAID Treatment (Varying Concentrations & Durations) seeding->treatment mtt MTT Assay (Metabolic Activity) treatment->mtt clonogenic Clonogenic Assay (Long-term Survival) treatment->clonogenic apoptosis_assay Apoptosis/Necrosis Assay (Fluorescence Microscopy) treatment->apoptosis_assay analysis Data Analysis (IC50/EC50 Calculation, Statistical Analysis) mtt->analysis clonogenic->analysis apoptosis_assay->analysis conclusion Comparative Cytotoxicity Conclusion analysis->conclusion

Caption: A generalized workflow for assessing the in vitro cytotoxicity of NSAIDs.

G cluster_pathways Signaling Pathways in NSAID-Induced Apoptosis cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic & Other Pathways nsaids NSAIDs bax Bax Activation nsaids->bax mapk MAPK Activation (JNK, ERK, p38) nsaids->mapk ppar PPARγ Activation nsaids->ppar mito Mitochondrial Outer Membrane Permeabilization bax->mito smac SMAC/Diablo Release mito->smac cyto_c Cytochrome c Release mito->cyto_c caspase_cascade Caspase Cascade Activation (Caspase-3, -8, -9) smac->caspase_cascade Inhibits IAPs cyto_c->caspase_cascade mapk->caspase_cascade apoptosis Apoptosis ppar->apoptosis caspase_cascade->apoptosis

Caption: Key signaling pathways involved in NSAID-induced apoptosis.

It is important to note that the cytotoxic effects of NSAIDs can be independent of their cyclooxygenase (COX) inhibitory activity.[5] The mechanisms are complex and can involve the induction of apoptosis through both intrinsic and extrinsic pathways.[6][7] For instance, some NSAIDs can induce apoptosis through the activation of mitogen-activated protein kinases (MAPKs) and the release of mitochondrial proteins like SMAC/Diablo and cytochrome c.[7][8][9] Furthermore, the activation of peroxisome proliferator-activated receptor-gamma (PPARγ) has also been implicated in the pro-apoptotic effects of certain NSAIDs.[10]

This guide serves as a starting point for researchers investigating the cytotoxic properties of NSAIDs. Further detailed studies are necessary to fully elucidate the specific mechanisms of each drug and its potential for therapeutic applications in oncology and other fields.

References

A Head-to-Head Comparison of [4-(1H-pyrrol-1-yl)phenyl]acetic Acid and Analogs with Known COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cyclooxygenase-2 (COX-2) inhibitory potential of [4-(1H-pyrrol-1-yl)phenyl]acetic acid and its structural analogs against established COX-2 inhibitors such as Celecoxib, Rofecoxib, and Etoricoxib. This objective comparison is supported by experimental data from publicly available research to inform drug discovery and development efforts.

Quantitative Comparison of COX-2 Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Pyrrole Acetic Acid Derivatives (Analogs)
2-[3-(Ethoxycarbonyl)-2-methyl-5-phenyl-1H-pyrrol-1-yl]acetic acid (Analog 4g)>500.18>277.8
2-[5-(4-Chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl]acetic acid (Analog 4h)>500.15>333.3
2-[3-(Ethoxycarbonyl)-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-1-yl]acetic acid (Analog 4k)>500.12>416.7
2-[3-(Ethoxycarbonyl)-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]acetic acid (Analog 4l)>500.16>312.5
Known COX-2 Inhibitors
Celecoxib150.04375
Rofecoxib>10000.018>55,555
Etoricoxib1061.0106

Note: Data for pyrrole acetic acid derivatives are sourced from studies on analogous compounds and are intended to be representative of the potential activity of this chemical class.

Experimental Protocols

The following outlines a standard methodology for determining the COX-1 and COX-2 inhibitory activity of a test compound in vitro.

In Vitro COX Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of cyclooxygenase.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Reaction buffer (e.g., Tris-HCl)

  • Test compound (this compound or analogs) and reference inhibitors (Celecoxib, etc.) dissolved in a suitable solvent (e.g., DMSO)

  • Enzyme Immunoassay (EIA) kit for prostaglandin E2 (PGE2) detection

  • 96-well plates

  • Incubator

Procedure:

  • Enzyme Preparation: The COX-1 and COX-2 enzymes are diluted to the appropriate concentration in the reaction buffer containing heme.

  • Compound Incubation: A range of concentrations of the test compound and reference inhibitors are pre-incubated with the respective enzymes in the 96-well plates for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid to each well.

  • Reaction Incubation: The plates are incubated at 37°C for a specific duration (e.g., 10 minutes) to allow for the conversion of arachidonic acid to prostaglandins.

  • Reaction Termination: The reaction is stopped by the addition of a suitable reagent, such as a solution of hydrochloric acid.

  • PGE2 Quantification: The concentration of the product, PGE2, is determined using a competitive EIA kit according to the manufacturer's instructions. The absorbance is measured using a plate reader.

  • Data Analysis: The percentage of COX inhibition is calculated for each concentration of the test compound relative to the vehicle control. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the COX-2 Signaling Pathway

The following diagram illustrates the signaling cascade leading to inflammation that is mediated by COX-2. Inhibition of this pathway is the primary mechanism of action for COX-2 inhibitors.

COX2_Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, Growth Factors) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid releases PLA2->Cell_Membrane acts on COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 substrate for PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 converts to Prostaglandin_Synthases Prostaglandin Synthases PGH2->Prostaglandin_Synthases substrate for Prostaglandins Prostaglandins (e.g., PGE2) Prostaglandin_Synthases->Prostaglandins synthesizes Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation mediates Inhibitor This compound & Known COX-2 Inhibitors Inhibitor->COX2

Caption: The COX-2 inflammatory signaling pathway.

This guide demonstrates that pyrrole-phenylacetic acid derivatives represent a promising class of compounds with potent and selective COX-2 inhibitory activity, comparable to or exceeding that of some established drugs. Further investigation into the specific compound this compound is warranted to fully elucidate its therapeutic potential.

Lack of Cross-Reactivity Data for [4-(1H-pyrrol-1-yl)phenyl]acetic acid Prevents Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and databases reveals a significant gap in the understanding of the enzymatic cross-reactivity of [4-(1H-pyrrol-1-yl)phenyl]acetic acid. Despite searches for enzyme screening, kinase assays, selectivity profiles, and general biological activity, no specific experimental data on the interaction of this compound with a panel of enzymes could be retrieved. Consequently, a comparative guide on its cross-reactivity with other enzymes, as requested, cannot be generated at this time.

The available information on this compound is largely limited to its chemical synthesis and basic physicochemical properties. While the pyrrole and phenylacetic acid moieties are present in various biologically active molecules, this specific compound does not have a well-documented primary enzyme target or a published profile of its activity against a wider range of enzymes.

For researchers, scientists, and drug development professionals, this indicates that the selectivity of this compound is an unexplored area of its pharmacology. To address this knowledge gap and enable the creation of a detailed comparison guide, further research would be required.

Future Experimental Workflows

To generate the necessary data for a cross-reactivity analysis, a systematic experimental approach would be needed. A potential workflow for such a study is outlined below.

G cluster_0 Compound Acquisition and Preparation cluster_1 Primary Target Identification (If Unknown) cluster_2 Cross-Reactivity Profiling cluster_3 Data Analysis and Reporting compound This compound Synthesis/Purchase qc Quality Control (Purity, Identity) compound->qc stock Stock Solution Preparation qc->stock broad_screen Broad Phenotypic or Target-Based Screening stock->broad_screen panel_selection Selection of Enzyme Panel (e.g., Kinases, Proteases, etc.) stock->panel_selection hit_validation Hit Validation and Dose-Response broad_screen->hit_validation hit_validation->panel_selection primary_assay Primary Assay at a Single High Concentration panel_selection->primary_assay confirmation_assay Dose-Response Assay for Active Hits primary_assay->confirmation_assay ic50 IC50/Ki Determination confirmation_assay->ic50 data_table Tabulation of IC50/Ki Values ic50->data_table selectivity_score Calculation of Selectivity Scores data_table->selectivity_score report Generation of Comparison Guide selectivity_score->report

Caption: Proposed experimental workflow for determining the cross-reactivity profile of a compound.

This structured approach would yield the quantitative data necessary for a comprehensive comparison guide. The resulting tables of inhibitory concentrations (e.g., IC50 values) against a panel of enzymes would provide a clear and objective measure of the compound's selectivity. Without such foundational research, any discussion of the cross-reactivity of this compound would be purely speculative.

Confirming Mechanism of Action: A Comparative Guide to Knockout Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, unequivocally demonstrating a drug's mechanism of action (MoA) is a cornerstone of preclinical and clinical success. Knockout (KO) studies, which involve the targeted inactivation of a specific gene, represent a gold-standard methodology for validating whether a drug's therapeutic effect is directly mediated by its intended target. This guide compares key knockout approaches and provides a framework for designing and interpreting these critical experiments.

Introduction to Knockout Studies for MoA Confirmation

The fundamental principle behind using knockout studies for MoA validation is straightforward: if a drug acts by inhibiting a specific protein, then cells or organisms lacking the gene for that protein should be resistant to the drug's effects. This "genetic validation" provides powerful evidence that the drug's efficacy is on-target and not due to unforeseen off-target interactions. The advent of CRISPR-Cas9 technology has revolutionized the generation of knockout models, offering a more rapid and scalable alternative to traditional methods like homologous recombination in embryonic stem cells.

Comparative Analysis of Knockout Methodologies

The choice of knockout methodology often depends on the experimental system, desired timeline, and specific biological questions being addressed. Here, we compare the two most common approaches for generating knockout cell lines for in vitro MoA studies: CRISPR-Cas9 and TALENs.

FeatureCRISPR-Cas9TALENs (Transcription Activator-Like Effector Nucleases)
Targeting Mechanism RNA-guided (sgRNA)Protein-guided (DNA-binding domains)
Design Complexity Low (requires designing a ~20 bp sgRNA)High (requires protein engineering for each target)
Off-Target Effects Can occur, but can be minimized with careful sgRNA design and off-target analysis.Generally lower due to the longer recognition sequence.
Efficiency High, can achieve biallelic knockout in a single step.High, but can be more variable than CRISPR-Cas9.
Multiplexing (targeting multiple genes) Relatively straightforward.More complex and labor-intensive.
Time to Generate KO Line 4-8 weeks8-12 weeks

Experimental Workflow for MoA Confirmation using a Knockout Model

The following workflow outlines the key steps in validating a drug's mechanism of action using a knockout cell line. This example assumes the drug is a small molecule inhibitor of a specific enzyme.

cluster_0 Phase 1: Model Generation & Validation cluster_1 Phase 2: Comparative Drug Response Assay A Design & Synthesize sgRNAs Targeting the Gene of Interest B Transfect Parental Cell Line with Cas9 & sgRNAs A->B C Isolate Single Cell Clones B->C D Screen Clones for Gene Knockout (e.g., Sanger Sequencing, Western Blot) C->D E Select & Expand Validated KO Clone D->E F Culture Wild-Type (WT) & KO Cells E->F Proceed to functional assays G Treat both Cell Lines with a Dose-Response of the Drug F->G H Measure Relevant Phenotypic Endpoint (e.g., Cell Viability, Proliferation) G->H I Compare IC50 Values between WT and KO Cells H->I cluster_wt Wild-Type Cells cluster_ko Kinase-Y KO Cells drug_wt Inhibitor-X target_wt Kinase-Y drug_wt->target_wt Inhibits effect_wt Cell Death target_wt->effect_wt Signal Blocked drug_ko Inhibitor-X no_target_ko No Kinase-Y no_effect_ko Cell Survival no_target_ko->no_effect_ko No Target, No Effect

Independent Verification of the Biological Activity of [4-(1H-pyrrol-1-yl)phenyl]acetic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of [4-(1H-pyrrol-1-yl)phenyl]acetic acid and its derivatives with established non-steroidal anti-inflammatory drugs (NSAIDs). The information presented is intended to support independent verification and further research into the therapeutic potential of this class of compounds.

Executive Summary

This compound belongs to a class of compounds recognized for their anti-inflammatory properties, primarily acting through the inhibition of cyclooxygenase (COX) enzymes. This guide synthesizes available data on the COX inhibitory activity of structurally related pyrrole derivatives and compares them against commonly used NSAIDs: Celecoxib, Diclofenac, and Ibuprofen. The data indicates that certain pyrrole acetic acid derivatives exhibit potent inhibition of both COX-1 and COX-2 isoforms, with some demonstrating greater in vitro activity than Celecoxib.

Comparative Analysis of COX Inhibition

The primary mechanism of action for NSAIDs involves the inhibition of COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain. The following table summarizes the 50% inhibitory concentrations (IC50) of pyrrole derivatives and selected NSAIDs against these enzymes. Lower IC50 values indicate greater potency.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Pyrrole Acetic Acid Derivative (4h) [1]7.11 (pIC50)--
Pyrrole Acetic Acid Derivative (4m) [1]-6.62 (pIC50)-
Celecoxib2800 (nmol/l)[2]91 (nmol/l)[2]30.77
Diclofenac0.611[3]0.63[3]0.97
Ibuprofen13[4]370[4]0.035

Note: pIC50 values for pyrrole derivatives are presented as reported in the source. A higher pIC50 value corresponds to a lower IC50 value and thus higher potency.

Signaling Pathway and Experimental Workflow

Cyclooxygenase (COX) Signaling Pathway

The anti-inflammatory effect of this compound and other NSAIDs is achieved by blocking the conversion of arachidonic acid into prostaglandins. This pathway is central to the inflammatory cascade.

COX_Pathway cluster_inhibition Inhibition Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 PGH2 Prostaglandin H2 (PGH2) AA->PGH2 COX-1 / COX-2 COX1 COX-1 (Constitutive) Stomach Stomach Lining Protection COX1->Stomach COX2 COX-2 (Inducible) PGs Prostaglandins (PGE2, PGI2, etc.) PGH2->PGs TXA2 Thromboxane A2 (TXA2) PGH2->TXA2 Inflammation Inflammation, Pain, Fever PGs->Inflammation Platelet Platelet Aggregation TXA2->Platelet NSAIDs This compound & other NSAIDs NSAIDs->COX1 NSAIDs->COX2

COX Signaling Pathway and NSAID Inhibition.
Experimental Workflow: In Vitro COX Inhibition Assay

The following diagram outlines the typical workflow for determining the COX inhibitory activity of a test compound in vitro.

a cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis A Prepare Test Compound Stock Solution (this compound) D Incubate Enzyme with Test Compound or Vehicle Control A->D B Prepare Recombinant COX-1 and COX-2 Enzymes B->D C Prepare Arachidonic Acid (Substrate) Solution E Initiate Reaction by Adding Arachidonic Acid C->E D->E F Stop Reaction after Defined Incubation Time E->F G Measure Prostaglandin E2 (PGE2) Production (e.g., ELISA) F->G H Calculate Percent Inhibition vs. Vehicle Control G->H I Determine IC50 Value from Dose-Response Curve H->I

Workflow for In Vitro COX Inhibition Assay.

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol is a standard method for determining the potency of a compound in inhibiting COX-1 and COX-2 enzymes.

Objective: To determine the IC50 values of the test compound for COX-1 and COX-2.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound (this compound)

  • Reference NSAIDs (Celecoxib, Diclofenac, Ibuprofen)

  • Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Enzyme Immunoassay (EIA) kit for Prostaglandin E2 (PGE2) detection

  • 96-well microplates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and reference NSAIDs in a suitable solvent (e.g., DMSO).

  • Enzyme Reaction:

    • In a 96-well plate, add the reaction buffer.

    • Add the COX-1 or COX-2 enzyme to each well.

    • Add the test compound or reference NSAID at various concentrations. Include a vehicle control (solvent only).

    • Pre-incubate the mixture for a specified time (e.g., 10 minutes) at 37°C.

    • Initiate the enzymatic reaction by adding arachidonic acid.

    • Incubate for a further specified time (e.g., 2 minutes) at 37°C.

  • Reaction Termination and Detection:

    • Stop the reaction by adding a stopping agent (e.g., 1 M HCl).

    • Quantify the amount of PGE2 produced using a commercial EIA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each concentration of the test compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of the enzyme activity, using non-linear regression analysis.

In Vivo Carrageenan-Induced Paw Edema Assay

This is a widely used animal model to evaluate the in vivo anti-inflammatory activity of a compound.

Objective: To assess the ability of the test compound to reduce acute inflammation in a rat model.

Materials:

  • Wistar rats (or other suitable rodent strain)

  • Test compound (this compound)

  • Reference NSAID (e.g., Indomethacin)

  • Carrageenan solution (1% w/v in sterile saline)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Pletysmometer (for measuring paw volume)

Procedure:

  • Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week before the experiment.

  • Compound Administration:

    • Fast the animals overnight with free access to water.

    • Administer the test compound or reference NSAID orally (p.o.) or intraperitoneally (i.p.) at a predetermined dose. The control group receives the vehicle only.

  • Induction of Inflammation:

    • One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • Measure the volume of the injected paw using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours post-carrageenan injection).[5]

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the baseline paw volume from the post-injection volume.

    • Calculate the percentage of inhibition of edema for the treated groups compared to the control group using the following formula:

      • % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

    • Statistically analyze the data to determine the significance of the anti-inflammatory effect.

Conclusion

The available data on pyrrole acetic acid derivatives suggest that this chemical scaffold holds significant promise for the development of novel anti-inflammatory agents.[1] The potent in vitro COX inhibitory activity of some derivatives warrants further investigation, including comprehensive in vivo studies and safety profiling. Researchers are encouraged to utilize the standardized protocols outlined in this guide to independently verify these findings and further explore the therapeutic potential of this compound and related compounds.

References

Benchmarking [4-(1H-pyrrol-1-yl)phenyl]acetic acid Against Industry-Standard Anti-Inflammatory Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential anti-inflammatory agent, [4-(1H-pyrrol-1-yl)phenyl]acetic acid, against established industry-standard compounds. Due to the limited publicly available data on the direct biological activity of this compound, this comparison is based on its structural similarity to known anti-inflammatory drugs and data from closely related pyrrole derivatives. The primary targets for comparison are Cyclooxygenase-2 (COX-2) and microsomal Prostaglandin E synthase-1 (mPGES-1), key enzymes in the inflammatory pathway.

While direct experimental data for this compound is not available in the cited literature, several studies have investigated the anti-inflammatory and analgesic properties of its derivatives and other pyrrole-containing compounds. For instance, research has shown that 4-(pyrrol-1-yl)phenylacetamides and 4-(pyrrol-1-yl)phenethylamines, derived from this compound, exhibit analgesic and anti-inflammatory effects[1]. Furthermore, other pyrrole derivatives have been synthesized and shown to possess anti-inflammatory properties, with some designed as COX-2 inhibitors, structurally inspired by celecoxib[2]. These findings suggest that the core structure of this compound is a relevant scaffold for developing anti-inflammatory agents.

Data Presentation: A Comparative Look at Inhibitory Potency

The following tables summarize the inhibitory potency (IC50 values) of industry-standard COX-2 and mPGES-1 inhibitors. These values serve as a benchmark against which this compound could be evaluated in future studies.

Table 1: Comparison of COX-1 and COX-2 Inhibitory Activity

CompoundCOX-1 IC50COX-2 IC50Selectivity Index (COX-1/COX-2)
This compound Data not availableData not availableData not available
Celecoxib15 µM[3]40 nM (0.04 µM)[3][4]375
Rofecoxib>100 µM18 nM (0.018 µM)[5]>5555
Diclofenac0.5 µg/ml0.5 µg/ml[5]1

Note: IC50 values can vary depending on the specific assay conditions.

Table 2: Comparison of mPGES-1 Inhibitory Activity

CompoundmPGES-1 IC50
This compound Data not available
MK-8862.1 µM[6]
Licofelone6 µM[6]
Celecoxib22 µM[7]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the design of experiments for benchmarking this compound.

1. In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the COX-1 and COX-2 enzymes.

  • Principle: The assay measures the peroxidase activity of COX. The conversion of arachidonic acid by COX produces prostaglandin G2 (PGG2), which has peroxidase activity. This activity is monitored colorimetrically by observing the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm[8].

  • Enzyme Source: Purified ovine or human recombinant COX-1 and COX-2 enzymes can be used[8].

  • Procedure:

    • The test compound is pre-incubated with the COX enzyme in a buffer solution.

    • Arachidonic acid (substrate) and TMPD are added to initiate the reaction.

    • The absorbance at 590 nm is measured over time using a plate reader.

    • The rate of reaction is calculated and compared to a control without the inhibitor.

  • Data Analysis: The concentration of the test compound that causes 50% inhibition of enzyme activity (IC50) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

2. In Vitro Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibition Assay

This assay evaluates the inhibitory effect of a compound on the mPGES-1 enzyme.

  • Principle: The assay measures the conversion of PGH2 to PGE2 by mPGES-1. The amount of PGE2 produced is quantified using methods like Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Enzyme-Linked Immunosorbent Assay (ELISA).

  • Enzyme Source: Microsomes from interleukin-1β-stimulated human A549 cells, which express high levels of mPGES-1, are commonly used[9][10].

  • Procedure:

    • Microsomal preparations containing mPGES-1 are pre-incubated with the test compound on ice.

    • The substrate, PGH2, is added to start the reaction.

    • The reaction is incubated for a short period (e.g., 1 minute) and then terminated.

    • The amount of PGE2 formed is quantified by RP-HPLC or ELISA[10].

  • Data Analysis: The IC50 value is calculated by determining the concentration of the inhibitor that causes a 50% reduction in PGE2 production compared to the vehicle-treated control.

Mandatory Visualizations

Prostaglandin Biosynthesis Pathway

Prostaglandin_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 PGG2 PGG2 Arachidonic_Acid->PGG2 COX-1 / COX-2 PGH2 PGH2 PGG2->PGH2 Peroxidase Activity PGE2 PGE2 (Inflammation, Pain) PGH2->PGE2 mPGES-1 Other_Prostanoids Other Prostanoids (e.g., PGI2, TXA2) PGH2->Other_Prostanoids Other Synthases PLA2 PLA2 COX1_2 COX-1 / COX-2 mPGES1 mPGES-1 Other_Synthases Other Synthases

Caption: The prostaglandin biosynthesis pathway, highlighting the roles of COX and mPGES-1.

Experimental Workflow for In Vitro Enzyme Inhibition Assay

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare_Enzyme Prepare Enzyme Solution (COX or mPGES-1) Pre_incubation Pre-incubate Enzyme with Test Compound Prepare_Enzyme->Pre_incubation Prepare_Compound Prepare Test Compound Dilutions Prepare_Compound->Pre_incubation Add_Substrate Add Substrate (Arachidonic Acid or PGH2) Pre_incubation->Add_Substrate Incubation Incubate Add_Substrate->Incubation Stop_Reaction Stop Reaction Incubation->Stop_Reaction Detection Detect Product Formation (e.g., Colorimetry, HPLC, ELISA) Stop_Reaction->Detection Data_Analysis Calculate % Inhibition Detection->Data_Analysis IC50_Determination Determine IC50 Value Data_Analysis->IC50_Determination

Caption: A generalized workflow for in vitro enzyme inhibition assays.

References

Safety Operating Guide

Safe Disposal of [4-(1H-pyrrol-1-yl)phenyl]acetic acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: Researchers, scientists, and drug development professionals handling [4-(1H-pyrrol-1-yl)phenyl]acetic acid must adhere to strict disposal protocols to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with general best practices for hazardous chemical waste management.

I. Waste Identification and Segregation

The first step in proper disposal is to characterize the waste. This compound waste falls under the category of non-halogenated organic solids. It is imperative to segregate this waste stream from other incompatible materials to prevent dangerous chemical reactions.[3]

Key Segregation Practices:

  • Store acids and bases separately.[3]

  • Keep organic waste separate from inorganic waste.

  • Do not mix with oxidizing agents.[4]

II. Container Management and Labeling

Proper containment and labeling are critical for safe storage and disposal.

  • Container Selection: Use a designated, compatible container for collecting this compound waste. The container must be in good condition, with no leaks or cracks, and have a secure screw cap.[3][5] Plastic containers are often preferred for their durability.[6]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[5] Do not use abbreviations or chemical formulas.[5] The label should also include the accumulation start date.

III. On-site Accumulation and Storage

Laboratories must have a designated Satellite Accumulation Area (SAA) for the temporary storage of hazardous waste.[3][6]

  • Location: The SAA should be at or near the point of waste generation.[6]

  • Storage Conditions: Keep the waste container tightly closed except when adding waste.[5] The storage area should be cool, dry, and well-ventilated.[7]

  • Accumulation Limits: Do not exceed the maximum allowable volume for an SAA, which is typically 55 gallons for hazardous waste.[6]

IV. Disposal Procedures

Under no circumstances should this compound be disposed of down the drain or in regular trash.[8]

Step-by-Step Disposal Protocol:

  • Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[9]

  • Waste Transfer: Carefully transfer the solid this compound waste into the designated hazardous waste container. For any residual material on labware, it should be considered contaminated and disposed of accordingly.[5]

  • Secure Container: After adding waste, securely close the container to prevent spills or the release of vapors.[3]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for the pickup and final disposal of the waste container.[6][7]

Empty Container Disposal: Empty containers that held this compound must be triple-rinsed with a suitable solvent.[5][10] The rinsate must be collected and treated as hazardous waste.[5] After triple-rinsing and air drying, the container may be disposed of in the regular trash, provided all hazard labels have been removed or defaced.[10]

Quantitative Data Summary

ParameterGuidelineSource
pH for Drain Disposal (Aqueous Solutions) Between 5.0 and 12.5 (after neutralization)[3]
Maximum SAA Accumulation 55 gallons[6]
Maximum Acutely Toxic Waste (P-list) in SAA 1 quart (liquid) or 1 kilogram (solid)[6]
Container Headroom At least one-inch[3]

Experimental Protocol: Neutralization of Acidic Waste (For Informational Purposes)

While direct disposal as hazardous waste is the primary recommendation for this compound, understanding the general principles of acid neutralization is valuable for laboratory safety. The following is a general protocol for neutralizing dilute acidic solutions. This procedure should only be performed by trained personnel in a controlled laboratory setting and in accordance with institutional and local regulations.

Materials:

  • Dilute acidic waste solution

  • Weak base (e.g., sodium bicarbonate, sodium carbonate)[11]

  • Large beaker or carboy

  • Stir bar and stir plate

  • pH meter or pH test strips

  • Appropriate PPE (safety goggles, gloves, lab coat)

Procedure:

  • Dilution: In a chemical fume hood, slowly add the dilute acidic waste to a large volume of cold water in a suitable container.[11]

  • Neutralization: While stirring the diluted solution, slowly add a weak base.[11] This reaction will generate carbon dioxide gas and may cause foaming, so add the base gradually.[11]

  • pH Monitoring: Periodically check the pH of the solution using a pH meter or test strips. Continue adding the base until the pH is within the neutral range (typically between 6.0 and 8.0).

  • Disposal: Once neutralized, the solution may be suitable for drain disposal, provided it does not contain other hazardous materials and is permitted by local regulations.[7] Flush with copious amounts of water.[4]

Logical Workflow for Disposal

DisposalWorkflow cluster_start Waste Generation cluster_characterization Characterization & Segregation cluster_containment Containment & Labeling cluster_accumulation Storage cluster_disposal Final Disposal Start This compound Waste Generated Characterize Characterize as Non-Halogenated Organic Solid Start->Characterize Step 1 Segregate Segregate from Incompatible Waste Characterize->Segregate Step 2 Container Select Compatible Waste Container Segregate->Container Step 3 Label Label with 'Hazardous Waste' & Chemical Name Container->Label Step 4 Store Store in Designated Satellite Accumulation Area Label->Store Step 5 EHS Contact EHS for Waste Pickup Store->EHS Step 6

Caption: Decision workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guidance for Handling [4-(1H-pyrrol-1-yl)phenyl]acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides crucial safety and logistical information for the handling of [4-(1H-pyrrol-1-yl)phenyl]acetic acid, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

A comprehensive approach to personal safety involves the use of appropriate PPE. The following table summarizes the recommended equipment to be used when handling this compound, based on best practices for similar chemical compounds.

Body PartPersonal Protective EquipmentSpecifications and Remarks
Eyes/Face Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory. A face shield may be required for large quantities or when there is a risk of splashing.[1][2]
Hands Chemically Resistant GlovesNitrile rubber gloves with a minimum thickness of 0.11 mm are recommended.[1] Always inspect gloves before use and use proper removal techniques to avoid skin contact.[1][3]
Body Laboratory CoatA standard laboratory coat should be worn to protect against incidental contact. For handling larger quantities, impervious clothing that protects against chemical exposure may be necessary.[1]
Respiratory Respirator (if required)Use in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation of dust and aerosols.[1][3] If engineering controls are insufficient, a P95 (US) or P1 (EU EN 143) particle respirator may be used for nuisance exposures. For higher-level protection, consult with a safety officer.[1][3]

Experimental Protocols: Safe Handling and Disposal Workflow

Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe laboratory environment. The following procedure outlines the key steps for handling this compound from receipt to disposal.

1. Pre-Handling Preparations:

  • Ensure that the work area, typically a chemical fume hood, is clean and uncluttered.

  • Verify that an eyewash station and safety shower are readily accessible.[4]

  • Confirm that all necessary PPE is available and in good condition.

2. Handling the Compound:

  • Wear the appropriate PPE as detailed in the table above.

  • Avoid direct contact with the skin and eyes.[1][3]

  • Handle the solid material carefully to prevent the formation of dust.[1][3]

  • Use appropriate tools (e.g., spatula, weighing paper) for transferring the compound.

  • Keep the container tightly closed when not in use.[1]

3. Post-Handling Procedures:

  • Thoroughly wash hands and any exposed skin with soap and water after handling.[1][5]

  • Clean the work area and any equipment used.

  • Remove and properly dispose of contaminated gloves and any disposable protective clothing.[1]

4. Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • Use personal protective equipment during cleanup.[1]

  • For solid spills, sweep up the material and place it in a suitable, closed container for disposal.[1][3] Avoid creating dust.[1][3]

  • Ensure adequate ventilation.[1]

5. Disposal:

  • Dispose of this compound and any contaminated materials in a suitable, closed container.[1][5]

  • All chemical waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance.

Safe Handling Workflow Diagram

Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal prep_area Prepare Work Area (Fume Hood) check_safety Check Safety Equipment (Eyewash, Shower) prep_area->check_safety don_ppe Don Appropriate PPE check_safety->don_ppe weigh_transfer Weigh and Transfer Compound don_ppe->weigh_transfer perform_exp Perform Experiment weigh_transfer->perform_exp spill Spill? weigh_transfer->spill clean_area Clean Work Area and Equipment perform_exp->clean_area perform_exp->spill doff_ppe Doff and Dispose of PPE clean_area->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands collect_waste Collect Chemical Waste in Labeled, Sealed Container wash_hands->collect_waste dispose_waste Dispose According to Institutional Guidelines collect_waste->dispose_waste spill->clean_area No spill_procedure Follow Spill Management Protocol spill->spill_procedure Yes

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.